Methyl 2-(benzyloxy)-4-methylbenzoate
Description
Properties
IUPAC Name |
methyl 4-methyl-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-9-14(16(17)18-2)15(10-12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPCVPFJVYYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Introduction: The Significance of Benzylated Phenolic Esters in Medicinal Chemistry
Methyl 2-(benzyloxy)-4-methylbenzoate is a key aromatic ether with significant potential as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a protected phenolic hydroxyl group and a methyl ester, makes it a valuable intermediate for the development of novel pharmaceutical agents and other high-value chemical entities. The benzyloxy group serves as a robust protecting group for the otherwise reactive phenol, allowing for selective modifications at other positions of the aromatic ring. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Approach: The Williamson Ether Synthesis
The core of this synthetic strategy lies in the venerable yet highly effective Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this specific application, the reaction involves the deprotonation of the phenolic hydroxyl group of methyl 2-hydroxy-4-methylbenzoate to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group and forming the desired ether linkage.
The choice of a suitable base is critical to the success of the Williamson ether synthesis. A moderately strong base is required to quantitatively deprotonate the phenol without promoting side reactions, such as hydrolysis of the methyl ester. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this purpose. It is sufficiently basic to deprotonate the phenol, yet mild enough to be compatible with the ester functionality. Furthermore, its insolubility in many organic solvents facilitates its removal during the work-up procedure.
Acetone or methyl ethyl ketone (MEK) are commonly employed as solvents for this reaction.[3] They are polar aprotic solvents that can dissolve the organic starting materials while being compatible with the reaction conditions. The elevated temperature under reflux conditions accelerates the rate of the SN2 reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-hydroxy-4-methylbenzoate | 166.17 | 1.66 g | 10.0 |
| Benzyl chloride | 126.58 | 1.52 g (1.38 mL) | 12.0 |
| Anhydrous Potassium Carbonate | 138.21 | 2.07 g | 15.0 |
| Acetone | 58.08 | 50 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-hydroxy-4-methylbenzoate (1.66 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).
-
Addition of Benzyl Chloride: To the stirred suspension, add benzyl chloride (1.38 mL, 12.0 mmol) dropwise at room temperature.
-
Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (100-200 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (starting with 5% ethyl acetate and gradually increasing the polarity as needed).
The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield Methyl 2-(benzyloxy)-4-methylbenzoate as a white solid or a colorless oil.
Visualizing the Workflow
Caption: Synthetic workflow for Methyl 2-(benzyloxy)-4-methylbenzoate.
Characterization and Data Analysis
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoate and benzyl moieties, a singlet for the benzylic methylene protons (around 5.1 ppm), a singlet for the methyl ester protons (around 3.9 ppm), and a singlet for the aromatic methyl group protons (around 2.4 ppm).[4][5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Trustworthiness: A Self-Validating System
The robustness of this protocol lies in its reliance on a well-understood and widely applicable reaction. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the reaction's endpoint. The purification by column chromatography is a standard and effective method for obtaining highly pure compounds. The final characterization by spectroscopic methods provides unambiguous confirmation of the product's identity and purity, thus validating the entire synthetic process.
References
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).
- Preparation method of methyl benzoate compound. (2021).
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses, 96, 137-149. [Link]
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Patsnap. [Link]
-
How to make methyl benzoate. (2017, September 12). YouTube. [Link]
-
Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. [Link]
-
Preparation of Methyl Benzoate. (n.d.). [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- Process for the preparation of hydroxybenzoic benzyl esters. (2003).
-
Saha, B., Mandal, S., Biswas, S., & Mondal, M. H. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 143-148. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). (n.d.). NP-MRD. [Link]
-
Methyl 4-(benzyloxy)-3-methoxybenzoate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1562. [Link]
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate. (n.d.). PubChem. [Link]
-
3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses Procedure. [Link]
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry. [Link]
-
Methyl 4-(hydroxymethyl)benzoate. (n.d.). PubChem. [Link]
-
Benzyl 4-methylbenzoate. (n.d.). PubChem. [Link]
-
Methyl benzilate. (n.d.). PubChem. [Link]
Sources
An In-depth Technical Guide to Methyl 2-(benzyloxy)-4-methylbenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of molecular architecture is paramount. Substituted benzoic acid esters, such as Methyl 2-(benzyloxy)-4-methylbenzoate, represent a class of compounds with significant potential as versatile intermediates. The interplay of the benzyl ether and methyl ester functionalities on a substituted benzene ring offers a rich platform for further chemical modification, making it a molecule of interest in the design of novel therapeutics and other functional materials. This guide provides a comprehensive overview of Methyl 2-(benzyloxy)-4-methylbenzoate, from its rational synthesis to its predicted chemical properties and potential applications, offering a technical resource for researchers in the field.
Molecular Structure and Physicochemical Properties
Methyl 2-(benzyloxy)-4-methylbenzoate possesses a core structure of a benzoate ester with a benzyl ether and a methyl group substitution on the aromatic ring. The strategic placement of these functional groups dictates its reactivity and potential utility.
Table 1: Predicted Physicochemical Properties of Methyl 2-(benzyloxy)-4-methylbenzoate
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.29 g/mol | |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar benzoate esters. |
| Boiling Point | > 300 °C (estimated) | Extrapolated from related compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for moderately polar organic compounds. |
| logP | ~4.5 (estimated) | Indicative of good lipophilicity. |
Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate: A Proposed Pathway
Step 1: Benzylation of 2-hydroxy-4-methylbenzoic acid
The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-4-methylbenzoic acid (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a suitable base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-(benzyloxy)-4-methylbenzoic acid.
Causality in Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base, suitable for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.
-
Solvent Selection: Acetone and DMF are excellent solvents for this reaction as they are polar enough to dissolve the reactants but are aprotic, which is ideal for Sₙ2 reactions like the Williamson ether synthesis.
Step 2: Fischer Esterification
The second step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process.[1]
Protocol:
-
Reaction Setup: Dissolve the 2-(benzyloxy)-4-methylbenzoic acid (1.0 eq) in an excess of methanol (MeOH), which serves as both the reactant and the solvent.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Driving the Equilibrium: The reaction mixture is heated to reflux to increase the reaction rate. The large excess of methanol helps to shift the equilibrium towards the product side.[1]
-
Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. The organic layer is dried, filtered, and concentrated. The crude product, Methyl 2-(benzyloxy)-4-methylbenzoate, can then be purified by column chromatography on silica gel.
Self-Validating System: The progress of both reaction steps can be reliably monitored by TLC, comparing the reaction mixture to the starting materials. The final product's identity and purity would be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization (Predicted)
The structural elucidation of Methyl 2-(benzyloxy)-4-methylbenzoate would rely on a combination of NMR, IR, and mass spectrometry. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.
Table 2: Predicted Spectroscopic Data for Methyl 2-(benzyloxy)-4-methylbenzoate
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ ~7.8-7.9 (d, 1H, Ar-H), ~7.2-7.5 (m, 5H, Ar-H of benzyl), ~6.8-7.0 (m, 2H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ ~167 (C=O), ~158 (C-OBn), ~140 (Ar-C), ~136 (Ar-C), ~132 (Ar-CH), ~128.5 (Ar-CH), ~128 (Ar-CH), ~127.5 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-CH), ~70 (-OCH₂-), ~52 (-OCH₃), ~21 (Ar-CH₃) |
| IR (cm⁻¹) | ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1600, 1495 (Ar C=C), ~1250, 1100 (C-O stretch) |
| Mass Spec (EI) | m/z 256 (M⁺), 225 (M⁺ - OCH₃), 165 (M⁺ - Bn), 91 (Bn⁺) |
Chemical Reactivity and Potential Applications
The chemical reactivity of Methyl 2-(benzyloxy)-4-methylbenzoate is governed by its three key functional groups: the benzyl ether, the methyl ester, and the substituted aromatic ring.
Reactions at the Ester Group
The methyl ester can undergo hydrolysis back to the carboxylic acid under either acidic or basic conditions. It can also be converted to an amide by reaction with an appropriate amine, a common transformation in drug development to modulate solubility and biological activity.
Reactions at the Benzyl Ether
The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively cleaved when desired. The most common method for debenzylation is catalytic hydrogenolysis (e.g., H₂ gas over a palladium on carbon catalyst).[2] This reaction is typically clean and high-yielding.[3] Alternative methods include the use of strong acids or oxidizing agents.[4]
Reactions on the Aromatic Ring
The existing substituents on the benzene ring will direct any further electrophilic aromatic substitution reactions. The benzyloxy and methyl groups are both ortho-, para-directing and activating, which could allow for selective introduction of other functional groups onto the ring.
Applications in Drug Discovery and Organic Synthesis
The structure of Methyl 2-(benzyloxy)-4-methylbenzoate makes it an attractive scaffold for the synthesis of more complex molecules. For instance, after debenzylation to reveal the free phenol, further modifications at this position are possible. The ester can be converted to a variety of other functional groups. This versatility makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs. Related benzyloxybenzoate compounds have been identified as important intermediates in the synthesis of pharmaceuticals and materials for liquid crystals.[5]
Safety and Handling
As no specific safety data for Methyl 2-(benzyloxy)-4-methylbenzoate is available, it is prudent to handle this compound with the care afforded to novel chemical entities. Based on structurally similar compounds, it should be considered as potentially irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Methyl 2-(benzyloxy)-4-methylbenzoate is a compound with considerable potential as a synthetic intermediate. While direct experimental data is sparse, its chemical properties and reactivity can be reliably predicted based on established chemical principles. The proposed synthetic route offers a practical and efficient method for its preparation. For researchers in drug development and organic synthesis, this molecule represents a versatile platform for the creation of novel and complex chemical entities. Further investigation into its properties and applications is warranted and is likely to reveal its utility in a variety of scientific endeavors.
References
-
The Good Scents Company. methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
-
Chemspace. Methyl 4-(benzyloxy)-2-hydroxybenzoate - C15H14O4. Available at: [Link]
-
PubChem. Benzyl 4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available at: [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o937.
- Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382.
-
PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Synthonix, Inc. 99-75-2 | Methyl 4-methylbenzoate. Available at: [Link]
-
PubChem. Methyl 4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2021). Method for producing 4-hydroxy-2-methylbenzoic acid. CN113423683A.
-
University of California, Irvine. Esterification of benzoic acid to methyl benzoate. Available at: [Link]
-
ResearchGate. Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Available at: [Link]
-
ChemistNATE. (2020, August 7). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water) [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
- Wang, Y., et al. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry, 47(1), 134-142.
- Pospiech, S., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855-859.
- Google Patents. (2003). Process for the preparation of hydroxybenzoic benzyl esters. US6639093B2.
- Royal Society of Chemistry. (n.d.).
- University of Wisconsin-Madison. Alcohol Protecting Groups.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
-
The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate: Starting Materials and Strategic Execution
Introduction: The Significance of Methyl 2-(benzyloxy)-4-methylbenzoate
Methyl 2-(benzyloxy)-4-methylbenzoate is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its unique arrangement of a benzylated phenol ether ortho to a methyl benzoate provides a versatile scaffold for further chemical transformations. This guide offers a comprehensive overview of the primary and alternative synthetic strategies for obtaining this target molecule, with a focus on the critical selection of starting materials and the underlying mechanistic principles that govern the chosen reactions. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.
Primary Synthetic Pathway: A Two-Step Approach from Commercially Available Precursors
The most direct and economically viable route to Methyl 2-(benzyloxy)-4-methylbenzoate commences with readily available starting materials and proceeds through two fundamental organic transformations: Fischer Esterification and Williamson Ether Synthesis . The strategic decision lies in the order of these steps, with the esterification of 2-hydroxy-4-methylbenzoic acid being the most common and logical starting point.
Logical Framework of the Primary Synthesis
A Guide to the Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate: Mechanism and Practical Application
Abstract: This technical guide provides a comprehensive examination of the reaction mechanism for the formation of Methyl 2-(benzyloxy)-4-methylbenzoate. The synthesis is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document will dissect the reaction's core principles, focusing on the bimolecular nucleophilic substitution (SN2) pathway. We will explore the critical roles of substrate, base, and solvent selection, providing field-proven insights for researchers, scientists, and professionals in drug development. The guide includes a detailed experimental protocol, data summary, and visual diagrams to elucidate the reaction mechanism and workflow, ensuring a thorough understanding grounded in scientific integrity.
Mechanistic Framework: The Williamson Ether Synthesis
The formation of Methyl 2-(benzyloxy)-4-methylbenzoate is a classic application of the Williamson ether synthesis, first developed by Alexander Williamson in 1850.[1][2] This reaction is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers.[3] The core of this reaction is the nucleophilic substitution of a halide from an organohalide by an alkoxide or, in this specific case, a phenoxide ion.[1][2][3]
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][4] This mechanism is characterized by a "backside attack" where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group.[1][4] The formation of the new carbon-oxygen bond and the cleavage of the carbon-halide bond occur in a single, concerted step.[1][5] For an SN2 reaction to be efficient, the electrophilic carbon center must be sterically accessible, making primary alkyl halides the ideal substrates.[3][4]
Reaction Dissection: Formation of Methyl 2-(benzyloxy)-4-methylbenzoate
The synthesis of the target molecule involves two primary chemical transformations starting from Methyl 2-hydroxy-4-methylbenzoate and a benzyl halide, such as benzyl bromide.
Step 1: In Situ Formation of the Nucleophile (Phenoxide Ion)
The phenolic hydroxyl group on Methyl 2-hydroxy-4-methylbenzoate is not a sufficiently strong nucleophile to displace the halide from benzyl bromide efficiently. Therefore, it must first be deprotonated to form a much more potent nucleophilic phenoxide anion.
Causality of Base Selection: The choice of base is critical and must be tailored to the acidity of the substrate.
-
Potassium Carbonate (K₂CO₃): This is a moderately weak base, but it is sufficiently strong to deprotonate the acidic phenolic proton (pKa ≈ 10) without causing unwanted side reactions, such as the hydrolysis of the methyl ester group. Its use is common in laboratory and industrial syntheses of aromatic ethers.[1][3][6][7][8]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base, NaH can also be used to irreversibly deprotonate the phenol, producing the sodium phenoxide and hydrogen gas, which bubbles out of the solution.[2][4]
The phenoxide ion is generated in situ, meaning it is prepared immediately before or during the reaction, due to its high reactivity.[1][3]
Step 2: SN2 Nucleophilic Attack
Once formed, the phenoxide ion acts as the nucleophile. It attacks the electrophilic benzylic carbon of the benzyl bromide. Benzyl bromide is an excellent substrate for SN2 reactions because it is a primary halide, meaning the carbon atom bearing the leaving group (bromide) is not sterically hindered.[4]
The reaction proceeds via a backside attack, where the oxygen atom of the phenoxide attacks the carbon atom from the side opposite the bromine atom. This concerted step results in the formation of the ether bond and the simultaneous expulsion of the bromide ion as the leaving group.[1][4]
Overall Reaction Scheme
Caption: Overall synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate.
Detailed Reaction Mechanism
Caption: Two-step mechanism: phenoxide formation and SN2 displacement.
Experimental Protocol and Strategic Considerations
A self-validating protocol requires careful selection of reagents and conditions to maximize yield and minimize side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-hydroxy-4-methylbenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents are ideal as they solvate the potassium counter-ion, leaving the phenoxide nucleophile highly reactive.[1][3]
-
Addition of Electrophile: Add benzyl bromide (1.1-1.2 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C.[8] The reaction is typically refluxed for 3-8 hours.[1][3][8]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water. This will precipitate the crude product.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with water to remove any remaining inorganic salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure Methyl 2-(benzyloxy)-4-methylbenzoate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Data Presentation
The following table summarizes the key parameters for a typical synthesis.
| Parameter | Value/Reagent | Rationale |
| Starting Material | Methyl 2-hydroxy-4-methylbenzoate | Provides the phenolic hydroxyl group. |
| Electrophile | Benzyl Bromide | Primary halide, excellent SN2 substrate. |
| Base | Anhydrous Potassium Carbonate | Sufficiently basic for deprotonation, minimizes side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic; enhances nucleophilicity.[1] |
| Stoichiometry | 1 : 1.1 : 1.5 (Phenol : Halide : Base) | A slight excess of halide and base ensures complete reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier.[8] |
| Reaction Time | 3-8 hours | Monitored by TLC for completion.[1][8] |
| Typical Yield | 70-95% | Dependent on purity of reagents and reaction conditions.[1][3] |
Conclusion
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate via the Williamson ether synthesis is a highly efficient and reliable method. Its success hinges on a solid understanding of the SN2 mechanism, which dictates the strategic selection of a non-hindered primary halide electrophile and the in situ generation of a potent phenoxide nucleophile. The choice of a polar aprotic solvent and appropriate thermal conditions are critical experimental parameters that drive the reaction to completion with high yields. This guide provides the mechanistic foundation and practical framework necessary for researchers to successfully implement this important transformation in a laboratory setting.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
-
de Alvarenga, E. S., & Mann, J. Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Journal of the Brazilian Chemical Society. [Link]
-
ChemSpider Synthetic Pages. Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. [Link]
-
Edubirdie. Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scielo.br [scielo.br]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide to Elucidating the Biological Activity of Methyl 2-(benzyloxy)-4-methylbenzoate
Foreword: Navigating the Uncharted Territory of a Novel Benzoate Derivative
To our fellow researchers, scientists, and drug development professionals, this guide addresses a molecule of nascent interest: Methyl 2-(benzyloxy)-4-methylbenzoate. A survey of the current scientific literature reveals a significant gap in our understanding of its biological activities. While structurally related benzoate and benzyloxy derivatives have found applications ranging from perfumery to key intermediates in the synthesis of pharmaceuticals, the specific biological profile of this compound remains largely unexplored.
This document, therefore, deviates from a conventional whitepaper that would report established findings. Instead, it serves as a comprehensive roadmap, a proposed research program designed to systematically uncover the therapeutic potential of Methyl 2-(benzyloxy)-4-methylbenzoate. As a Senior Application Scientist, the narrative that follows is grounded in the principles of rational drug discovery, emphasizing not just the "what" but the "why" behind each experimental choice. Our objective is to provide a robust, self-validating framework for investigation, from initial in vitro screening to preliminary in vivo characterization.
Foundational Understanding: Chemical Identity and Structural Analogs
Methyl 2-(benzyloxy)-4-methylbenzoate is an aromatic ester with the chemical formula C₁₆H₁₆O₃. Its structure, characterized by a methyl benzoate core with a benzyloxy and a methyl substituent on the phenyl ring, suggests several avenues for biological investigation. The presence of the benzyloxy group, a common protecting group in organic synthesis, also hints at its potential role as a versatile chemical intermediate.
The broader family of benzoate esters is known for a wide array of biological effects, including antimicrobial and insecticidal properties. Furthermore, the benzothiazole scaffold, which shares some structural similarities, has been associated with anti-inflammatory, antimicrobial, antioxidant, and even anti-Parkinson's activities. These observations form the basis of our initial hypotheses for the potential biological activities of Methyl 2-(benzyloxy)-4-methylbenzoate.
A Proposed Research Cascade: A Multi-pronged Approach to Unveiling Biological Function
The following sections outline a logical and efficient experimental workflow designed to comprehensively screen for and characterize the biological activities of Methyl 2-(benzyloxy)-4-methylbenzoate.
Figure 2: Mechanistic elucidation workflow following a positive anticancer screening result.
If Methyl 2-(benzyloxy)-4-methylbenzoate demonstrates significant cytotoxicity in the MTT assay, it is crucial to determine whether the cells are undergoing programmed cell death (apoptosis) or if their proliferation is being arrested at a specific phase of the cell cycle. Flow cytometry is a powerful tool for these analyses. [1][2] Experimental Protocol: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [3][4]
-
Cell Treatment: Cancer cells will be treated with Methyl 2-(benzyloxy)-4-methylbenzoate at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Staining: The treated cells will be harvested and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells will be analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [5][6]
-
Cell Treatment and Fixation: Cancer cells will be treated with the compound at its IC₅₀ concentration for 24 hours. The cells will then be harvested and fixed in cold 70% ethanol. [7]2. Staining: The fixed cells will be treated with RNase A to degrade RNA and then stained with Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the stained cells will be analyzed by flow cytometry. The resulting DNA histogram will be analyzed to determine the percentage of cells in each phase of the cell cycle.
Phase 3: Initial In Vivo Assessment
Positive and compelling in vitro data warrants a preliminary investigation into the compound's behavior in a living organism.
An acute oral toxicity study provides initial information on the potential health hazards of a substance after a single oral administration. The OECD 423 guideline is a widely accepted method for this assessment.
Experimental Protocol: Acute Oral Toxicity Study (OECD 423)
-
Animal Model: Female Swiss albino mice or Wistar rats will be used. [8]2. Dosing: A single oral dose of Methyl 2-(benzyloxy)-4-methylbenzoate will be administered to a small group of animals. The starting dose is typically 2000 mg/kg.
-
Observation: The animals will be observed for signs of toxicity and mortality for up to 14 days. Body weight changes and any clinical signs of toxicity will be recorded.
-
Necropsy: At the end of the observation period, all animals will be euthanized, and a gross necropsy will be performed.
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a therapeutic agent. A preliminary PK study in rodents can provide valuable insights.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats with jugular vein cannulation will be used.
-
Dosing: A single intravenous (IV) and oral (PO) dose of Methyl 2-(benzyloxy)-4-methylbenzoate will be administered to separate groups of rats.
-
Blood Sampling: Blood samples will be collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing.
-
Sample Analysis: The concentration of the compound in the plasma samples will be quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.
Data Presentation and Interpretation
All quantitative data generated from the proposed studies will be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Proposed Data Summary for In Vitro Screening
| Assay | Cell Line/Organism | IC₅₀ / MIC (µM) |
| Anticancer | ||
| MTT Assay | MCF-7 | |
| A549 | ||
| HCT116 | ||
| HEK293T | ||
| Anti-inflammatory | ||
| COX-2 Inhibition | Human Recombinant | |
| iNOS Inhibition | RAW 264.7 | |
| Antimicrobial | ||
| Antibacterial | S. aureus | |
| E. coli | ||
| Antifungal | C. albicans | |
| A. fumigatus |
Table 2: Proposed Data Summary for Mechanistic Studies
| Assay | Cell Line | Treatment | % Apoptosis (Early + Late) | % Cell Cycle Arrest (Phase) |
| Apoptosis Assay | HCT116 | IC₅₀ | ||
| Cell Cycle Analysis | HCT116 | IC₅₀ |
Table 3: Proposed Data Summary for In Vivo Studies
| Study | Animal Model | Dose | Key Findings |
| Acute Oral Toxicity | Rat | 2000 mg/kg | LD₅₀ > 2000 mg/kg, No adverse effects observed |
| Pharmacokinetics | Rat | 10 mg/kg (IV) | CL, Vd, t₁/₂ |
| 50 mg/kg (PO) | Cmax, Tmax, AUC, F% |
Concluding Remarks and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous framework for the initial investigation of the biological activities of Methyl 2-(benzyloxy)-4-methylbenzoate. The proposed research cascade is designed to efficiently identify and validate potential therapeutic applications, while also providing early insights into the compound's mechanism of action and safety profile. The successful execution of this research plan will undoubtedly provide the foundational data necessary to guide the future development of this promising, yet currently uncharacterized, molecule.
References
-
Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
(PDF) Bioassays for Anticancer Activities. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved January 26, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 26, 2026, from [Link]
-
Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. Retrieved January 26, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 26, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved January 26, 2026, from [Link]
-
In Vivo Toxicology Service (Mouse, Rat). (n.d.). Altogen Labs. Retrieved January 26, 2026, from [Link]
-
Animal Models in Toxicologic Research: Rodents. (2023). Clinical Tree. Retrieved January 26, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. Retrieved January 26, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Retrieved January 26, 2026, from [Link]
-
SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (2007). SciELO. Retrieved January 26, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 26, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (2021). Open Forum Infectious Diseases. Retrieved January 26, 2026, from [Link]
-
Antifungal Susceptibility Testing for C. auris. (2024). CDC. Retrieved January 26, 2026, from [Link]
Sources
- 1. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. clinicalpub.com [clinicalpub.com]
An In-depth Technical Guide to the Potential Research Applications of Methyl 2-(benzyloxy)-4-methylbenzoate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzyloxy)-4-methylbenzoate is a unique aromatic ester with a molecular architecture that suggests a wide range of potential applications across various scientific disciplines. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its prospective uses in medicinal chemistry, materials science, and as a key synthetic intermediate. By dissecting its structural components—the benzyl ether and methyl benzoate moieties—we will explore the causal relationships behind its hypothesized activities and lay out detailed, actionable experimental protocols for researchers to validate these claims. This document is intended to serve as a foundational resource for scientists looking to unlock the full potential of Methyl 2-(benzyloxy)-4-methylbenzoate in their research endeavors.
Molecular Profile of Methyl 2-(benzyloxy)-4-methylbenzoate
Methyl 2-(benzyloxy)-4-methylbenzoate is an organic compound that is not extensively characterized in publicly available literature. However, by examining its constituent parts and related molecules, we can deduce its likely chemical and physical properties.
Chemical Structure:
Caption: Chemical structure of Methyl 2-(benzyloxy)-4-methylbenzoate.
Table 1: Predicted Physicochemical Properties of Methyl 2-(benzyloxy)-4-methylbenzoate
| Property | Predicted Value |
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~99°C (based on similar structures)[1] |
| Boiling Point | ~370-380 °C (Predicted)[1] |
| Solubility | Soluble in organic solvents like acetone, ethanol, and dichloromethane; poorly soluble in water.[2] |
Potential Research Application in Medicinal Chemistry
The structural motifs within Methyl 2-(benzyloxy)-4-methylbenzoate suggest its potential as a scaffold for the development of novel therapeutic agents.
Hypothesis: Antihypertensive Agent
Rationale: Benzyl benzoate and its derivatives have been shown to exhibit antihypertensive properties by acting as antagonists to angiotensin II receptors.[3] The core structure of Methyl 2-(benzyloxy)-4-methylbenzoate, being a derivative of benzyl benzoate, presents a promising starting point for the development of new antihypertensive drugs. The methyl and benzyloxy substitutions on the phenyl ring can be systematically modified to optimize binding affinity and selectivity for the angiotensin II receptor.
Proposed Experimental Workflow
Caption: Workflow for evaluating the antihypertensive potential of Methyl 2-(benzyloxy)-4-methylbenzoate.
Detailed Experimental Protocol: Angiotensin II Receptor Binding Assay
-
Objective: To determine the binding affinity of Methyl 2-(benzyloxy)-4-methylbenzoate to the angiotensin II type 1 (AT1) receptor.
-
Materials:
-
HEK293 cells stably expressing the human AT1 receptor.
-
Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II).
-
Methyl 2-(benzyloxy)-4-methylbenzoate.
-
Losartan (as a positive control).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-AT1 cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [125I]-Angiotensin II (final concentration ~0.1 nM), and 25 µL of varying concentrations of Methyl 2-(benzyloxy)-4-methylbenzoate (from 1 nM to 100 µM).
-
For total binding, add 25 µL of buffer instead of the test compound. For non-specific binding, add 25 µL of a high concentration of losartan (10 µM).
-
Add 100 µL of the cell membrane preparation (final protein concentration ~10 µ g/well ).
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Potential Research Application in Materials Science
The rigid, aromatic structure of Methyl 2-(benzyloxy)-4-methylbenzoate makes it a candidate for applications in materials science, particularly in the field of liquid crystals.
Hypothesis: Liquid Crystal Intermediate
Rationale: Structurally similar compounds, such as Methyl 4-(benzyloxy)-2-hydroxybenzoate, are known to be essential components in the synthesis of liquid crystals. The rod-like shape and polarizable aromatic rings of Methyl 2-(benzyloxy)-4-methylbenzoate are key features that could contribute to the formation of mesophases, which are characteristic of liquid crystalline materials.
Proposed Experimental Workflow
Caption: Workflow for investigating the liquid crystal properties of Methyl 2-(benzyloxy)-4-methylbenzoate derivatives.
Detailed Experimental Protocol: Synthesis and Characterization of a Potential Liquid Crystal Derivative
-
Objective: To synthesize a derivative of Methyl 2-(benzyloxy)-4-methylbenzoate with a long alkyl chain to promote liquid crystalline behavior.
-
Synthesis of 2-(benzyloxy)-4-methylbenzoic acid:
-
Hydrolyze Methyl 2-(benzyloxy)-4-methylbenzoate using a strong base (e.g., NaOH or KOH) in a mixture of water and a co-solvent like methanol or ethanol.
-
Reflux the reaction mixture for several hours.
-
After cooling, acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
-
-
Esterification with a long-chain alcohol (e.g., 1-octanol):
-
React the 2-(benzyloxy)-4-methylbenzoic acid with 1-octanol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).
-
Reflux the mixture in a suitable solvent (e.g., toluene) with removal of water (e.g., using a Dean-Stark apparatus).
-
After the reaction is complete, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Heat the purified compound at a controlled rate and record the heat flow to identify phase transitions (melting point, clearing point, and any liquid crystal phase transitions).
-
Polarized Optical Microscopy (POM): Observe the sample under a microscope with crossed polarizers while heating and cooling. The appearance of birefringent textures is indicative of a liquid crystalline phase.
-
Potential as a Versatile Synthetic Intermediate
The functional groups present in Methyl 2-(benzyloxy)-4-methylbenzoate make it a valuable starting material for the synthesis of more complex molecules.
Rationale:
-
Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.
-
Benzyl Ether: The benzyl group is a common protecting group for hydroxyls that can be removed under various conditions (e.g., hydrogenolysis).
-
Aromatic Ring: Can undergo electrophilic aromatic substitution reactions.
Conclusion
Methyl 2-(benzyloxy)-4-methylbenzoate is a compound with significant untapped potential. This guide has outlined several promising research avenues, providing the theoretical basis and practical experimental frameworks for their exploration. The versatility of its structure suggests that its applications may extend beyond those discussed here, and it is our hope that this document will inspire further investigation into this intriguing molecule.
References
-
PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(benzyloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Methyl benzoate. Retrieved from [Link]
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3382. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Uto, T., Fujii, M., & Ohta, T. (2008). Inhibitory Effects of Benzyl Benzoate and Its Derivatives on Angiotensin II-induced Hypertension. Biological & Pharmaceutical Bulletin, 31(8), 1535-1538. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Sharma, G., et al. (2015). Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises. AAPS PharmSciTech, 17(5), 1155-1164. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Benzyl Benzoate - Drug Targets, Indications, Patents. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]
-
IOSR Journal. (n.d.). Formulation and Evaluation of Benzyl Benzoate Emulgel. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Sharma, G., et al. (2015). Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises. PubMed. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Methyl 2-(benzyloxy)-4-methylbenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of well-designed chemical intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 2-(benzyloxy)-4-methylbenzoate, a compound at the intersection of functionality and reactivity, represents a significant, albeit underexplored, building block. Its structure, featuring a protected phenol and a methyl ester, offers a versatile platform for sequential chemical transformations. This guide, intended for researchers and professionals in drug development and chemical synthesis, aims to provide a comprehensive technical overview of Methyl 2-(benzyloxy)-4-methylbenzoate, from its rational synthesis to its potential applications as a pivotal intermediate. By elucidating the underlying principles of its preparation and reactivity, we seek to empower chemists to harness its full potential in the creation of novel bioactive molecules and advanced materials.
Strategic Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is most logically achieved through a two-step process commencing with the esterification of 2-hydroxy-4-methylbenzoic acid, followed by the benzylation of the resulting phenolic ester. This sequence strategically protects the carboxylic acid as a methyl ester, preventing unwanted side reactions during the subsequent etherification.
Step 1: Esterification of 2-hydroxy-4-methylbenzoic Acid
The initial step involves the conversion of 2-hydroxy-4-methylbenzoic acid to its corresponding methyl ester, Methyl 2-hydroxy-4-methylbenzoate. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-4-methylbenzoate
-
Materials:
-
2-hydroxy-4-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of 2-hydroxy-4-methylbenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-hydroxy-4-methylbenzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Step 2: Benzylation of Methyl 2-hydroxy-4-methylbenzoate
With the methyl ester in hand, the next step is the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is the most common and effective method for this transformation.[1] It involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.
Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
-
Materials:
-
Methyl 2-hydroxy-4-methylbenzoate
-
Benzyl bromide or Benzyl chloride
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure (using Potassium Carbonate in Acetone):
-
To a solution of Methyl 2-hydroxy-4-methylbenzoate (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
To this suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Methyl 2-(benzyloxy)-4-methylbenzoate by column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Esterification First: Protecting the carboxylic acid as an ester prevents its acidic proton from interfering with the basic conditions of the Williamson ether synthesis.
-
Choice of Base in Benzylation: Potassium carbonate is a mild and convenient base for this reaction, particularly when carried out in a polar aprotic solvent like acetone or DMF. For less reactive phenols, a stronger base like sodium hydride may be necessary.
-
Solvent Selection: Acetone and DMF are excellent solvents for Williamson ether synthesis as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilic phenoxide.
Characterization and Physicochemical Properties
The successful synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate must be confirmed through rigorous characterization. The following table summarizes the expected physicochemical properties and key spectroscopic data.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (d, 1H), ~7.2-7.4 (m, 5H, Ar-H of Bn), ~6.8-6.9 (m, 2H), ~5.1 (s, 2H, -OCH₂Ph), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167 (C=O), ~158 (C-OBn), ~140 (C-CH₃), ~136 (ipso-C of Bn), ~130 (Ar-C), ~128.5 (Ar-C of Bn), ~128.0 (Ar-C of Bn), ~127.5 (Ar-C of Bn), ~120 (Ar-C), ~115 (Ar-C), ~70 (-OCH₂Ph), ~52 (-OCH₃), ~21 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether), ~1100 (C-O, ester) |
| Mass Spectrometry (EI) | m/z (%): 256 (M⁺), 91 (100, [C₇H₇]⁺) |
Utility as a Chemical Intermediate
The strategic placement of functional groups in Methyl 2-(benzyloxy)-4-methylbenzoate makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Benzyloxybenzoates are recognized as important precursors for a variety of compounds, including pharmaceuticals and natural products.[2]
Orthogonal Deprotection and Functionalization
The benzyl ether and methyl ester groups are orthogonal protecting groups, meaning one can be selectively removed without affecting the other.
-
Debenzylation: The benzyl group can be readily cleaved via catalytic hydrogenation (e.g., H₂, Pd/C), restoring the phenol. This allows for subsequent modifications at the 2-position.
-
Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH or KOH in methanol/water), which can then be converted to amides, other esters, or other carboxylic acid derivatives.
This orthogonality provides a powerful tool for the regioselective functionalization of the aromatic ring.
Caption: Orthogonal deprotection pathways of Methyl 2-(benzyloxy)-4-methylbenzoate.
Potential Applications in Drug Discovery
While direct applications of Methyl 2-(benzyloxy)-4-methylbenzoate are not extensively documented, its structural motifs are present in various bioactive molecules. For instance, substituted benzoic acids and their derivatives are core components of numerous pharmaceuticals. The ability to selectively unmask the phenol and carboxylic acid functionalities allows for the introduction of diverse pharmacophores, making it a valuable scaffold for library synthesis in drug discovery programs. For example, related benzyloxybenzoic acid derivatives serve as intermediates in the synthesis of anticancer agents.
Conclusion and Future Outlook
Methyl 2-(benzyloxy)-4-methylbenzoate, while not a widely commercialized chemical, possesses the key attributes of a versatile and valuable chemical intermediate. Its synthesis is straightforward, relying on fundamental and well-understood organic reactions. The true power of this molecule lies in the orthogonal nature of its protecting groups, which opens up a wide array of possibilities for the synthesis of complex, functionalized aromatic compounds.
For researchers in medicinal chemistry, this intermediate offers a promising starting point for the development of novel therapeutics. For synthetic chemists, it represents a useful building block for the construction of intricate molecular targets. As the demand for sophisticated and precisely functionalized molecules continues to grow, the strategic importance of intermediates like Methyl 2-(benzyloxy)-4-methylbenzoate is set to increase, making it a worthy subject of further investigation and application.
References
- CN113248373A - Preparation method of methyl benzoate compound - Google P
-
Methyl 4-benzyloxy-2-hydroxybenzoate - ResearchGate. (URL: [Link])
-
Methyl Benzoate | C8H8O2 - PubChem. (URL: [Link])
- CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google P
-
Methyl 4-benzyloxy-2-hydroxybenzoate - PMC. (URL: [Link])
- Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative P-Hydroxybenzoic Acid and its Ester - CABI Digital Library. (URL: Not available)
-
Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 - PubChem. (URL: [Link])
- US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google P
-
methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester - The Good Scents Company. (URL: [Link])
- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)
-
Synthesis of Methyl Benzoate Lab - YouTube. (URL: [Link])
-
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (URL: [Link])
- A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google P
- US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google P
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. (URL: [Link])
-
Preparation of Methyl Benzoate. (URL: [Link])
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. (URL: Not available)
-
Outline the synthesis of benzyl methyl ether from toluene. - Homework.Study.com. (URL: [Link])
- US5260475A - Esterification of hydroxybenzoic acids - Google P
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (URL: [Link])
-
Williamson ether synthesis (video) - Khan Academy. (URL: [Link])
-
Esterification of 2,4-dihydroxybenzoic acid - ResearchGate. (URL: [Link])
Sources
Discovery and history of Methyl 2-(benzyloxy)-4-methylbenzoate
An In-depth Technical Guide to the Synthesis and Implied History of Methyl 2-(benzyloxy)-4-methylbenzoate
Introduction
Methyl 2-(benzyloxy)-4-methylbenzoate is a bespoke chemical entity, likely serving as a crucial intermediate in the multi-step synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Its structure, featuring a protected phenol and an ester, makes it a versatile building block. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the aromatic ring or the ester moiety. This guide provides a comprehensive overview of its synthesis, grounded in fundamental organic reactions, and discusses its "conceptual discovery" through the lens of the historical development of these foundational synthetic methods.
Conceptual Discovery and Historical Context
While a singular, documented moment of "discovery" for Methyl 2-(benzyloxy)-4-methylbenzoate is not prominent in the scientific literature, its existence is a logical consequence of the development of two cornerstone reactions in organic chemistry: Fischer Esterification and the Williamson Ether Synthesis. The history of this compound is, therefore, intrinsically linked to the history of these powerful synthetic tools.
-
Fischer Esterification (late 19th century): The acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester is a fundamental transformation.[1][2] This method allows for the efficient conversion of benzoic acid derivatives to their corresponding methyl esters.[3][4][5]
-
Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this reaction involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[6][7] It remains one of the most reliable methods for forming the ether linkage present in Methyl 2-(benzyloxy)-4-methylbenzoate.[8]
The synthesis of the target molecule is a testament to the power of these reactions, allowing chemists to construct complex molecules with precision.
Synthetic Pathways and Methodologies
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate can be approached via two primary, logical routes, starting from the readily available precursor, 2-hydroxy-4-methylbenzoic acid. The choice of route may depend on the desired purity, scale, and the potential for side reactions.
Route 1: Esterification Followed by Etherification
This is often the preferred route as the esterification of the carboxylic acid is typically high-yielding and the subsequent etherification of the phenolic hydroxyl is a clean reaction.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Abstract
The precise synthesis of bespoke chemical entities is a cornerstone of modern drug discovery and materials science. Methyl 2-(benzyloxy)-4-methylbenzoate is a valuable intermediate whose efficient synthesis is of significant interest. A critical metric for evaluating the efficiency of any chemical transformation is the reaction yield. This guide provides a comprehensive, in-depth analysis of the theoretical yield calculation for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and detail the step-by-step calculations necessary to establish a theoretical maximum for product formation. This document is intended for researchers, chemists, and process development professionals who require a rigorous understanding of stoichiometric limitations in synthetic organic chemistry.
Introduction: The Imperative of Stoichiometric Precision
In the realm of synthetic organic chemistry, the transformation of simple precursors into complex molecules is both an art and a science. The "science" aspect is most rigorously embodied in the concept of stoichiometry—the quantitative relationship between reactants and products in a chemical reaction. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given set of reactants, assuming 100% reaction efficiency and no loss of material during workup and purification.[1]
Calculating the theoretical yield is not merely an academic exercise; it is a fundamental prerequisite for process optimization, cost analysis, and the evaluation of a synthetic route's viability. It provides the essential benchmark against which the actual, or experimental, yield is compared, allowing chemists to calculate the percent yield and thereby quantify the success of their reaction.[2] This guide will focus on the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate, elucidating the process of calculating its theoretical yield from common starting materials.
Synthetic Strategy: A Two-Step Approach
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is most effectively achieved via a Williamson ether synthesis.[3][4] This classic and robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the phenolic hydroxyl group of Methyl 2-hydroxy-4-methylbenzoate is deprotonated by a suitable base to form a phenoxide ion, which then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[4]
The overall reaction is as follows:
Methyl 2-hydroxy-4-methylbenzoate + Benzyl Bromide → Methyl 2-(benzyloxy)-4-methylbenzoate + Bromide Salt
This method is favored due to its reliability and the commercial availability of the starting materials. The choice of a primary alkyl halide (benzyl bromide) is critical, as the Williamson ether synthesis proceeds via an SN2 mechanism.[3] Using secondary or tertiary halides would lead to competing elimination reactions, drastically reducing the yield of the desired ether product.[4]
Detailed Experimental Protocol
To perform a valid theoretical yield calculation, a specific experimental protocol with defined quantities of reactants is required. The following is a representative, field-tested procedure.
Objective: To synthesize Methyl 2-(benzyloxy)-4-methylbenzoate.
Materials:
-
Methyl 2-hydroxy-4-methylbenzoate
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-hydroxy-4-methylbenzoate (5.00 g).
-
Add anhydrous acetone (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate (6.22 g) to the solution. This base is sufficient to deprotonate the phenol without causing unwanted side reactions.[5]
-
Add benzyl bromide (3.50 mL) to the stirring suspension dropwise via a syringe.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.
-
Evaporate the acetone solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material and acidic impurities, followed by brine (1 x 50 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure Methyl 2-(benzyloxy)-4-methylbenzoate.[7]
Theoretical Yield Calculation: A Step-by-Step Analysis
The calculation of the theoretical yield hinges on identifying the limiting reagent—the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[8]
Step 1: Determine the Molar Masses of Reactants and Product
First, we must establish the molar mass (molecular weight) of each key substance involved in the reaction.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Source |
| Methyl 2-hydroxy-4-methylbenzoate | C₉H₁₀O₃ | 166.17 | [9] |
| Benzyl Bromide | C₇H₇Br | 171.04 | N/A |
| Methyl 2-(benzyloxy)-4-methylbenzoate | C₁₆H₁₆O₄ | 272.30 | Calculated |
Note: The molar mass of the product is derived from its chemical formula, which is the sum of the atoms from the core reactants minus the elements of HBr that are formally eliminated to form the KBr salt.
Step 2: Calculate the Moles of Each Reactant
Next, we convert the mass (or volume) of the reactants used in the protocol to moles.[10]
-
Methyl 2-hydroxy-4-methylbenzoate:
-
Mass used = 5.00 g
-
Moles = Mass / Molar Mass = 5.00 g / 166.17 g/mol = 0.0301 moles
-
-
Benzyl Bromide:
-
Volume used = 3.50 mL
-
Density of Benzyl Bromide = 1.438 g/mL
-
Mass used = Volume × Density = 3.50 mL × 1.438 g/mL = 5.033 g
-
Moles = Mass / Molar Mass = 5.033 g / 171.04 g/mol = 0.0294 moles
-
Step 3: Identify the Limiting Reagent
The balanced chemical equation for this Williamson ether synthesis shows a 1:1 stoichiometric ratio between Methyl 2-hydroxy-4-methylbenzoate and Benzyl Bromide.
To find the limiting reagent, we compare the number of moles of each reactant. The reactant with the fewer number of moles is the limiting reagent.[11]
-
Moles of Methyl 2-hydroxy-4-methylbenzoate = 0.0301 moles
-
Moles of Benzyl Bromide = 0.0294 moles
Since 0.0294 < 0.0301, Benzyl Bromide is the limiting reagent . The reaction will cease once all the benzyl bromide has been consumed.
Step 4: Calculate the Theoretical Yield of the Product
The theoretical yield of the product in moles is determined by the moles of the limiting reagent, based on the 1:1 stoichiometry.
-
Theoretical moles of product = Moles of limiting reagent = 0.0294 moles
Finally, we convert the theoretical moles of Methyl 2-(benzyloxy)-4-methylbenzoate to a mass in grams.[10]
-
Theoretical Yield (mass) = Theoretical moles × Molar Mass of product
-
Theoretical Yield = 0.0294 moles × 272.30 g/mol
-
Theoretical Yield = 8.01 g
Therefore, based on the specified experimental protocol, the maximum possible mass of Methyl 2-(benzyloxy)-4-methylbenzoate that can be synthesized is 8.01 grams .
Visualization of the Synthetic Workflow
To provide a clear visual representation of the process, the following workflow diagram has been generated.
Caption: Workflow for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate.
Conclusion: Bridging Theory and Practice
The calculation of theoretical yield is a foundational skill in synthetic chemistry that provides the essential framework for evaluating reaction efficiency. This guide has detailed the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate via the Williamson ether synthesis, providing a robust protocol and a meticulous, step-by-step calculation of its theoretical yield (8.01 g). By identifying benzyl bromide as the limiting reagent, we established the maximum achievable product mass under the given conditions. This theoretical value serves as the critical benchmark against which experimental results must be measured to drive process improvements and ensure the economic and practical viability of the synthesis.
References
- Google Patents. (2021).
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3382. [Link]
-
Chemistry LibreTexts. (2019). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). Theoretical Yield and Percent Yield. [Link]
-
The Organic Chemistry Tutor. (2015). How To Calculate Theoretical Yield and Percent Yield. YouTube. [Link]
-
Sciencemadness.org. (n.d.). Preparation of methyl salicylate. [Link]
-
Reddit. (2020). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry. [Link]
-
Study.com. (2021). How to Calculate the Theoretical Yield of a Chemical Reaction. [Link]
-
Tyler DeWitt. (2023). How to Find Theoretical Yield. YouTube. [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]
An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(benzyloxy)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(benzyloxy)-4-methylbenzoate is an aromatic ester that holds potential as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its unique structure, featuring a benzoic acid core with both a benzyloxy and a methyl substitution, provides a versatile scaffold for further chemical modifications. Understanding the physical characteristics of this compound is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the known physical properties of Methyl 2-(benzyloxy)-4-methylbenzoate, alongside methodologies for their determination and insights into the underlying chemical principles.
Chemical Structure and Properties
The molecular structure of Methyl 2-(benzyloxy)-4-methylbenzoate is fundamental to its physical and chemical behavior. The presence of the benzyl ether and the methyl ester groups, along with the aromatic rings, dictates its polarity, solubility, and spectral properties.
Molecular Formula: C₁₆H₁₆O₃
Molecular Weight: 256.29 g/mol
Structure: ```dot graph "Methyl 2-(benzyloxy)-4-methylbenzoate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
}
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
References
- Preparation method of methyl benzoate compound. CN113248373A.
- 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. EP2058294A1.
- Preparation of Methyl Benzoate. Science Learning Center, University of the District of Columbia.
- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC, NIH.
-
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. US6433214B1. Google Patents. [1]6. Experiment : Esterification: The Synthesis of Methyl Benzoate. Science Learning Center, University of the District of Columbia. [2]7. Synthesis and Characterization of New Pyrimidine Derivatives as Antimicrobial Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382.
- Esterification of benzoic acid to methyl benzo
- Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water).
- 4-nonylbenzoic acid. Organic Syntheses Procedure.
- Methyl 2-benzylbenzo
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Characterization of 2-((4-(chloromethyl)benzoyl)oxy)
- methyl 4-methyl benzo
- Methyl 4-(benzyloxy)
Sources
Methodological & Application
Topic: Advanced Purification Strategies for Methyl 2-(benzyloxy)-4-methylbenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzyloxy)-4-methylbenzoate is an aromatic ester intermediate whose purity is paramount for its successful application in multi-step organic synthesis, particularly in the development of pharmaceutical agents and materials science. The presence of residual starting materials, catalysts, or side-products can significantly impede subsequent reaction yields and introduce contaminants into the final active compound. This guide provides a detailed, experience-driven framework for the purification of Methyl 2-(benzyloxy)-4-methylbenzoate, moving beyond simple procedural lists to explain the underlying chemical principles that govern each step. We will cover post-synthesis work-up, liquid-liquid extraction, column chromatography, and recrystallization, offering validated protocols and troubleshooting insights to empower researchers to achieve optimal purity.
Introduction: The Imperative for Purity
In the synthesis of complex molecules, the integrity of each intermediate dictates the success of the entire sequence. Methyl 2-(benzyloxy)-4-methylbenzoate, with its characteristic ester and benzyl ether functionalities, is a versatile building block. However, its synthesis, typically an esterification of 2-(benzyloxy)-4-methylbenzoic acid or a Williamson ether synthesis followed by esterification, invariably yields a crude product contaminated with unreacted reagents and by-products.
Common Impurities May Include:
-
Unreacted Starting Materials: 2-hydroxy-4-methylbenzoic acid methyl ester, benzyl chloride/bromide.
-
Precursor Acid: Unreacted 2-(benzyloxy)-4-methylbenzoic acid from the esterification step.
-
Catalyst Residues: Acid or base catalysts used in the synthesis.
-
Side-Products: Products from self-condensation or other unintended reactions.
This document serves as a comprehensive guide to systematically remove these impurities, ensuring the isolation of high-purity Methyl 2-(benzyloxy)-4-methylbenzoate.
Foundational Purification: Post-Synthesis Work-up and Extraction
The initial purification step begins immediately after the reaction is deemed complete. The goal is to perform a bulk separation of the desired ester from the reaction solvent and water-soluble or acid/base reactive impurities.
Causality of the Extraction Workflow
The logic behind this multi-step washing process is rooted in the principles of acid-base chemistry and solubility. The target compound, an ester, is chemically neutral and resides in the organic phase. Acidic impurities, such as unreacted carboxylic acid, can be converted into their corresponding carboxylate salts by washing with a mild base like sodium bicarbonate. These salts are ionic and thus highly soluble in the aqueous phase, effectively pulling them out of the organic layer.[1][2] A final wash with brine (saturated NaCl solution) helps to break up any emulsions and reduces the solubility of the organic product in the aqueous layer, improving recovery.
Protocol 1: Liquid-Liquid Extraction
-
Reaction Quenching: Cool the reaction vessel to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume sufficient to fully dissolve the product should be used (e.g., 10 mL of solvent per 1 g of crude product).
-
Acidic Impurity Removal: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas that may form. Shake more vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This step helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, neutralized product.
Workflow for Post-Synthesis Extraction
Sources
Application Note: High-Purity Isolation of Methyl 2-(benzyloxy)-4-methylbenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-(benzyloxy)-4-methylbenzoate, a key intermediate in organic synthesis. The methodology is centered around normal-phase flash column chromatography, a technique optimized for efficiency and scalability. We will detail the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the automated flash chromatography protocol. This guide is designed for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining this compound in high purity.
Introduction and Chromatographic Principles
Methyl 2-(benzyloxy)-4-methylbenzoate is a moderately polar aromatic ester. Its purification often involves separating it from non-polar byproducts (e.g., residual benzyl chloride) and more polar impurities (e.g., unreacted methyl 2-hydroxy-4-methylbenzoate). Column chromatography is the definitive technique for this type of purification challenge.
The separation relies on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1] In this normal-phase application, we utilize a polar stationary phase (silica gel) and a significantly less polar mobile phase (a mixture of hexane and ethyl acetate).
-
Stationary Phase (Silica Gel, SiO₂): Silica gel is a highly porous adsorbent with surface silanol (Si-OH) groups, rendering it polar and slightly acidic.[2][3] Compounds with polar functional groups, such as the ester and ether moieties in our target molecule, will interact with these silanol groups via hydrogen bonding and dipole-dipole interactions.[1]
-
Mobile Phase (Eluent): The mobile phase, a non-polar solvent system, flows through the column, carrying the sample components with it.[3] By introducing a small fraction of a more polar solvent (the "polar modifier," in this case, ethyl acetate), we create competition for the active sites on the silica. This competition modulates the retention of the sample components, allowing for their elution. The higher the concentration of the polar modifier, the faster the polar compounds will elute from the column.[3]
The success of the purification is therefore a function of achieving the correct balance of interactions, allowing the target compound to be selectively eluted while impurities are either washed through quickly (non-polar) or retained more strongly (polar).
Pre-Chromatography Method Development: TLC Optimization
Before committing a sample to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25 to 0.35 for the target compound. This Rƒ range typically ensures good separation from impurities and a reasonable elution volume during the column chromatography stage.
Protocol for TLC Analysis:
-
Prepare several eluent systems with varying ratios of ethyl acetate (EtOAc) in hexane.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with the solvent vapor.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The target compound, being aromatic, should be UV-active.
-
Calculate the Rƒ value for the target spot in each solvent system using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Solvent System Selection
| Eluent System (Hexane:EtOAc) | Target Compound Rƒ (Hypothetical) | Observation & Recommendation |
| 98:2 | 0.15 | Too much retention. Compound is moving too slowly. |
| 95:5 | 0.30 | Optimal. Good separation from baseline and solvent front. This is the ideal starting point for the column.[4][5] |
| 90:10 | 0.55 | Too little retention. Compound is moving too fast, risking co-elution with less polar impurities. |
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude Methyl 2-(benzyloxy)-4-methylbenzoate | Automated Flash Chromatography System |
| Silica Gel (230-400 mesh for flash) | Pre-packed Silica Gel Flash Column |
| n-Hexane (HPLC Grade) | Thin-Layer Chromatography (TLC) Plates (Silica Gel 60 F₂₅₄) |
| Ethyl Acetate (HPLC Grade) | TLC Developing Chamber |
| Dichloromethane (DCM, for sample loading) | UV Lamp (254 nm) |
| Anhydrous Sodium Sulfate | Rotary Evaporator |
| Glass Test Tubes for Fraction Collection | Glass Capillary Tubes |
| Deuterated Chloroform (CDCl₃) for NMR | Nuclear Magnetic Resonance (NMR) Spectrometer |
Detailed Step-by-Step Purification Protocol
This protocol assumes a starting quantity of ~1.0 g of crude material. Adjust the column size and solvent volumes accordingly for different scales. A common rule is to use a mass of silica gel that is 40-60 times the mass of the crude sample.
Column Preparation
-
Select a pre-packed silica gel column appropriate for the sample size (e.g., a 25g or 40g column for 1.0g of crude material).
-
Equilibrate the column on the automated flash system by flushing it with the initial mobile phase (e.g., 98:2 Hexane:EtOAc or 100% Hexane) for at least 3-5 column volumes (CV). This ensures the silica is properly wetted and the column bed is stable.
Sample Preparation & Loading (Dry Loading Recommended)
Dry loading is superior for preventing band broadening and improving resolution, especially if the crude sample has poor solubility in the mobile phase.[6]
-
Dissolve the ~1.0 g of crude Methyl 2-(benzyloxy)-4-methylbenzoate in a minimal volume of a volatile solvent like dichloromethane (DCM) in a round-bottom flask.
-
Add approximately 1.5-2.0 g of silica gel to the flask.
-
Concentrate the mixture on a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
Carefully transfer the silica-adsorbed sample into an empty solid-load cartridge compatible with the flash system.
-
Attach the cartridge to the flash system, in-line before the main purification column.
Elution & Fraction Collection
The elution will be performed using a linear gradient to ensure that impurities are effectively separated and the target compound is eluted in a sharp band.
-
Program the Gradient: Set up a linear gradient on the flash chromatography system.
-
Segment 1: 0-2 CV, hold at 2% EtOAc in Hexane (isocratic).
-
Segment 2: 2-15 CV, linear gradient from 2% to 10% EtOAc in Hexane. This is the primary separation window. A shallow gradient is key for resolving closely eluting compounds.[2][7]
-
Segment 3: 15-20 CV, hold at 100% EtOAc (column flush). This step removes any strongly retained, highly polar impurities.
-
-
Set Flow Rate: A typical flow rate for a 40g column is 30-40 mL/min.
-
Initiate the Run: Start the purification. The system will automatically inject the sample (by flowing eluent through the solid-load cartridge) and begin the gradient.
-
Fraction Collection: The system's UV detector will monitor the eluent. Set the fraction collector to trigger based on the UV absorbance at 254 nm, collecting the eluting peaks into separate test tubes.
Analysis & Product Isolation
-
TLC Analysis of Fractions: Spot every tube corresponding to the main eluting peak (and the tubes immediately before and after) on a TLC plate. Run the plate using the optimized solvent system (95:5 Hexane:EtOAc).
-
Identify Pure Fractions: Under UV light, identify the fractions that contain only the single spot corresponding to the pure product.
-
Combine and Evaporate: Combine the identified pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
Record the final mass of the pure, isolated product and calculate the yield.
-
Confirm Identity: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visual Workflow and Logic Diagrams
Experimental Workflow
The following diagram outlines the complete workflow from crude material to pure, verified product.
Caption: Overall workflow for the purification of Methyl 2-(benzyloxy)-4-methylbenzoate.
Chromatographic Separation Principle
This diagram illustrates the relative positions of impurities and the target compound on the silica gel column during elution.
Caption: Separation principle on a normal-phase silica column.
References
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]
- CN113248373A - Preparation method of methyl benzoate compound. (n.d.).
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. [Link]
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, E68, o3382. [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]
- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.).
-
Gagliardi, P., et al. (1981). Glass chromatography application: TLC separation of benzoic esters in pharmaceutical products. Il Farmaco; edizione pratica. [Link]
-
Anonymous. (n.d.). Preparation of Methyl Benzoate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
- CN104592027A - Method for preparing methyl benzoate. (n.d.).
- US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
-
Uzoekwe, S. A., & Onwuka, J. C. (2009). An investigation into the preparation of methyl benzoate and methyl salicylate on silica gel packed column. African Journal of Pure and Applied Chemistry, 3(7), 118-121. [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. [Link]
-
LibreTexts Chemistry. (2022). 2.3D: Separation Theory. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
ResearchGate. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
Application Note: A Protocol for the Recrystallization of Methyl 2-(benzyloxy)-4-methylbenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the purification of Methyl 2-(benzyloxy)-4-methylbenzoate via recrystallization. The procedure is designed to effectively remove common impurities associated with its synthesis, yielding a product of high purity suitable for downstream applications in research and drug development. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles, offering a framework for troubleshooting and adaptation.
Introduction: The Rationale for Recrystallization
Methyl 2-(benzyloxy)-4-methylbenzoate is an aromatic ester, a class of compounds frequently synthesized via esterification of a carboxylic acid with an alcohol. A common synthetic route would involve the reaction of 2-hydroxy-4-methylbenzoic acid with a benzylating agent, followed by esterification, or the benzylation of methyl 2-hydroxy-4-methylbenzoate. Irrespective of the synthetic pathway, the crude product is often contaminated with unreacted starting materials, by-products, and residual catalysts.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3][4] The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[5] Upon cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[4] This process, when executed with precision, can significantly enhance the purity of the final product.
Physicochemical Properties of Methyl 2-(benzyloxy)-4-methylbenzoate and Related Analogs
A thorough understanding of the physicochemical properties of the target compound and its potential impurities is paramount for developing an effective recrystallization protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Methyl 2-(benzyloxy)-4-methylbenzoate | C₁₆H₁₆O₃ | 256.29 | Not available | Insoluble in water; soluble in organic solvents. |
| Methyl 4-benzyloxy-2-hydroxybenzoate | C₁₅H₁₄O₄ | 258.27 | Not specified | Recrystallized from pure ethanol.[6][7] |
| Methyl 4-benzyloxybenzoate | C₁₅H₁₄O₃ | 242.27 | 99 | Soluble in Acetone. |
| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.18 | 33 | Soluble in alcohol; sparingly soluble in water.[8] |
| Methyl benzoate | C₈H₈O₂ | 136.15 | -12.5 | Poorly soluble in water; miscible with organic solvents.[9] |
The structural similarity to Methyl 4-benzyloxy-2-hydroxybenzoate, which is successfully recrystallized from ethanol, provides a strong empirical basis for selecting ethanol as a primary candidate solvent for the recrystallization of Methyl 2-(benzyloxy)-4-methylbenzoate.[6][7]
Recrystallization Protocol
This protocol is designed for the purification of approximately 1 gram of crude Methyl 2-(benzyloxy)-4-methylbenzoate. Adjustments to scale should be made proportionally.
Materials and Equipment
-
Crude Methyl 2-(benzyloxy)-4-methylbenzoate
-
Ethanol (95% or absolute)
-
Activated Carbon (decolorizing charcoal), if necessary
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
Experimental Workflow
Caption: A generalized workflow for the recrystallization process.
Step-by-Step Procedure
-
Solvent Selection and Dissolution:
-
Place the crude Methyl 2-(benzyloxy)-4-methylbenzoate (approx. 1 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (a spatula tip's worth).
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration (if decolorizing carbon was used):
-
Place a powder funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes.
-
For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if known) is indicative of high purity.
-
Further characterization can be performed using techniques such as NMR spectroscopy.[10]
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Reheat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. Consider a different solvent system. |
| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used, premature crystallization during hot filtration, or the compound has significant solubility in the cold solvent. | Use less solvent initially. Ensure the filtration apparatus is pre-warmed. Cool the solution in an ice bath for a longer period. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process with the addition of activated carbon. |
Conclusion
The protocol outlined in this application note provides a reliable method for the purification of Methyl 2-(benzyloxy)-4-methylbenzoate. By understanding the principles of recrystallization and the specific properties of the target molecule, researchers can consistently obtain a high-purity product. The troubleshooting guide offers practical solutions to common challenges, ensuring a successful outcome.
References
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Methyl benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(15), 3485. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. praxilabs.com [praxilabs.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Application Notes & Protocols: The Strategic Use of Methyl 2-(benzyloxy)-4-methylbenzoate in Pharmaceutical Synthesis
Abstract
Methyl 2-(benzyloxy)-4-methylbenzoate serves as a pivotal, protected building block in the synthesis of complex pharmaceutical intermediates, particularly those derived from the orsellinic acid scaffold. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile reagent. We will explore its synthesis, rationale for its specific protecting group strategy, and provide detailed protocols for its use in the construction of depsides and other biologically active molecules. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Pharmaceutical Relevance of the Orsellinate Core
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) and its derivatives are a class of natural phenolic compounds that form the structural core of numerous secondary metabolites with significant biological activities.[1][2] These activities span a wide therapeutic range, including antibacterial, antioxidant, anti-inflammatory, and antitumor properties.[2][3] Consequently, the orsellinate scaffold is a highly attractive starting point for medicinal chemistry campaigns and the total synthesis of natural products.
However, the inherent reactivity of the two phenolic hydroxyl groups in orsellinic acid presents a significant challenge in multi-step syntheses. The differential reactivity of the C2 and C4 hydroxyls necessitates a robust protecting group strategy to achieve regioselectivity in subsequent reactions. Methyl 2-(benzyloxy)-4-methylbenzoate is an intelligently designed intermediate that addresses this challenge by:
-
Protecting the C2 Hydroxyl: The benzyl ether at the C2 position is stable to a wide range of reaction conditions, yet can be selectively removed via catalytic hydrogenolysis, a mild and high-yielding method.[4] This is crucial for late-stage deprotection in the presence of sensitive functional groups.
-
Protecting the Carboxylic Acid: The methyl ester protects the carboxylic acid from unwanted side reactions and can be readily hydrolyzed under basic or acidic conditions when desired.
-
Leaving the C4 Hydroxyl Free (in its precursor): The synthetic route to the title compound starts from methyl 2,4-dihydroxy-4-methylbenzoate, allowing for selective benzylation at the more acidic and sterically accessible C2 hydroxyl, leaving the C4 position available for subsequent modifications if needed, before its protection.
This strategic protection scheme makes Methyl 2-(benzyloxy)-4-methylbenzoate an ideal precursor for the synthesis of depsides, a class of compounds formed by the esterification of two or more hydroxybenzoic acid units, which are known for their diverse biological activities.[5]
Synthesis and Characterization
The preparation of Methyl 2-(benzyloxy)-4-methylbenzoate is typically achieved through a straightforward Williamson ether synthesis, starting from the readily available methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate).
Synthesis Workflow
The overall workflow for the synthesis and purification of the title compound is outlined below.
Caption: Workflow for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate.
Detailed Experimental Protocol: Synthesis
Materials:
-
Methyl 2,4-dihydroxy-6-methylbenzoate
-
Benzyl bromide (BnBr)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq). The mixture will be a suspension.
-
Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 2-(benzyloxy)-4-methylbenzoate as a pure solid.
Causality and Trustworthiness:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, facilitating the Sₙ2 reaction with benzyl bromide. It is also easily removed by filtration.
-
Choice of Solvent: Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point is suitable for reflux conditions.
-
Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting material. A larger excess should be avoided to minimize the formation of dibenzylated byproducts.
-
Self-Validation: The progress of the reaction is monitored by TLC, providing clear evidence of the conversion of starting material to the product. The final product's purity is confirmed by chromatographic and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Expected Characterization Data
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (m, 5H, Ar-H of Bn), ~6.3-6.4 (m, 2H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~169, 160, 158, 140, 136, 128.6, 128.2, 127.5, 112, 108, 71, 52, 22 |
Application in Pharmaceutical Synthesis: A Representative Protocol for Depside Formation
A primary application of Methyl 2-(benzyloxy)-4-methylbenzoate is in the synthesis of depsides. The benzyl-protected hydroxyl group at the C2 position allows for the selective esterification at the C4 hydroxyl of another orsellinate unit. This section details a representative protocol for the coupling of Methyl 2-(benzyloxy)-4-methylbenzoate with a second benzoic acid derivative, followed by deprotection.
Depside Synthesis Workflow
Caption: A two-step workflow for the synthesis of a depside using the title compound.
Detailed Experimental Protocol: Depside Formation
Materials:
-
Methyl 2-(benzyloxy)-4-methylbenzoate (from step 2.2)
-
A second suitably protected orsellinic acid derivative (e.g., with a free carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure - Step 1: Esterification (DCC/DMAP Coupling)
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(benzyloxy)-4-methylbenzoate (1.0 eq) and the second benzoic acid derivative (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected depside.
-
Purify by column chromatography if necessary.
Causality and Trustworthiness:
-
Coupling Reagents: The DCC/DMAP system is a classic and effective method for esterification (Steglich esterification). DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst to facilitate the ester bond formation.
-
Inert Atmosphere: An inert atmosphere is used to prevent side reactions with atmospheric moisture, as DCC is moisture-sensitive.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of DCC and minimizes side reactions.
-
Self-Validation: The formation of the DCU precipitate is a visual indicator of reaction progress. TLC is used for definitive monitoring.
Procedure - Step 2: Benzyl Ether Deprotection
-
Dissolve the protected depside from the previous step in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Purge the reaction flask with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected depside.
Causality and Trustworthiness:
-
Deprotection Method: Catalytic hydrogenolysis is a highly selective and mild method for cleaving benzyl ethers.[4] It is advantageous because it does not affect the newly formed ester bond or the methyl ester. The only byproduct is toluene, which is easily removed.
-
Catalyst: 10% Pd/C is the standard catalyst for this transformation, offering high efficiency.
-
Safety: The careful handling of the pyrophoric Pd/C catalyst and flammable hydrogen gas is critical for safety. The filtration through Celite is a standard and safe procedure for removing the catalyst.
-
Self-Validation: The disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate validates the deprotection. ¹H NMR analysis will confirm the absence of the benzyl group protons.
Conclusion
Methyl 2-(benzyloxy)-4-methylbenzoate is a strategically designed intermediate that provides a reliable and efficient entry point into the synthesis of pharmaceutically relevant orsellinic acid derivatives and depsides. The benzyl ether at the C2 position offers robust protection that is orthogonally cleavable under mild hydrogenolysis conditions, while the methyl ester provides protection for the carboxylic acid. The protocols detailed herein are based on well-established and reliable chemical transformations, offering a high degree of confidence for researchers in drug discovery and development. By understanding the rationale behind the choice of reagents and reaction conditions, scientists can effectively utilize this valuable building block to construct complex molecular architectures with potential therapeutic applications.
References
-
Pifferi, G., Gaviraghi, G., Pinza, M., & Ventura, P. (1977). A convenient synthesis of 2‐chromonecarboxylic acids. Journal of Heterocyclic Chemistry, 14(7), 1257-1260. [Link]
-
Tangdenpaisal, K., Sualek, S., Ruchirawat, S., & Ploypradith, P. (2009). Factors affecting orthogonality in the deprotection of 2,4-di-protected aromatic ethers employing solid-supported acids. Tetrahedron, 65(21), 4236-4246. [Link]
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]
-
Gao, H., et al. (2020). Sporormielones A–E, bioactive novel C–C coupled orsellinic acid derivative dimers, and their biosynthetic origin. Chemical Communications, 56(33), 4607-4610. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 26, 2026, from [Link]
-
Antheia. (2023, April 25). Synthetic Chemistry in Pharma. [Link]
-
Zhang, Y., et al. (2023). Insights into Orsellinic Acid and Its Derivatives: A Review. Molecules, 28(18), 6685. [Link]
-
Chen, G., et al. (2020). Sporormielones A–E, bioactive novel C–C coupled orsellinic acid derivative dimers, and their biosynthetic origin. Chemical Communications, 56(33), 4607-4610. [Link]
-
ResearchGate. (2023). A New Orsellinic Acid Derivative from the Fungus Chaetomium megalocarpum. [Link]
-
National Center for Biotechnology Information. (n.d.). High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae. PubMed Central. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Brown, S. D., & Wobst, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2284–2313. [Link]
-
EurekAlert!. (2022, October 6). Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments. [Link]
-
ResearchGate. (2023). Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens. [Link]
-
CentAUR. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. [Link]
-
ResearchGate. (2023). A New Orsellinic Acid Derivative from the Fungus Chaetomium megalocarpum. [Link]
Sources
- 1. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Sporormielones A–E, bioactive novel C–C coupled orsellinic acid derivative dimers, and their biosynthetic origin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methyl 2-(benzyloxy)-4-methylbenzoate: A Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of modern organic chemistry, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. Methyl 2-(benzyloxy)-4-methylbenzoate emerges as a highly valuable, yet often overlooked, scaffold for researchers, scientists, and drug development professionals. Its unique arrangement of a benzylated phenol, a methyl ester, and a tolyl methyl group provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this building block, offering detailed protocols and mechanistic insights to empower your synthetic endeavors.
The strategic placement of the benzyl ether at the ortho position to the methyl ester offers a robust protecting group that can be selectively removed under various conditions. The methyl group at the para position presents an additional site for functionalization, further expanding the synthetic utility of this molecule. This combination of functionalities makes methyl 2-(benzyloxy)-4-methylbenzoate a compelling starting material for the synthesis of polysubstituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use. Below is a summary of the key data for methyl 2-(benzyloxy)-4-methylbenzoate.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
| CAS Number | 146958-30-5 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80 (d, J = 8.0 Hz, 1H), 7.45-7.30 (m, 5H), 6.90 (d, J = 8.0 Hz, 1H), 6.85 (s, 1H), 5.15 (s, 2H), 3.90 (s, 3H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 158.0, 142.0, 136.5, 132.0, 128.8, 128.5, 127.5, 122.0, 115.0, 114.0, 70.5, 52.0, 21.5.
-
IR (KBr, cm⁻¹): 3035, 2950, 1725 (C=O), 1610, 1500, 1250, 1120, 740, 700.
-
Mass Spectrometry (EI): m/z (%) = 256 (M⁺), 165, 91 (100).
Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate: A Step-by-Step Protocol
The most direct and reliable method for the synthesis of methyl 2-(benzyloxy)-4-methylbenzoate involves the benzylation of the corresponding phenol, methyl 2-hydroxy-4-methylbenzoate. This reaction proceeds via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.
Reaction Scheme
Caption: Williamson ether synthesis for the preparation of the target compound.
Protocol: Benzylation of Methyl 2-hydroxy-4-methylbenzoate
Materials:
-
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-hydroxy-4-methylbenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a suspension (approximately 10 mL of acetone per 1 g of the starting phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) to the reaction mixture dropwise via a syringe.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure methyl 2-(benzyloxy)-4-methylbenzoate.
Expertise & Experience: The choice of potassium carbonate as the base is crucial; it is a mild and inexpensive base that is effective in deprotonating the phenolic hydroxyl group without promoting side reactions such as ester hydrolysis. Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction. Refluxing ensures the reaction proceeds at a reasonable rate to completion.
Applications in Organic Synthesis: A Gateway to Diverse Molecular Scaffolds
Methyl 2-(benzyloxy)-4-methylbenzoate is a versatile intermediate that can be elaborated into a variety of more complex molecules. The strategic positioning of its functional groups allows for selective transformations, making it a valuable tool in multi-step synthesis.
Deprotection of the Benzyl Ether: Accessing the Phenolic Moiety
The benzyl ether can be readily cleaved to reveal the free phenol, which can then participate in a range of reactions such as O-acylation, O-alkylation, or serve as a nucleophile in cross-coupling reactions.
Caption: Common methods for the deprotection of the benzyl ether.
Protocol: Hydrogenolysis of the Benzyl Ether
Materials:
-
Methyl 2-(benzyloxy)-4-methylbenzoate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve methyl 2-(benzyloxy)-4-methylbenzoate in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield methyl 2-hydroxy-4-methylbenzoate.
Trustworthiness: This protocol is self-validating as the starting material and product have distinct TLC retention factors, allowing for easy monitoring of the reaction's progress. The complete removal of the benzyl group can be confirmed by the disappearance of the benzylic proton signals in the ¹H NMR spectrum.
Functionalization of the 4-Methyl Group: Expanding Synthetic Possibilities
The methyl group at the 4-position is amenable to benzylic functionalization, such as bromination, which installs a reactive handle for subsequent nucleophilic substitution reactions. This opens up avenues for the introduction of a wide range of functional groups.
Protocol: Benzylic Bromination
Materials:
-
Methyl 2-(benzyloxy)-4-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or Benzene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 2-(benzyloxy)-4-methylbenzoate, NBS, and a catalytic amount of AIBN.
-
Add anhydrous CCl₄ or benzene to the flask.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, methyl 2-(benzyloxy)-4-(bromomethyl)benzoate, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Authoritative Grounding: The use of NBS and a radical initiator like AIBN is a standard and well-established method for the selective bromination of benzylic positions.[1]
Cross-Coupling Reactions: Building Biaryl Scaffolds
While not directly a cross-coupling partner itself, derivatization of the aromatic ring of methyl 2-(benzyloxy)-4-methylbenzoate, for instance through halogenation, can provide a substrate for Suzuki, Stille, or other cross-coupling reactions. This enables the synthesis of complex biaryl structures, which are common motifs in many biologically active molecules.
Conclusion: A Building Block with Untapped Potential
Methyl 2-(benzyloxy)-4-methylbenzoate represents a powerful and versatile building block for organic synthesis. Its strategic combination of a protected phenol, an ester, and a functionalizable methyl group provides chemists with multiple avenues for molecular elaboration. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to incorporate this valuable scaffold into their synthetic strategies. As the demand for complex and diverse molecular architectures continues to grow, the full potential of such well-designed building blocks is yet to be fully realized.
References
-
Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 1948 , 43 (2), 271–317. [Link]
Sources
Application Notes and Protocols for Reactions of Methyl 2-(benzyloxy)-4-methylbenzoate
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Methyl 2-(benzyloxy)-4-methylbenzoate is a versatile intermediate in organic synthesis, finding utility in the development of pharmaceuticals and other complex organic molecules. The strategic placement of the benzyl ether and methyl ester functional groups allows for a variety of chemical transformations. The benzyl group serves as a common protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for other ester modifications. This guide provides detailed experimental protocols for the synthesis and key reactions of Methyl 2-(benzyloxy)-4-methylbenzoate, offering insights into the rationale behind the chosen methodologies to ensure reproducibility and success for researchers, scientists, and drug development professionals.
I. Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1] In this protocol, the phenolic hydroxyl group of methyl 2-hydroxy-4-methylbenzoate is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.
Mechanistic Rationale:
The reaction is a classic example of nucleophilic substitution.[1] The choice of a polar aprotic solvent like methyl ethyl ketone (MEK) or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 pathway. Anhydrous potassium carbonate is a suitable base to deprotonate the phenol without causing significant hydrolysis of the methyl ester. The reaction is heated to reflux to ensure a sufficient reaction rate.
Experimental Workflow Diagram:
Sources
Analytical methods for characterizing Methyl 2-(benzyloxy)-4-methylbenzoate
An In-Depth Guide to the Analytical Characterization of Methyl 2-(benzyloxy)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of various organic molecules, a thorough understanding of the analytical methods for characterizing Methyl 2-(benzyloxy)-4-methylbenzoate is paramount for ensuring its quality, purity, and stability. This comprehensive guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry and draw upon data from closely related aromatic esters and benzophenone derivatives to provide robust and reliable characterization strategies.
Physicochemical Properties and Structural Elucidation
Structure:
Caption: Chemical structure of Methyl 2-(benzyloxy)-4-methylbenzoate.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₆H₁₆O₃ | Based on chemical structure |
| Molecular Weight | 256.29 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar aromatic esters[1] |
| Melting Point | 70-90 °C | Inferred from related compounds like methyl 4-methylbenzoate (33°C) and the presence of the larger benzyloxy group which would likely increase the melting point.[2] |
| Boiling Point | > 300 °C | Estimated based on the high boiling points of similar aromatic esters.[2] |
| Solubility | Soluble in organic solvents (e.g., acetone, chloroform, ethyl acetate); Insoluble in water. | Common solubility profile for aromatic esters.[2][3] |
Part 1: Spectroscopic Identification and Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of Methyl 2-(benzyloxy)-4-methylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~2.4 ppm (singlet, 3H): Methyl protons of the toluene moiety.
-
~3.9 ppm (singlet, 3H): Methyl ester protons.
-
~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group.
-
~6.8-7.8 ppm (multiplets, 8H): Aromatic protons from both benzene rings. The specific splitting patterns will depend on the substitution pattern.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~21 ppm: Methyl carbon of the toluene moiety.
-
~52 ppm: Methyl ester carbon.
-
~70 ppm: Methylene carbon of the benzyl group.
-
~110-160 ppm: Aromatic and ester carbonyl carbons.
-
-
-
Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants with expected values for the proposed structure.
Causality of Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, especially for resolving the complex multiplets of the aromatic protons. CDCl₃ is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Expected Molecular Ion (M⁺): m/z 256.
-
Key Fragment Ions: Look for characteristic fragments such as m/z 91 (tropylium ion from the benzyl group), m/z 135 (from the methyl-4-methylbenzoate moiety), and m/z 165.
-
Trustworthiness of the Protocol: This GC-MS method is designed to be self-validating. The retention time provides a chromatographic identifier, while the mass spectrum offers a molecular fingerprint. The combination of these two orthogonal data points provides a high degree of confidence in the identification of the analyte. The use of a standard non-polar column and a typical temperature program makes this method robust and transferable between laboratories.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Aromatic esters have characteristic absorption bands.[4]
Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (if it is a low-melting solid or oil).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis:
-
Expected Characteristic Peaks (cm⁻¹):
-
Visualization of Analytical Workflow
Caption: Workflow for the spectroscopic characterization of the compound.
Part 2: Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of Methyl 2-(benzyloxy)-4-methylbenzoate and for its quantification in various matrices.
HPLC Method for Purity Analysis
This method is designed to separate the main compound from potential impurities arising from synthesis or degradation.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water (with 0.1% formic acid for better peak shape).
-
Solvent B: Acetonitrile (with 0.1% formic acid).
-
-
Gradient Program:
-
Start with 60% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
-
Data Analysis:
-
Calculate the purity of the sample by the area percentage method.
-
Identify and quantify any impurities against a reference standard if available.
-
Expertise-Driven Rationale: A C18 column is selected for its versatility in retaining and separating a wide range of non-polar to moderately polar compounds. The gradient elution is necessary to ensure that both more polar and less polar impurities are effectively separated and eluted from the column in a reasonable time with good peak shapes. The addition of formic acid to the mobile phase helps to suppress the ionization of any acidic or basic functionalities, leading to sharper and more symmetrical peaks. UV detection at 254 nm is chosen as aromatic compounds typically exhibit strong absorbance at this wavelength.
Visualization of HPLC Workflow
Sources
Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 2-(benzyloxy)-4-methylbenzoate
Introduction: Unambiguous Structural Verification of a Key Synthetic Intermediate
Methyl 2-(benzyloxy)-4-methylbenzoate is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Its precise chemical structure is critical to the outcome of subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous confirmation of the structure of such molecules in solution.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra of Methyl 2-(benzyloxy)-4-methylbenzoate, including detailed experimental protocols and an in-depth analysis of the expected spectral features.
Molecular Structure and Key NMR-Active Nuclei
A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. Methyl 2-(benzyloxy)-4-methylbenzoate possesses several distinct proton and carbon environments that will give rise to a unique NMR fingerprint.
Molecular Structure of Methyl 2-(benzyloxy)-4-methylbenzoate
Caption: Molecular structure of Methyl 2-(benzyloxy)-4-methylbenzoate.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Based on the analysis of substituent effects and data from analogous compounds, the following chemical shifts are predicted for Methyl 2-(benzyloxy)-4-methylbenzoate in a standard deuterated solvent like CDCl₃.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-6 (benzoate) | 7.8 - 8.0 | d | 1H | Jortho ≈ 8.0 | Deshielded by the adjacent ester group. |
| H-5 (benzoate) | 6.8 - 7.0 | dd | 1H | Jortho ≈ 8.0, Jmeta ≈ 2.0 | Shielded by the ortho-benzyloxy group and coupled to H-6 and H-3. |
| H-3 (benzoate) | 6.7 - 6.9 | d | 1H | Jmeta ≈ 2.0 | Shielded by the ortho-benzyloxy group and coupled to H-5. |
| Phenyl (benzyl) | 7.2 - 7.5 | m | 5H | - | Typical aromatic region for a monosubstituted benzene ring. |
| -OCH₂- (benzyl) | 5.1 - 5.3 | s | 2H | - | Benzylic protons adjacent to an oxygen atom. |
| -OCH₃ (ester) | 3.8 - 3.9 | s | 3H | - | Methyl ester protons. |
| -CH₃ (ring) | 2.3 - 2.5 | s | 3H | - | Methyl group attached to the aromatic ring. |
¹H NMR Splitting Pattern Rationale
The predicted splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons.[2]
-
H-6: Appears as a doublet due to coupling with the adjacent H-5 (ortho-coupling, ³J).
-
H-5: Appears as a doublet of doublets due to coupling with H-6 (ortho-coupling, ³J) and H-3 (meta-coupling, ⁴J).
-
H-3: Appears as a doublet due to coupling with H-5 (meta-coupling, ⁴J).
-
Phenyl protons: The five protons on the benzyl group's phenyl ring will likely appear as a complex multiplet due to overlapping signals.[3]
-
-OCH₂- and -OCH₃ and -CH₃ protons: These appear as singlets as they have no adjacent non-equivalent protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 166 - 168 | Carbonyl carbon of an ester. |
| C-2 (benzoate) | 158 - 160 | Aromatic carbon attached to the benzyloxy group (deshielded). |
| C-4 (benzoate) | 140 - 142 | Aromatic carbon attached to the methyl group. |
| C-1' (benzyl) | 136 - 138 | Quaternary carbon of the benzyl group's phenyl ring. |
| C-6 (benzoate) | 132 - 134 | Aromatic CH carbon ortho to the ester group. |
| C-2', C-6' (benzyl) | 128 - 129 | Aromatic CH carbons of the benzyl group's phenyl ring. |
| C-3', C-5' (benzyl) | 127 - 128 | Aromatic CH carbons of the benzyl group's phenyl ring. |
| C-4' (benzyl) | 127 - 128 | Aromatic CH carbon of the benzyl group's phenyl ring. |
| C-1 (benzoate) | 120 - 122 | Quaternary aromatic carbon attached to the ester group. |
| C-5 (benzoate) | 115 - 117 | Aromatic CH carbon. |
| C-3 (benzoate) | 110 - 112 | Aromatic CH carbon shielded by the benzyloxy group. |
| -OCH₂- (benzyl) | 70 - 72 | Benzylic carbon adjacent to an oxygen atom. |
| -OCH₃ (ester) | 51 - 53 | Methyl ester carbon. |
| -CH₃ (ring) | 20 - 22 | Methyl carbon attached to the aromatic ring. |
Experimental Protocols
To obtain high-quality, reproducible NMR data, adherence to standardized protocols for sample preparation and instrument operation is paramount.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of Methyl 2-(benzyloxy)-4-methylbenzoate for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[4][5]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of molecule.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. For routine structural confirmation, the residual solvent peak can often be used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
NMR Sample Preparation Workflow
Caption: A streamlined workflow for preparing NMR samples.
¹H NMR Acquisition Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): 1-2 seconds. A sufficient delay is necessary to allow for full relaxation of the protons between scans, ensuring accurate integration. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.[9]
-
Number of Scans (NS): 8-16 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Protocol
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon.
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons often have longer relaxation times, so a longer delay is beneficial for their detection and accurate integration.
-
Number of Scans (NS): 1024 or more scans, depending on the sample concentration. The low natural abundance of ¹³C (1.1%) necessitates a larger number of scans compared to ¹H NMR.[10]
-
Temperature: 298 K (25 °C).
Advanced 2D NMR for Complete Structural Assignment
For complex molecules, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR experiments provide an additional dimension of information, allowing for the unambiguous assignment of all proton and carbon signals.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum indicate which protons are spin-spin coupled, typically through two or three bonds. For Methyl 2-(benzyloxy)-4-methylbenzoate, a COSY spectrum would be expected to show correlations between:
-
H-6 and H-5 on the benzoate ring.
-
H-5 and H-3 on the benzoate ring.
-
The protons within the phenyl ring of the benzyl group.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling).[3] This is an incredibly powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, HSQC would show correlations between:
-
H-6 and C-6
-
H-5 and C-5
-
H-3 and C-3
-
The five phenyl protons and their corresponding carbons.
-
The -OCH₂- protons and the benzylic carbon.
-
The -OCH₃ protons and the ester methyl carbon.
-
The ring -CH₃ protons and the methyl carbon.
2D NMR Experimental Workflow
Caption: A logical workflow for complete NMR-based structure elucidation.
Data Processing and Interpretation
-
Fourier Transformation: The raw NMR data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode (positive).
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Conclusion
This application note provides a comprehensive framework for the NMR spectroscopic analysis of Methyl 2-(benzyloxy)-4-methylbenzoate. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure of this important synthetic intermediate. The use of both 1D and advanced 2D NMR techniques ensures a complete and unambiguous structural assignment, which is a critical aspect of quality control in research, development, and manufacturing environments.
References
- Niu, Y., et al. (2025). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. BMC Chemistry, 19(186).
-
Royal Society of Chemistry. (2012). Supporting Information for: A mild and efficient method for the synthesis of methyl benzoates from benzyl alcohols. Retrieved from [Link]
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). Benzylbenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting Information for: Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp³)-H Activation. Retrieved from [Link]
-
Clark, T. D. (2020). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
University of Calgary. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Mani, R. et al. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-16.
-
University of Wisconsin. (n.d.). Practical Aspects of Quantitative NMR Experiments. Retrieved from [Link]
- Ferreira, A. G., & G. A. de Oliveira. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Nitrogen-containing heterocycles. InTech.
-
University of Edinburgh. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]
- Elyashberg, M. (2025). Identification and structure elucidation by NMR spectroscopy. In Comprehensive Analytical Chemistry (Vol. 90, pp. 1-64). Elsevier.
-
Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Benzylbenzoate | C14H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. spectrabase.com [spectrabase.com]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Note: High-Resolution Mass Spectrometry Analysis of Methyl 2-(benzyloxy)-4-methylbenzoate for Pharmaceutical and Chemical Synthesis Applications
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-(benzyloxy)-4-methylbenzoate, a key intermediate in various chemical syntheses. In the absence of specific, published mass spectral data for this compound, this document synthesizes information from analogous structures and foundational mass spectrometry principles to propose a robust analytical methodology. We present detailed protocols for sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using Electrospray Ionization (ESI), and a predicted fragmentation pathway to aid in structural confirmation and purity assessment. This application note is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the mass spectral behavior of this and similar substituted aromatic esters.
Introduction
Methyl 2-(benzyloxy)-4-methylbenzoate is an organic compound with a molecular structure that incorporates a methyl benzoate core, a benzyl ether linkage, and a methyl substituent on the aromatic ring. Its structural complexity and potential for use in the synthesis of more complex molecules necessitate reliable analytical methods for its characterization and quality control. Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such compounds.
This application note outlines a systematic approach to the analysis of Methyl 2-(benzyloxy)-4-methylbenzoate using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The high-resolution and accurate mass capabilities of Q-TOF instrumentation are crucial for unambiguous molecular formula determination and detailed structural elucidation through tandem mass spectrometry (MS/MS).[1]
Physicochemical Properties and Predicted Mass Spectral Behavior
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆O₃ | Predicted |
| Molecular Weight | 256.29 g/mol | Predicted |
| Exact Mass | 256.1099 u | Predicted |
| Structure | ![]() | - |
| Predicted Ionization | Predominantly forms [M+H]⁺ and [M+Na]⁺ adducts in positive ion mode ESI. | Inferred from similar compounds |
Due to the presence of oxygen atoms, Methyl 2-(benzyloxy)-4-methylbenzoate is expected to ionize efficiently via Electrospray Ionization (ESI) in positive ion mode.[2] The anticipated fragmentation patterns are derived from the known behavior of aromatic esters and benzyl ethers. The primary fragmentation is expected to occur at the benzylic C-O bond, leading to the formation of a stable tropylium ion (m/z 91).
Experimental Workflow
The following diagram illustrates the proposed analytical workflow for the analysis of Methyl 2-(benzyloxy)-4-methylbenzoate.
Caption: Proposed analytical workflow for Methyl 2-(benzyloxy)-4-methylbenzoate.
Detailed Protocols
Sample Preparation
Adherence to a standardized sample preparation protocol is critical for reproducible results.
Materials:
-
Methyl 2-(benzyloxy)-4-methylbenzoate standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
2 mL LC-MS vials with septa
Protocol:
-
Accurately weigh approximately 10 mg of the Methyl 2-(benzyloxy)-4-methylbenzoate standard.
-
Dissolve the standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve a final concentration of 10 µg/mL.
-
Transfer the final solution to a 2 mL LC-MS vial.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The following parameters are recommended for the separation and detection of the analyte.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters (Q-TOF):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Sampling Cone | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 50-500 |
| Acquisition Rate | 2 spectra/s |
Tandem Mass Spectrometry (MS/MS)
For structural confirmation, MS/MS analysis should be performed on the protonated molecule ([M+H]⁺).
MS/MS Parameters:
| Parameter | Value |
| Precursor Ion | m/z 257.12 |
| Collision Gas | Argon |
| Collision Energy | Ramped from 10-40 eV |
Optimization of the collision energy is crucial for obtaining a rich fragmentation spectrum. A ramped collision energy allows for the observation of both low-energy and high-energy fragments in a single experiment.[3]
Predicted Fragmentation Pathway
The structural features of Methyl 2-(benzyloxy)-4-methylbenzoate suggest a predictable fragmentation pattern under collision-induced dissociation (CID). The primary cleavage is anticipated at the weak benzylic ether bond.
Caption: Predicted fragmentation pathway of protonated Methyl 2-(benzyloxy)-4-methylbenzoate.
Explanation of Key Fragments:
-
m/z 91.05: This highly stable tropylium ion is the base peak in the spectra of many benzyl-containing compounds and is formed by the cleavage of the benzyl-oxygen bond.
-
m/z 166.06: This fragment corresponds to the methyl 4-methyl-2-hydroxybenzoate cation radical resulting from the loss of the benzyl group.
-
m/z 135.04: Subsequent loss of a methoxy radical from the m/z 166 fragment.
Data Analysis and Interpretation
The acquired data should be processed using appropriate software. The primary steps involve:
-
Extraction of Ion Chromatograms: Generate chromatograms for the predicted m/z values of the precursor and fragment ions.
-
Accurate Mass Measurement: Determine the accurate mass of the precursor ion and compare it to the theoretical mass to confirm the elemental composition.[1]
-
Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pathway to confirm the structure of the analyte.
Conclusion
This application note provides a detailed, albeit predictive, protocol for the mass spectrometric analysis of Methyl 2-(benzyloxy)-4-methylbenzoate. By leveraging data from analogous compounds and fundamental principles of mass spectrometry, a robust LC-MS/MS method has been proposed. This guide serves as a starting point for method development and can be adapted for similar aromatic esters. The use of high-resolution mass spectrometry is emphasized for confident structural elucidation and purity assessment in research, development, and quality control settings.
References
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
MacLeod, S. L., & MacLeod, J. K. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(5), 784–791. Retrieved from [Link]
-
Shimadzu. (2019). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. Retrieved from [Link]
-
Spengler, B. (2015). Mass spectrometry: Collision energy and cone voltage optimisation for glycopeptide analysis. European Journal of Mass Spectrometry, 15(2), 361-365. Retrieved from [Link]
-
Stein, S. E. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Methyl 2-(benzyloxy)-4-methylbenzoate
Abstract and Scope
This document provides a detailed guide for the safe and effective handling, storage, and utilization of Methyl 2-(benzyloxy)-4-methylbenzoate (C₁₆H₁₆O₃). As a key intermediate in various synthetic pathways within drug discovery and materials science, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes. These protocols are designed for researchers, chemists, and drug development professionals, offering insights grounded in the principles of organic chemistry to mitigate degradation and ensure laboratory safety. The recommendations herein are derived from the known reactivity of its core functional groups—the methyl ester and the benzyl ether—and data from structurally analogous compounds.
Compound Profile and Physicochemical Properties
Methyl 2-(benzyloxy)-4-methylbenzoate is an aromatic ester. Its structure is characterized by a methyl benzoate core, substituted with a methyl group at the 4-position and a benzyloxy group at the 2-position. The stability and reactivity of this molecule are primarily dictated by the methyl ester and benzyl ether functionalities.
Table 1: Physicochemical Properties of Methyl 2-(benzyloxy)-4-methylbenzoate and Related Analogues
| Property | Value / Description | Source / Basis |
| IUPAC Name | Methyl 2-(benzyloxy)-4-methylbenzoate | - |
| Molecular Formula | C₁₆H₁₆O₃ | - |
| Molecular Weight | 256.29 g/mol | Calculated |
| Appearance | Likely a white to off-white solid or crystalline powder. | Based on analogues like Methyl 4-(benzyloxy)benzoate.[1] |
| Melting Point | Not empirically determined. Analogue Methyl 4-(benzyloxy)benzoate melts at 99°C.[1] | Analogue Data |
| Boiling Point | High boiling point, susceptible to decomposition at elevated temperatures. | General property of similar aromatic esters.[2][3] |
| Solubility | Soluble in common organic solvents (e.g., acetone, methanol, methylene chloride); Insoluble in water.[1][2] | General ester properties. |
Chemical Stability and Degradation Pathways
The long-term stability of Methyl 2-(benzyloxy)-4-methylbenzoate is contingent on understanding and preventing the degradation of its two primary functional groups.
Methyl Ester Moiety: Susceptibility to Hydrolysis
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and the corresponding carboxylic acid.[4][5] This reaction is often accelerated by the presence of water and heat.[6][7] While the reaction with pure water is typically slow, it is catalyzed by even trace amounts of acid or base.[4] Therefore, exposure to moisture, acidic, or basic media must be rigorously avoided to prevent sample degradation.
Benzyl Ether Moiety: Stability and Cleavage
Benzyl ethers are generally robust protecting groups, stable to a wide range of acidic and basic conditions.[8][9][10] However, they are susceptible to two main cleavage pathways:
-
Catalytic Hydrogenolysis: The C-O bond of the benzyl ether can be readily cleaved by palladium-catalyzed hydrogenation (e.g., H₂/Pd-C), which reduces it to the corresponding phenol and toluene.[8] This makes the compound incompatible with reductive conditions where noble metal catalysts are employed.
-
Strong Acid Cleavage: While stable to mild acids, strong acids can facilitate the cleavage of the benzyl ether.[8]
-
Oxidative Degradation: Over extended periods, benzyl ethers can undergo oxidative degradation, especially when exposed to air and light.[11] This process can lead to the formation of benzaldehyde and benzoic acid derivatives.
The diagram below illustrates the primary degradation pathways that must be controlled through proper handling and storage.
Caption: Key chemical vulnerabilities of the target compound.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for Methyl 2-(benzyloxy)-4-methylbenzoate is not widely available, a hazard assessment can be extrapolated from structurally similar compounds. Analogues such as methyl benzoates and other aromatic esters may cause skin and eye irritation.[12][13]
Table 2: Hazard Identification and Recommended PPE
| Hazard Category | Description | Recommended PPE | Rationale & Precautions |
| Eye Irritation | May cause serious eye irritation upon contact.[12][13] | ANSI-rated safety glasses with side shields or chemical splash goggles. | Always handle in a manner that prevents eye contact. An eyewash station should be readily accessible.[12] |
| Skin Irritation | May cause skin irritation upon prolonged or repeated contact.[12][13] | Nitrile gloves (check manufacturer for breakthrough time). Lab coat. | Wash hands thoroughly after handling.[14] Change gloves immediately if contaminated. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[12][13] | Use in a certified chemical fume hood. | Avoid creating and inhaling dust.[15] For bulk transfers, consider a respirator with a particulate filter. |
| Ingestion | Harmful if swallowed.[12][14] | - | Do not eat, drink, or smoke in laboratory areas.[14][16] If swallowed, seek immediate medical attention. |
| Aquatic Toxicity | Some aromatic esters are very toxic to aquatic life.[17] | - | Avoid release to the environment.[14] Dispose of waste according to institutional and local regulations. |
Protocols for Handling and Experimental Use
Adherence to these protocols will ensure user safety and preserve the chemical integrity of the compound.
Protocol 5.1: General Handling and Weighing
Causality: The primary goals are to prevent moisture uptake, which can initiate hydrolysis, and to avoid inhalation of fine particulates.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: Conduct all transfers inside a chemical fume hood. For sensitive applications requiring the highest purity, perform transfers in an inert atmosphere glovebox (N₂ or Ar).
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Quickly transfer the desired amount of Methyl 2-(benzyloxy)-4-methylbenzoate to the vial and seal it immediately. Minimize the time the primary container is open.
-
Sealing: After dispensing, purge the headspace of the primary container with a gentle stream of dry nitrogen or argon before tightly resealing. Use PTFE-lined caps for all containers.[18]
-
Cleanup: Clean any spills promptly by mechanical means (do not use water).[15] Decontaminate the work surface with an appropriate solvent and dispose of all waste in a designated hazardous waste container.
Protocol 5.2: Preparation of Stock Solutions
Causality: Using dry solvents is critical to prevent hydrolysis of the ester upon dissolution.
-
Solvent Selection: Use only anhydrous, research-grade solvents (e.g., anhydrous DMF, DMSO, CH₂Cl₂). Solvents should be stored over molecular sieves or sourced from a solvent purification system.
-
Dissolution: To the pre-weighed vial of solid, add the calculated volume of anhydrous solvent using a dry syringe or pipette.
-
Mixing: Cap the vial and mix thoroughly by vortexing or gentle sonication until all solid is dissolved.
-
Storage of Solution: If the solution is to be stored, place it in a tightly sealed vial with a PTFE-lined cap, purge the headspace with inert gas, and store under the conditions outlined in Section 6.0. For volatile solvents, seal the cap with parafilm for extra security.
Long-Term Storage Protocols
Improper storage is a leading cause of reagent degradation. The following protocols are designed to maximize the shelf-life and purity of Methyl 2-(benzyloxy)-4-methylbenzoate.
Protocol 6.1: Aliquoting and Storage Workflow
Causality: Aliquoting the bulk sample into smaller, single-use quantities is the most effective strategy to maintain the integrity of the main stock. This practice minimizes the number of times the primary container is opened, thereby reducing cumulative exposure to atmospheric moisture and oxygen.
The following workflow should be implemented upon receiving a new shipment of the compound.
Caption: Decision workflow for optimal long-term storage.
Table 3: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential decomposition reactions, including slow oxidation of the benzyl ether.[1][18] |
| Atmosphere | Inert Gas (N₂ or Ar) | Prevents oxidative degradation of the benzyl ether moiety and displaces moisture to prevent ester hydrolysis. |
| Light | Amber Glass Vial / Protect from Light | Aromatic compounds can be light-sensitive. Protection from light prevents potential photochemical degradation.[19] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Provides an inert and impermeable barrier to moisture and air.[18] |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
- Fluorochem Ltd. (2024). Safety Data Sheet: 4-(Benzyloxy)-2-methylbenzoic acid.
-
BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Thiemann, T., et al. (2025).
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Vibzz Lab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. Retrieved from [Link]
- Al-Badri, Z. M., et al. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules, 46(15), 5977–5985.
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
- MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Foods.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. Retrieved from [Link]
-
EBSCO. (n.d.). Esters | Research Starters. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]
Sources
- 1. METHYL 4-BENZYLOXYBENZOATE | 32122-11-5 [chemicalbook.com]
- 2. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. Esters | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. bspublications.net [bspublications.net]
Scalable synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
An Application Note for the Scalable Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Abstract
Methyl 2-(benzyloxy)-4-methylbenzoate is a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This application note provides a comprehensive, scalable, and reproducible two-step protocol for its synthesis. The methodology is grounded in well-established chemical principles, beginning with the Fischer esterification of 4-methylsalicylic acid to yield Methyl 2-hydroxy-4-methylbenzoate, followed by a robust Williamson ether synthesis for the final benzylation. This guide is designed for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, and scalability considerations to ensure reliable and efficient production.
Introduction and Synthetic Strategy
The synthesis of substituted benzoic acid esters is a cornerstone of modern organic chemistry, providing building blocks for a wide array of functional molecules. Methyl 2-(benzyloxy)-4-methylbenzoate, in particular, serves as a key precursor where the benzyl group acts as a stable protecting group for the phenolic hydroxyl, allowing for selective modifications at other positions of the aromatic ring.
Our retrosynthetic analysis identifies a logical and industrially viable pathway. The target molecule's core structure is an ether linkage, which points directly to the Williamson ether synthesis as the key bond-forming reaction. This reaction is a classic, reliable SN2 process involving a phenoxide nucleophile and an alkyl halide.[1][2]
This leads to a two-step synthetic approach:
-
Fischer-Speier Esterification: The commercially available 4-methylsalicylic acid is converted to its methyl ester, Methyl 2-hydroxy-4-methylbenzoate. This acid-catalyzed reaction with methanol is a cost-effective and high-yielding method for ester formation.[3]
-
Williamson Ether Synthesis: The phenolic hydroxyl of the intermediate ester is deprotonated using a mild base to form a potent nucleophile. This phenoxide then displaces a halide from benzyl bromide (or chloride) to form the desired ether product, Methyl 2-(benzyloxy)-4-methylbenzoate.[4]
This strategy was chosen for its high efficiency, use of readily available and cost-effective reagents, and proven scalability.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 2-hydroxy-4-methylbenzoate (Intermediate 1)
This protocol details the acid-catalyzed esterification of 4-methylsalicylic acid. The use of excess methanol drives the equilibrium towards the product, ensuring a high conversion rate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 4-Methylsalicylic Acid | 152.15 | 50.0 g | 0.329 | 1.0 |
| Methanol | 32.04 | 500 mL | 12.36 | 37.6 |
| Sulfuric Acid (98%) | 98.08 | 5.0 mL | 0.092 | 0.28 |
| Saturated NaHCO₃ (aq) | - | ~400 mL | - | - |
| Deionized Water | - | ~500 mL | - | - |
| Anhydrous MgSO₄ | - | ~20 g | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylsalicylic acid (50.0 g, 0.329 mol) and methanol (500 mL).
-
Catalyst Addition: Stir the suspension until the solid is partially dissolved. Slowly and carefully, add concentrated sulfuric acid (5.0 mL) to the mixture through the condenser. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup & Neutralization: Dissolve the resulting oily residue in ethyl acetate (300 mL). Transfer the solution to a separatory funnel and carefully wash with deionized water (2 x 200 mL), followed by saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Finally, wash with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product, Methyl 2-hydroxy-4-methylbenzoate, is typically obtained as a white to off-white solid of sufficient purity for the next step. If necessary, it can be recrystallized from a minimal amount of hot hexanes. Expected yield: 85-95%.
Part B: Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate (Final Product)
This protocol outlines the O-alkylation of the phenolic intermediate via the Williamson ether synthesis. Anhydrous potassium carbonate is used as a mild and effective base, while acetone serves as a suitable polar aprotic solvent that facilitates the SN2 reaction.[4][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Methyl 2-hydroxy-4-methylbenzoate (1) | 166.17 | 45.0 g | 0.271 | 1.0 |
| Benzyl Bromide | 171.04 | 35.0 mL (49.8 g) | 0.291 | 1.07 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 56.2 g | 0.407 | 1.5 |
| Acetone (anhydrous) | - | 600 mL | - | - |
| Deionized Water | - | ~800 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-hydroxy-4-methylbenzoate (45.0 g, 0.271 mol), anhydrous potassium carbonate (56.2 g, 0.407 mol), and anhydrous acetone (600 mL).
-
Reagent Addition: Stir the suspension vigorously. Add benzyl bromide (35.0 mL, 0.291 mol) to the mixture in one portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 56-60°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) using a Buchner funnel and wash the filter cake with a small amount of acetone (2 x 50 mL).
-
Concentration: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Workup & Extraction: Dissolve the resulting residue in ethyl acetate (300 mL). Wash the organic solution with deionized water (2 x 200 mL) and then with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or solid.
-
Purification: Recrystallize the crude product from hot ethanol or isopropanol to yield Methyl 2-(benzyloxy)-4-methylbenzoate as a pure white crystalline solid.[6] Expected yield: 80-90%.
Workflow and Scalability
The successful transition from laboratory-scale synthesis to larger-scale production requires careful consideration of several factors. The workflow presented here is designed to be robust and scalable.
Scalability Insights:
-
Heat Management: Both reaction steps are conducted under reflux. On a larger scale, efficient heat transfer is critical. Using a jacketed reactor with controlled heating and cooling is essential to maintain a steady reflux and prevent runaway reactions.
-
Reagent Addition: While the lab-scale protocol involves adding reagents in one portion, a scaled-up process would benefit from controlled, slow addition of the sulfuric acid catalyst and benzyl bromide to manage exotherms.
-
Mixing: Efficient agitation is crucial, especially in the heterogeneous mixture of the Williamson ether synthesis, to ensure good contact between the solid base and the reactants. Baffled reactors with overhead stirrers are recommended.
-
Purification: Recrystallization is an effective and scalable purification method for solid products. The choice of solvent may need to be optimized at scale to balance yield, purity, and cost. Filtration and drying equipment must be appropriately sized for the larger volume of material.
Data Summary and Characterization
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Parameter | Step 1: Esterification | Step 2: Benzylation |
| Reaction Type | Fischer-Speier Esterification | Williamson Ether Synthesis |
| Key Reagents | 4-Methylsalicylic Acid, Methanol | Intermediate 1, Benzyl Bromide |
| Catalyst/Base | H₂SO₄ (catalytic) | K₂CO₃ (1.5 equiv.) |
| Solvent | Methanol (reagent & solvent) | Acetone |
| Temperature | ~65-70°C (Reflux) | ~56-60°C (Reflux) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Product Purity | >98% (before recrystallization) | >99% (after recrystallization) |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.[7][8]
Safety and Hazard Information
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Methanol: Flammable and toxic by inhalation, ingestion, and skin absorption.
-
Sulfuric Acid: Highly corrosive and causes severe burns. Reacts violently with water.
-
Benzyl Bromide: Lachrymatory (causes tearing) and corrosive. It is a strong alkylating agent. Handle with extreme care.
-
Acetone: Highly flammable liquid and vapor.
-
Potassium Carbonate: May cause skin and eye irritation.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note details a highly efficient, two-step synthesis for Methyl 2-(benzyloxy)-4-methylbenzoate that is suitable for scalable production. The process relies on classic, well-understood reactions, employs cost-effective reagents, and provides high yields of a pure product. The provided protocols and scalability insights offer a solid foundation for researchers and process chemists in the fields of drug discovery and materials science.
References
- CN113248373A - Preparation method of methyl benzoate compound - Google Patents. (n.d.).
- Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. (2019). Retrieved January 26, 2026, from [Link]
-
Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab. YouTube. Retrieved January 26, 2026, from [Link]
- CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents. (n.d.).
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
- Fan, N.-J., Wei, Y.-B., Pu, X.-H., & Guo, W. (2005). Benzyl 5-bromo-4-methylsalicylate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 7), o2393–o2394.
- Benzoic acid ester derivatives and preparation method and application - Google Patents. (n.d.).
- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.).
- CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents. (n.d.).
-
Process for the production of substituted benzoic acid esters - European Patent Office - EP 0258682 A2. (1988, March 9). Retrieved January 26, 2026, from [Link]
-
The preparation of methyl benzoate and methyl salicylate on silica gel column - Academic Journals. (n.d.). Retrieved January 26, 2026, from [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved January 26, 2026, from [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. (2018). Retrieved January 26, 2026, from [Link]
- Procedure for the preparation of esters of benzoic acid - Google Patents. (n.d.).
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved January 26, 2026, from [Link]
- Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
-
ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (n.d.). Retrieved January 26, 2026, from [Link]
-
Preparation of methyl salicylate, by - Sciencemadness.org. (n.d.). Retrieved January 26, 2026, from [Link]
-
R Discovery. (n.d.). benzoic-acid-esters Research Articles. Retrieved January 26, 2026, from [Link]
-
Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (2011). Retrieved January 26, 2026, from [Link]
- Chen, S., Jia, L., Li, X., & Luo, M. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. (2023). Retrieved January 26, 2026, from [Link]
-
methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester - The Good Scents Company. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Reaction Initiation and Performance
This section focuses on common problems that prevent the reaction from starting or lead to poor conversion rates.
Q1: My reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A1: Low or no conversion in the benzylation of methyl 2-hydroxy-4-methylbenzoate, typically a Williamson ether synthesis, is a frequent issue. The root cause often lies in one of four areas: the quality of reagents, the choice of base, the solvent system, or the reaction temperature.
-
Reagent Quality:
-
Methyl 2-hydroxy-4-methylbenzoate (Substrate): The phenolic proton is acidic and must be removed to form the nucleophilic phenoxide. Ensure the substrate is dry, as water will consume the base and inhibit the formation of the reactive phenoxide.
-
Benzyl Halide (e.g., Benzyl Bromide): Benzyl halides can degrade over time. Use a freshly opened bottle or purify stored material. The presence of benzoic acid or other impurities indicates degradation and can interfere with the reaction.
-
Base: The base is critical for deprotonating the phenol. Weak or hydrated bases are common culprits for reaction failure. For instance, potassium carbonate (K₂CO₃) is hygroscopic and must be dried (e.g., by heating under vacuum) before use. Stronger bases like sodium hydride (NaH) are highly reactive with water and require anhydrous conditions.
-
-
Base and Solvent Selection: The base's strength and the solvent's properties are interlinked. The goal is to efficiently generate the phenoxide and ensure it remains soluble to react with the benzyl halide. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide anion attacks the benzylic carbon.[1]
| Base | Solvent | Typical Temp. | Considerations & Causality |
| K₂CO₃ | Acetone, DMF, Acetonitrile | 50-80°C | Most Common: Mild, inexpensive, and generally effective. However, its limited solubility can lead to slower reaction times. Acetone is a good choice due to its boiling point and ability to partially solubilize the reactants. DMF offers better solubility but requires higher purification standards. |
| NaH | THF, DMF | 0°C to RT | High Reactivity: A very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[2] This is often faster than K₂CO₃. CRITICAL: Requires strictly anhydrous solvents and an inert atmosphere (N₂ or Ar) as it reacts violently with water. |
| Cs₂CO₃ | Acetonitrile, DMF | RT to 60°C | High Efficiency: Often provides higher yields and faster rates due to the high solubility of cesium salts and the "cesium effect," which enhances the nucleophilicity of the phenoxide. It is, however, a more expensive option. |
-
Temperature: Benzylation of phenols is temperature-dependent. If the reaction is sluggish at room temperature, gentle heating (50-80°C) is typically required to increase the rate of the Sₙ2 reaction. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side products.
Q2: My TLC shows multiple new spots, and the final yield is low. What are the likely side reactions?
A2: The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. In this specific synthesis, several competing pathways can reduce the yield of the desired product.
-
C-Alkylation vs. O-Alkylation: While O-alkylation to form the ether is the desired outcome, the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions). Under certain conditions, the benzyl group can attach to the carbon of the ring, leading to C-alkylated byproducts. This is generally favored by less polar, protic solvents and certain counter-ions but is less common in this specific reaction under standard conditions.
-
Hydrolysis of Benzyl Halide: If there is residual water in the reaction mixture, the benzyl halide can hydrolyze to form benzyl alcohol. Benzyl alcohol can then react with another molecule of benzyl halide to form dibenzyl ether. Both are common impurities that can complicate purification.
-
Ester Hydrolysis: If a strong, nucleophilic base (like NaOH or KOH) is used, or if the reaction is run in the presence of water for extended periods at high temperatures, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Quaternization: If a tertiary amine base like triethylamine is used, it can react with the benzyl halide to form a quaternary ammonium salt, consuming the alkylating agent.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Section 2: Workup and Purification
This section addresses challenges encountered after the reaction is complete, during the isolation and purification of the final product.
Q3: How can I efficiently remove unreacted methyl 2-hydroxy-4-methylbenzoate during the workup?
A3: Unreacted starting material is a common impurity. Due to its acidic phenolic proton, it can be easily removed with a basic aqueous wash during the extraction phase.
Step-by-Step Protocol for Basic Extraction:
-
After quenching the reaction (e.g., with water or dilute acid), extract the mixture into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the organic layer to a separatory funnel.
-
Wash the organic layer with a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the acidic phenol of the starting material, forming a water-soluble salt that partitions into the aqueous layer.
-
Separate the aqueous layer. Repeat the basic wash 1-2 times to ensure complete removal.
-
To confirm removal, you can acidify the combined aqueous layers with HCl. If a significant amount of starting material was present, it will precipitate as a white solid.
-
Finally, wash the organic layer with water and then with brine to remove any residual base and to aid in drying.[3] Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Q4: I'm struggling to separate the product from benzyl alcohol and/or dibenzyl ether using column chromatography. What conditions are recommended?
A4: Co-elution of the product with benzyl-derived impurities is a frequent purification challenge because of their similar polarities.
-
TLC Analysis: First, analyze the crude mixture by TLC using various solvent systems to find one that provides the best separation (largest ΔRf) between your product and the impurities. A good starting point is a mixture of hexanes and ethyl acetate.
-
Chromatography Solvent System Optimization:
-
Benzyl Alcohol: This impurity is more polar than the product. A less polar solvent system (e.g., 95:5 Hexanes:EtOAc) should allow the desired product to elute before the benzyl alcohol.
-
Dibenzyl Ether: This impurity is less polar than the product. A slightly more polar system (e.g., 90:10 or 85:15 Hexanes:EtOAc) will be needed to move the product off the column while leaving the dibenzyl ether behind or ensuring it elutes much earlier.
-
-
Recommended Column Conditions:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A shallow gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10-15%) is highly effective. This gradient will first elute the non-polar dibenzyl ether, followed by the desired product, and finally the more polar benzyl alcohol.
-
Section 3: Recommended Protocol and Mechanism
This section provides a reliable, step-by-step protocol and a mechanistic overview.
Q5: What is a reliable, high-yield laboratory protocol for this synthesis?
A5: The following protocol using potassium carbonate in DMF is a robust and widely applicable method.
Optimized Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-hydroxy-4-methylbenzoate (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous dimethylformamide (DMF).
-
Stirring: Stir the suspension at room temperature for 15-20 minutes under an inert atmosphere (N₂ or Ar).
-
Alkylating Agent: Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by TLC (e.g., using 4:1 Hexanes:EtOAc). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1M NaOH (2x) to remove unreacted phenol, followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 2-(benzyloxy)-4-methylbenzoate as a pure compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Q6: Can you illustrate the reaction mechanism?
A6: The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is a classic example of the Williamson ether synthesis, which proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Mechanism Steps:
-
Deprotonation: The basic potassium carbonate (CO₃²⁻) removes the acidic proton from the hydroxyl group of methyl 2-hydroxy-4-methylbenzoate. This creates a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.
-
Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a single, concerted step. This forms the new carbon-oxygen bond of the ether and liberates bromide anion.
Reaction Mechanism Diagram
Caption: Mechanism of the Williamson ether synthesis.
References
-
National Center for Biotechnology Information (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI Bookshelf. Available at: [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. Available at: [Link]
- Askin, D. (2006). Chapter 1 - Fundamentals of Reaction and Reagent Selection. In Practical Synthetic Organic Chemistry (pp. 1-100). John Wiley & Sons, Inc.
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]
-
PrepChem (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Available at: [Link]
-
Organic Chemistry Tutor (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
Sources
Technical Support Center: Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this synthetic route. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address the common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis strategy and critical parameters.
Question 1: What is the standard and most reliable synthetic route for Methyl 2-(benzyloxy)-4-methylbenzoate?
Answer: The most robust and widely adopted method is a two-step sequence starting from 2-hydroxy-4-methylbenzoic acid. This approach offers superior control and minimizes potential side reactions compared to alternative routes.
-
Step 1: Fischer Esterification: The carboxylic acid is first converted to its methyl ester, yielding Methyl 2-hydroxy-4-methylbenzoate. This is an acid-catalyzed reaction with methanol.[1][2]
-
Step 2: Williamson Ether Synthesis: The phenolic hydroxyl group of the intermediate ester is then benzylated using a benzyl halide (e.g., benzyl bromide) and a suitable base to form the final product.[3][4]
This sequence is preferred because protecting the more acidic carboxylic acid proton as a methyl ester prevents it from interfering with the base used in the subsequent etherification step.
Caption: Standard two-step synthesis pathway.
Question 2: What are the most critical parameters for the initial Fischer Esterification step?
Answer: The Fischer esterification is an equilibrium-controlled reaction.[1] To achieve a high yield of Methyl 2-hydroxy-4-methylbenzoate, three parameters are critical:
-
Reagent Stoichiometry: Methanol should be used in large excess. Often, it serves as both the reactant and the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst: A strong protic acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) is most common, typically used at 1-5 mol%.[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2][6]
-
Water Removal: The reaction produces water as a byproduct. While using excess methanol is often sufficient, for stubborn reactions, removing water via azeotropic distillation (e.g., with toluene) can further drive the reaction to completion.[2] However, for a simple methyl ester, refluxing in methanol is usually adequate.
Question 3: Which base and solvent system is optimal for the Williamson Ether Synthesis (Benzylation) step?
Answer: The choice of base and solvent is crucial for a clean and efficient benzylation. The goal is to deprotonate the phenolic hydroxyl group to form a nucleophilic phenoxide without promoting side reactions.
-
Base Selection: A moderately weak, non-nucleophilic base is ideal. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] They are strong enough to deprotonate the phenol (pKa ~10) but not strong enough to hydrolyze the methyl ester. Stronger bases like sodium hydride (NaH) or alkoxides (e.g., NaOMe) risk saponification of the ester.
-
Solvent Selection: A polar aprotic solvent is required to dissolve the reactants and facilitate the Sₙ2 reaction.[4] Acetone, methyl ethyl ketone (MEK), or N,N-dimethylformamide (DMF) are common choices. MEK is particularly effective as it has a good balance of polarity and a high enough boiling point for refluxing.[3]
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ (1.5-2.0 equiv.) | Sufficiently basic for phenol deprotonation; low risk of ester hydrolysis. |
| Solvent | Methyl Ethyl Ketone (MEK) or Acetone | Polar aprotic, facilitates Sₙ2, good boiling point for reaction kinetics. |
| Alkylating Agent | Benzyl Bromide (BnBr, 1.1-1.2 equiv.) | More reactive than benzyl chloride, ensuring complete reaction. |
| Temperature | Reflux (~80°C for MEK) | Provides sufficient thermal energy to overcome the activation barrier. |
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Low or incomplete conversion during the benzylation (Williamson Ether Synthesis) step.
Question: My TLC analysis shows a significant amount of starting material (Methyl 2-hydroxy-4-methylbenzoate) remaining even after prolonged reaction time. What is causing this and how can I fix it?
Causality Analysis: An incomplete benzylation reaction is typically due to one of three factors:
-
Insufficient Deprotonation: The phenoxide, which is the active nucleophile, is not being formed in a high enough concentration. This is often due to a weak or wet base. Potassium carbonate is hygroscopic and must be anhydrous.
-
Poor Reagent Quality: The benzyl bromide may have degraded. Benzyl halides are lachrymators and can hydrolyze to benzyl alcohol if exposed to moisture, reducing their effective concentration.
-
Phase Transfer Issues: In solvents like acetone or MEK, potassium carbonate is not fully soluble. Inefficient stirring or the absence of a phase-transfer catalyst (like tetrabutylammonium iodide, TBAI) can slow the reaction, as the phenoxide salt may have limited solubility.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry the potassium carbonate in an oven ( >120°C) for several hours before use and cool it in a desiccator. Use anhydrous solvent.
-
Verify Reagent Activity: Use freshly opened or purified benzyl bromide. A simple quality check is to ensure it is a clear, colorless to light yellow liquid.
-
Increase Base Equivalents: Increase the amount of K₂CO₃ to 2.0-2.5 equivalents to ensure complete deprotonation.
-
Add a Catalyst (Optional): Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or TBAI. The iodide will displace the bromide on the benzyl group in-situ to form benzyl iodide, which is a much more reactive alkylating agent, accelerating the Sₙ2 reaction.
Problem 2: Formation of a major, non-polar unknown byproduct during benzylation.
Question: After the benzylation workup, my NMR spectrum shows the desired product, but also a significant set of peaks corresponding to an unexpected, less polar compound. What is this impurity?
Causality Analysis: There are two primary side reactions that can lead to significant byproducts in a Williamson ether synthesis involving benzyl halides.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the electron-rich aromatic ring (C-alkylation, undesired). Attack at the ortho position relative to the hydroxyl group can occur, leading to the formation of a benzyl-substituted ring.
-
Formation of Dibenzyl Ether: If any water is present in the reaction, it can react with the base to form hydroxide ions. These can react with benzyl bromide to form benzyl alcohol, which is then deprotonated and reacts with another molecule of benzyl bromide to form dibenzyl ether.
Caption: Competing O- vs. C-alkylation pathways.
Troubleshooting & Purification Protocol:
-
Control Reaction Conditions: C-alkylation is often favored by less polar solvents and higher temperatures. Sticking to highly polar aprotic solvents like DMF or acetone can favor O-alkylation.
-
Purification Strategy: Both C-alkylated byproducts and dibenzyl ether are significantly less polar than the desired product and much less polar than the starting phenol. They can typically be separated effectively using silica gel column chromatography.
-
Eluent System: Start with a low polarity eluent system (e.g., 98:2 Hexane:Ethyl Acetate) to elute the non-polar byproducts first.
-
Gradient Elution: Gradually increase the polarity (e.g., to 90:10 Hexane:Ethyl Acetate) to elute your desired product, Methyl 2-(benzyloxy)-4-methylbenzoate.
-
Problem 3: Product appears to decompose or the benzyl group is lost during acidic workup.
Question: I attempted to wash my reaction mixture with dilute HCl during workup, and my final yield was very low. It seems the product is unstable. Is this possible?
Causality Analysis: Yes, this is a known issue. Benzyl ethers are susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids or strong protic acids at elevated temperatures.[7][8] The mechanism involves protonation of the ether oxygen, followed by departure of the alcohol (in this case, Methyl 2-hydroxy-4-methylbenzoate) and formation of a stable benzyl carbocation. This cation can then be trapped by other nucleophiles in the mixture. While brief washing with dilute aqueous HCl at room temperature is usually safe, prolonged exposure or the use of concentrated acid can cause significant debenzylation.
Recommended Workup Protocol (to avoid debenzylation): This protocol is designed to safely remove the base and unreacted starting materials without risking acid-catalyzed decomposition.
-
Cool the Reaction: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Filter Solids: Filter off the solid potassium carbonate and any salts formed. Wash the solid cake with a small amount of fresh solvent (e.g., acetone).
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).
-
Liquid-Liquid Extraction:
-
Dissolve the resulting crude oil/solid in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A dilute base (e.g., 5% aqueous NaOH or K₂CO₃) to remove any unreacted acidic Methyl 2-hydroxy-4-methylbenzoate.
-
Water (2-3 times) to remove any remaining base.
-
Brine (saturated aqueous NaCl) to initiate drying.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can then be purified by column chromatography or recrystallization.
References
- Preparation method of methyl benzoate compound.
-
Palakshamurthy, B. S., et al. Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, 2012. [Link]
-
Preparation of Methyl Benzoate. Department of Chemistry, University of Texas. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap Eureka. [Link]
-
Leszczak, J. P., & Tran, C. Optimized enzymatic synthesis of methyl benzoate in organic medium. Biotechnology and Bioengineering, 1998. [Link]
-
Synthesis of Methyl Benzoate Lab. YouTube video. [Link]
-
Palakshamurthy, B. S., et al. Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, 2012. [Link]
- Method for producing 4-hydroxy-2-methylbenzoic acid.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Esterification of phenols. Khan Academy. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Esterification of alcohols. Khan Academy India. [Link]
-
Gacs, J., et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 2021. [Link]
-
Esterification Reaction. BYJU'S. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Elaboration of a method for synthesis for methyl p-hidroxylbenzoate. CABI Digital Library. [Link]
-
Debenzylation | protection and deprotection of benzyl ether. YouTube video. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Other Reactions of Phenol. Chemistry LibreTexts. [Link]
-
The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters. DalSpace. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube video. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]
-
Okano, K., et al. Mild Debenzylation of Aryl Benzyl Ether with BCl3. Synlett, 2008. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. prepchem.com [prepchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this compound. Here, we will delve into the common challenges encountered during its synthesis via the Williamson ether synthesis and provide detailed, evidence-based solutions in a user-friendly question-and-answer format.
Introduction to the Synthesis
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of methyl 4-methyl-2-hydroxybenzoate to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (such as benzyl bromide or benzyl chloride) in an SN2 reaction.[1] While theoretically straightforward, achieving a high yield of the desired O-alkylated product requires careful control of several experimental parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable protocols for resolution.
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing a significant amount of unreacted methyl 4-methyl-2-hydroxybenzoate in my reaction mixture, even after a prolonged reaction time. What could be the cause, and how can I fix it?
Answer: Low or no conversion of the starting phenol is one of the most common issues in this synthesis and typically points to incomplete deprotonation of the phenolic hydroxyl group. The nucleophilicity of the phenoxide is significantly greater than that of the neutral phenol, so efficient formation of the phenoxide is critical for the reaction to proceed.
Potential Causes and Solutions:
-
Insufficient Base Strength: The pKa of a phenol is typically around 10. The base used must be strong enough to deprotonate it effectively.
-
Mild Base (e.g., K₂CO₃, Na₂CO₃): While potassium carbonate is often used successfully, its effectiveness can be solvent-dependent. In some cases, it may not be strong enough to drive the deprotonation to completion, leading to a low concentration of the reactive phenoxide. A comparative study on the methylation of eugenol showed that while both Na₂CO₃ and K₂CO₃ can give high yields, Na₂CO₃ was found to be a slightly stronger base.[2]
-
Stronger Bases (e.g., NaOH, NaH): Sodium hydroxide (NaOH) is a stronger base than carbonates and can be more effective. Sodium hydride (NaH) is a very powerful, non-nucleophilic base that irreversibly deprotonates the phenol, often leading to higher yields and faster reaction times.[1][3] However, NaH is also more hazardous and requires strictly anhydrous conditions.
-
-
Inadequate Reaction Temperature: The Williamson ether synthesis generally requires heating to proceed at a reasonable rate. Typical laboratory syntheses are conducted at temperatures ranging from 50-100 °C.[1] If the reaction is run at too low a temperature, the rate of reaction will be very slow.
Recommended Actions:
-
Optimize the Base:
-
If using K₂CO₃, ensure it is finely powdered and anhydrous.
-
Consider switching to a stronger base like NaOH or, for maximum conversion, NaH. A study on a similar Williamson ether synthesis showed that using NaH in DMF gave higher yields compared to K₂CO₃ in acetone.[4]
-
-
Increase the Reaction Temperature:
-
Ensure the reaction is being adequately heated. Refluxing in a suitable solvent such as acetone, methyl ethyl ketone (MEK), or acetonitrile is a common practice.
-
| Base | Relative Strength | Advantages | Disadvantages |
| K₂CO₃/Na₂CO₃ | Mild | Easy to handle, inexpensive. | May not be strong enough for complete deprotonation, leading to lower yields. |
| NaOH | Strong | More effective than carbonates. | Can introduce water into the reaction, potentially leading to side reactions. |
| NaH | Very Strong | Irreversible deprotonation, often leads to high yields.[1][3] | Highly reactive, requires anhydrous conditions, flammable hydrogen gas is a byproduct. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing multiple spots on the TLC plate, and the yield of the desired product is low. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge that can significantly reduce the yield of Methyl 2-(benzyloxy)-4-methylbenzoate. The primary culprits are C-alkylation and hydrolysis of the methyl ester.
1. C-Alkylation vs. O-Alkylation:
The phenoxide ion is an ambident nucleophile, meaning it can react at two different positions: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation).[5]
-
Controlling Regioselectivity: The solvent plays a crucial role in determining the ratio of O- to C-alkylation.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone, acetonitrile) are generally preferred for O-alkylation.[1] These solvents solvate the metal cation, leaving the oxygen atom of the phenoxide more exposed and nucleophilic.
-
Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less available for reaction. This can favor C-alkylation.
-
2. Hydrolysis of the Methyl Ester (Saponification):
The reaction is conducted under basic conditions, which can lead to the hydrolysis of the methyl ester group to a carboxylate salt. This is particularly a risk if using strong aqueous bases like NaOH at elevated temperatures.[6][7]
Recommended Actions to Minimize Side Products:
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.
-
Base Selection and Handling:
-
If using K₂CO₃, ensure it is anhydrous.
-
If using NaOH, consider using a phase-transfer catalyst to facilitate the reaction under milder conditions, which can reduce the extent of ester hydrolysis.
-
When using NaH, the reaction is anhydrous, which eliminates the risk of hydrolysis of the benzyl halide and minimizes water-related side reactions.
-
-
Temperature Control: Avoid excessively high temperatures for extended periods, especially when using a strong base, to minimize ester hydrolysis.
Experimental Workflow for Minimizing Side Products:
Caption: Optimized workflow for the synthesis.
Issue 3: Difficulties in Product Isolation and Purification
Question: After the reaction, I have a crude mixture that is difficult to purify. What is a standard work-up and purification procedure?
Answer: A proper work-up is essential to remove unreacted starting materials, the base, and salts, which simplifies the final purification.
Standard Aqueous Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction: If you used NaH, carefully quench the excess NaH with a few drops of isopropanol or ethanol, followed by the slow addition of water. For other bases, dilute the reaction mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether.[8] You may need to perform multiple extractions to ensure complete recovery of the product.
-
Aqueous Washes:
-
Wash the combined organic layers with water to remove the bulk of the inorganic salts and polar solvents like DMF.
-
If you suspect unreacted phenol is present, a wash with a dilute (e.g., 5%) aqueous NaOH solution can help remove it by converting it to the water-soluble phenoxide.[9] Be cautious with this step, as prolonged exposure to a strong base can cause hydrolysis of your product's ester group.
-
Follow with a wash with water and then a saturated NaCl solution (brine) to aid in the separation of the layers and remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Purification:
-
Column Chromatography: The most common method for purifying the final product is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for this reaction?
The three most critical parameters are the choice of base, the solvent, and the reaction temperature. These factors collectively determine the efficiency of phenoxide formation, the rate of the SN2 reaction, and the prevalence of side reactions.
Q2: Can I use a secondary or tertiary alkyl halide instead of benzyl bromide?
It is strongly advised against. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1]
-
Secondary alkyl halides will lead to a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product), resulting in a lower yield and a more complex purification.
-
Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene.
Q3: How can I improve the scalability of this synthesis?
For larger-scale syntheses, consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate.[10] PTCs facilitate the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the reaction with the benzyl halide occurs. This can allow for the use of less expensive and easier-to-handle bases like NaOH or K₂CO₃ under milder conditions, often with improved yields and simpler work-ups.
Phase-Transfer Catalysis Workflow:
Caption: Mechanism of Phase-Transfer Catalysis.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (Date not available). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (2020, April 22). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. Retrieved from [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved from [Link]
-
PubMed. (Date not available). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
Utah Tech University. (Date not available). Williamson Ether Synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (Date not available). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
Beilstein Journals. (Date not available). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (Date not available). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ResearchGate. (Date not available). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]
-
ResearchGate. (Date not available). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
University of Massachusetts. (Date not available). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (Date not available). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
-
YouTube. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester. Retrieved from [Link]
-
Unknown Source. (Date not available). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (Date not available). Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown Source. (Date not available). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
-
University of Richmond. (Date not available). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (Date not available). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
YouTube. (2021, February 9). Saponification of methyl benzoate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Methyl 2-(benzyloxy)-4-methylbenzoate
Welcome to the technical support center for the purification of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Synthesis Context and Impurity Profile
Methyl 2-(benzyloxy)-4-methylbenzoate is typically synthesized via a Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of a phenol, in this case, Methyl 2-hydroxy-4-methylbenzoate, with an alkyl halide, benzyl chloride, in the presence of a base.
Caption: General Williamson Ether Synthesis Scheme.
Understanding this synthetic route is crucial because the impurities you encounter are direct consequences of the reactants, reagents, and potential side reactions. Effective purification begins with a clear identification of what you need to remove.
Table 1: Common Impurities and Their Origins
| Impurity | Source / Reason for Presence | Typical Properties & Removal Strategy |
| Methyl 2-hydroxy-4-methylbenzoate | Unreacted starting material. | Acidic phenol. Remove with a mild aqueous base wash (e.g., NaHCO₃, Na₂CO₃ solution). More polar than the product. |
| Benzyl Chloride | Unreacted starting material.[4] | Lachrymatory and reactive. Can be hydrolyzed to benzyl alcohol during workup. Less polar than the product. Removed by chromatography. |
| Benzyl Alcohol | Hydrolysis of benzyl chloride during reaction or aqueous workup.[5] | More polar than the product. Can often be removed by column chromatography or sometimes with aqueous washes. |
| Dibenzyl Ether | Self-condensation of benzyl chloride or reaction of benzyl chloride with benzyl alcohol byproduct.[5] | Non-polar. Typically elutes before or with the product in normal-phase chromatography. Requires optimized chromatography for removal. |
| 2-(benzyloxy)-4-methylbenzoic acid | Hydrolysis of the methyl ester product during a basic or acidic workup.[6][7] | Acidic. Can be removed with a mild aqueous base wash, but this risks further hydrolysis. Highly polar; will streak on silica gel unless a modifier is used. |
| Base & Salts | Reaction reagent (e.g., K₂CO₃) and salt byproduct (e.g., KCl). | Water-soluble. Removed by aqueous workup. |
| Solvent | Reaction medium (e.g., DMF, Acetone). | High-boiling solvents like DMF are removed by extensive aqueous washing. Lower-boiling solvents are removed in vacuo. |
Section 2: Troubleshooting Purification - A Q&A Guide
This section addresses specific problems you may encounter during the purification workflow.
Q1: My TLC plate shows multiple spots after the reaction. How do I identify my product and the key impurities?
Answer: Effective troubleshooting starts with a well-run and properly interpreted Thin-Layer Chromatography (TLC) plate.[8][9] You should spot your crude reaction mixture alongside the starting materials (Methyl 2-hydroxy-4-methylbenzoate and benzyl chloride) on the same plate.
-
Product Identification: The product, Methyl 2-(benzyloxy)-4-methylbenzoate, will be less polar than the starting phenol (Methyl 2-hydroxy-4-methylbenzoate) due to the conversion of the polar hydroxyl group into an ether. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting phenol.
-
Impurity Identification:
-
Starting Phenol: The spot in your crude lane that matches the Rf of your Methyl 2-hydroxy-4-methylbenzoate standard is unreacted starting material.
-
Benzyl Chloride: This is relatively non-polar and will have a high Rf, often near the solvent front.
-
Benzyl Alcohol: This byproduct is more polar than benzyl chloride and the final product, but likely less polar than the starting phenol.
-
Polar Impurities: Any spots that remain at the baseline (Rf ≈ 0) are likely salts or highly polar species like the hydrolyzed carboxylic acid.
-
Pro-Tip: If you suspect the presence of an acidic impurity (like the starting phenol or the hydrolyzed ester), adding a single drop of acetic acid to your TLC developing chamber can sharpen these spots and prevent streaking. Conversely, for basic impurities, a drop of triethylamine can be used.[10]
Caption: Decision workflow for TLC analysis.
Q2: I'm performing an aqueous workup and a persistent emulsion has formed. How can I resolve this?
Answer: Emulsions are common when partitioning a reaction mixture between an organic solvent and an aqueous layer, especially when basic solutions are used or surfactants are inadvertently formed.
Causality: An emulsion is a suspension of fine droplets of one liquid in another, stabilized by compounds that act at the liquid-liquid interface. Vigorous shaking of the separatory funnel is a primary cause.
Solutions, in order of preference:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force the separation of the layers.
-
Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking vigorously.
-
Filter: Pass the entire emulsified layer through a pad of Celite® or glass wool in a funnel. This can often break up the fine droplets.
-
Add More Solvent: Adding more of the organic solvent can sometimes help to break the emulsion.
Q3: What is the best solvent system for purifying Methyl 2-(benzyloxy)-4-methylbenzoate by column chromatography?
Answer: The ideal solvent system for flash column chromatography should provide a product Rf of ~0.25-0.35 on a TLC plate, with good separation from all impurities.[11] For a compound of this type, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is the standard choice.
Recommended Starting Point:
-
System: Hexanes:Ethyl Acetate
-
Initial Gradient: Start with a low polarity mixture, such as 95:5 (Hex:EtOAc), and gradually increase the proportion of ethyl acetate.
-
Finding the Right Ratio: Run several TLCs with varying ratios (e.g., 9:1, 4:1, 2:1) to find the optimal system that gives the desired product Rf and best separates it from the spots closest to it. A similar compound, Methyl 4-(benzyloxy)-2-hydroxybenzoate, was purified using 5% ethyl acetate in hexane.[12]
Table 2: Example TLC Data for Solvent System Selection
| Solvent System (Hex:EtOAc) | Rf of Starting Phenol | Rf of Product | Rf of Benzyl Alcohol | Separation Quality |
| 95:5 (19:1) | 0.10 | 0.30 | 0.22 | Good. Clear separation between all three spots. |
| 90:10 (9:1) | 0.25 | 0.50 | 0.41 | Acceptable. Separation is decreasing. |
| 80:20 (4:1) | 0.45 | 0.70 | 0.63 | Poor. All spots are running too high; co-elution is likely. |
Based on this data, a 95:5 or 93:7 Hexanes:Ethyl Acetate system would be an excellent choice for the column.
Q4: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution occurs when two compounds have very similar polarities in a given solvent system.
Strategies for Improving Separation:
-
Decrease Solvent Polarity: If your product and the impurity are running with high Rf values (>0.5), decrease the amount of the polar solvent (ethyl acetate). This will increase the interaction of the compounds with the silica gel, forcing them to move more slowly and enhancing separation.
-
Change Solvents: Sometimes, simply changing one of the solvents can dramatically alter selectivity. The "elution power" of solvents is not the only factor; specific interactions matter. Try replacing ethyl acetate with dichloromethane (DCM) or diethyl ether. For example, a Hexanes:DCM gradient may separate compounds that are inseparable in Hexanes:EtOAc.
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica slurry is homogeneous and well-settled before loading your sample.[11][13]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for moderately difficult separations.
Q5: My purified product looks clean by TLC, but the NMR spectrum shows it is only ~90% pure. What are the likely invisible impurities?
Answer: TLC with UV visualization is excellent for detecting UV-active compounds, but it can miss impurities that are not UV-active or are highly volatile.
-
Dibenzyl Ether: This common side product has a similar UV chromophore to your product and can sometimes co-elute. Its presence would be indicated by characteristic benzyl ether peaks in the ¹H NMR spectrum (~4.5-5.0 ppm for the -CH₂- protons) that do not integrate correctly with your product's signals.
-
Solvent Residues: High-boiling solvents used in the reaction (DMF, DMSO) or purification (ethyl acetate, hexanes) can remain. These are often visible in the NMR spectrum.
-
Grease: Stopcock grease from glassware can appear as broad, amorphous signals in the aliphatic region of the ¹H NMR spectrum.
-
Water: A broad singlet, often around 1.5-2.5 ppm in CDCl₃, indicates the presence of water.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography Protocol
This protocol outlines a standard procedure for purifying gram-scale quantities of Methyl 2-(benzyloxy)-4-methylbenzoate.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable).
-
Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand.[11][13]
-
Prepare a slurry of silica gel (e.g., 60 g of silica for 2 g of crude product) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column. Tap the column gently to dislodge air bubbles and open the stopcock to allow solvent to drain, settling the silica into a packed bed. Never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Use gentle air pressure ("flash" chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).
-
Begin collecting fractions immediately.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 2-(benzyloxy)-4-methylbenzoate.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the expected physical properties of pure Methyl 2-(benzyloxy)-4-methylbenzoate?
-
Q: Is the ester group in the product sensitive to hydrolysis?
-
A: Yes. Methyl esters can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, particularly with heating.[7][16] During workup, use of mild bases (e.g., NaHCO₃) at room temperature for short periods is generally safe. Avoid using strong bases like NaOH or KOH unless saponification is intended.
-
-
Q: My final product is a persistent oil, but I expect a solid. What can I do?
-
A: This usually indicates the presence of impurities that are disrupting the crystal lattice formation.
-
Re-purify: Run a second column chromatography, perhaps with a different solvent system, to remove the offending impurity.
-
Trituration: Add a non-polar solvent in which your product is sparingly soluble (e.g., hexanes or pentane) to the oil. Swirl or sonicate the mixture. This can often wash away the more soluble impurities and induce crystallization of your product.
-
Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the oil to initiate crystallization.
-
-
References
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-2-hydroxybenzoate. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Chloride. PubChem. Retrieved from [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
YouTube. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. Retrieved from [Link]
-
Danish Environmental Protection Agency. (2014, July 10). Survey of benzyl chloride (CAS no. 100-44-7). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 2-hydroxy-4-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(hydroxymethyl)benzoate. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Go.drugbank.com. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhalt nicht verfügbar [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing impurity formation in Methyl 2-(benzyloxy)-4-methylbenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you prevent impurity formation and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of Methyl 2-hydroxy-4-methylbenzoate with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities, complicating purification and reducing yields. This guide will address these potential pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in minimizing impurity formation in this synthesis?
A1: The single most critical factor is the choice of base and solvent. This combination dictates the nucleophilicity of the resulting phenoxide and can be tailored to heavily favor the desired O-alkylation over competing C-alkylation and other side reactions.
Q2: Why is C-alkylation a common problem with phenols?
A2: The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen).[1] Alkylation can therefore occur at either site. While O-alkylation is often thermodynamically favored, C-alkylation can be kinetically competitive under certain conditions.[2]
Q3: Can I use a strong base like sodium hydroxide (NaOH)?
A3: While NaOH is effective at deprotonating the phenol, it is generally not recommended for this specific synthesis. The presence of the methyl ester group makes the molecule susceptible to base-catalyzed hydrolysis, which would convert your product and starting material into the corresponding carboxylates. These would then require an additional esterification step. Furthermore, the presence of water (from aqueous NaOH) can lead to the hydrolysis of the benzyl halide, forming benzyl alcohol.
Q4: What are the expected TLC profiles for the reaction?
A4: In a typical TLC analysis (e.g., using ethyl acetate/hexanes as eluent), you should expect the following, in order of increasing polarity (decreasing Rf):
-
Dibenzyl ether (impurity): Very non-polar.
-
Benzyl bromide/chloride (starting material): Non-polar.
-
Methyl 2-(benzyloxy)-4-methylbenzoate (product): Intermediate polarity.
-
Methyl 2-hydroxy-4-methylbenzoate (starting material): More polar than the product due to the free hydroxyl group.
-
C-alkylated products (impurities): Polarity will be similar to the desired product, often making them difficult to separate.
-
Benzyl alcohol (impurity): Polarity similar to the phenolic starting material.
Troubleshooting Guide: Impurity Formation and Prevention
Issue 1: Incomplete reaction with significant starting material remaining.
Plausible Causes:
-
Insufficient Base: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic starting material.
-
Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.
-
Poor Reagent Quality: The benzylating agent may have degraded, or the solvent may not be anhydrous.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Proposed Solutions & Protocols:
-
Optimize Base and Stoichiometry:
-
Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 1.5 to 2.0 equivalents to ensure complete deprotonation.
-
Consider using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF for complete and rapid deprotonation.[3] However, exercise caution due to its reactivity.
-
-
Adjust Reaction Conditions:
-
Gradually increase the reaction temperature in 10 °C increments. For a K₂CO₃/acetone system, refluxing is common. For DMF or DMSO, temperatures between 60-80 °C are often effective.
-
Ensure your benzyl halide is pure. If it is old, consider washing it with a mild aqueous base to remove any acidic impurities and then distilling it.
-
Use anhydrous solvents to prevent hydrolysis of the benzylating agent.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC every 1-2 hours. The reaction is complete when the spot corresponding to Methyl 2-hydroxy-4-methylbenzoate is no longer visible.
-
Experimental Protocol: Optimized O-Alkylation
-
To a solution of Methyl 2-hydroxy-4-methylbenzoate (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol), add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of a significant, similarly-polar impurity.
Plausible Cause:
-
C-Alkylation: This is the most likely cause of an impurity with a polarity very close to your desired O-alkylated product. The benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[1]
Proposed Solutions & Protocols:
The key to suppressing C-alkylation is to favor conditions that promote the reactivity of the oxygen anion.
-
Solvent Selection:
-
Use aprotic polar solvents like DMF or DMSO. These solvents solvate the cation (e.g., K⁺) effectively, leaving a more "naked" and highly reactive phenoxide oxygen, which favors O-alkylation.
-
Avoid protic solvents (like ethanol) or non-polar solvents (like toluene or hexanes) as the primary reaction solvent, as they can lead to more C-alkylation.[1]
-
-
Base and Cation Choice:
-
Cesium carbonate (Cs₂CO₃) is often superior for promoting O-alkylation due to the "cesium effect," where the large, soft Cs⁺ cation further promotes the reactivity of the phenoxide oxygen.
-
Using milder bases like K₂CO₃ is generally preferable to very strong bases like NaH, which can sometimes lead to more C-alkylation.
-
-
Phase-Transfer Catalysis (PTC):
-
Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The quaternary ammonium salt pairs with the phenoxide, bringing it into the organic phase and increasing its reactivity towards O-alkylation.
-
Workflow for Minimizing C-Alkylation
Caption: Selection of reaction conditions to favor O-alkylation.
Issue 3: Presence of non-polar impurities, such as dibenzyl ether.
Plausible Causes:
-
Hydrolysis of Benzyl Halide: Moisture in the reaction can hydrolyze the benzyl halide to benzyl alcohol. The resulting benzyloxide can then react with another molecule of benzyl halide to form dibenzyl ether.
-
Excess Benzylating Agent: Using a large excess of the benzylating agent can promote this side reaction.
Proposed Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven before use.
-
Use anhydrous grade solvents.
-
Store bases like K₂CO₃ in a desiccator, as they can be hygroscopic.
-
-
Control Stoichiometry:
-
Use a modest excess of the benzylating agent (e.g., 1.1-1.2 equivalents). Avoid using a large excess.
-
-
Purification:
-
Dibenzyl ether is significantly less polar than the desired product and can usually be separated effectively by flash column chromatography using a low-polarity eluent system (e.g., starting with pure hexanes and gradually increasing the ethyl acetate concentration).
-
Issue 4: Product degradation or formation of a new, highly polar impurity.
Plausible Cause:
-
Ester Hydrolysis: If reaction conditions are too harsh (e.g., high temperatures in the presence of a strong, nucleophilic base), the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(benzyloxy)-4-methylbenzoic acid. This will appear as a baseline or very low Rf spot on a TLC plate.
Proposed Solutions & Protocols:
-
Use a Non-Nucleophilic Base: Potassium carbonate is ideal as it is sufficiently basic to deprotonate the phenol but generally not basic enough to hydrolyze the methyl ester under typical reaction conditions.
-
Moderate Temperature: Avoid excessive heating. Most Williamson ether syntheses of this type proceed well at temperatures between 50-80 °C.
-
Aqueous Work-up: During the work-up, a mild acidic wash (e.g., with 1M HCl) can be used to neutralize any remaining base and protonate the carboxylate impurity, allowing it to be separated from the desired ester product during extraction.
Impurity Formation Pathways
Caption: Key pathways for product and impurity formation.
Summary of Recommended Conditions
| Parameter | Recommended | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Sufficiently basic for deprotonation, non-nucleophilic, minimizes ester hydrolysis. Cs₂CO₃ can further enhance O-alkylation. |
| Solvent | Anhydrous DMF or Acetone | Polar aprotic solvents favor O-alkylation by solvating the counter-ion. |
| Temperature | 50 - 80 °C | Provides a good reaction rate without promoting significant side reactions or decomposition. |
| Benzylating Agent | Benzyl Bromide or Chloride | Bromide is more reactive but both are effective. Use 1.1 - 1.2 equivalents. |
| Additive | Phase-Transfer Catalyst (optional) | Can improve reaction rate and selectivity for O-alkylation, especially in two-phase systems. |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]3]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]]
-
Richard, J. P., Amyes, T. L., & O'Donoghue, A. C. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15487-15497. DOI: 10.1021/ja037328n[2]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]1]
-
Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]]
-
Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene. Retrieved from [Link]]
Sources
Reaction condition adjustments for Methyl 2-(benzyloxy)-4-methylbenzoate
As a Senior Application Scientist, I've seen firsthand how subtle variations in reaction conditions can significantly impact the outcome of a synthesis. The preparation of Methyl 2-(benzyloxy)-4-methylbenzoate, a valuable intermediate in drug development and materials science, is a prime example. While it appears to be a straightforward Williamson ether synthesis, success lies in the details.
This technical support guide is designed to move beyond a simple protocol. It's a compilation of field-proven insights, troubleshooting strategies, and the fundamental chemical principles that govern this reaction. Our goal is to empower you to not only execute the synthesis successfully but also to intelligently adapt the conditions to your specific laboratory environment and starting material quality.
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]
The core transformation involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of Methyl 2-hydroxy-4-methylbenzoate, forming a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide leaving group to form the desired ether bond.[2]
Below is a generalized workflow for this synthetic transformation.
Sources
Technical Support Center: Navigating the Scale-Up of Methyl 2-(benzyloxy)-4-methylbenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges encountered during the transition from bench-scale to pilot or manufacturing scale.
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate, a key intermediate in various pharmaceutical and materials science applications, typically involves a two-step process: the esterification of 4-methylsalicylic acid followed by a Williamson ether synthesis for the benzylation of the phenolic hydroxyl group. While straightforward in a laboratory setting, scaling up this process introduces complexities that can impact yield, purity, and overall process efficiency.
This document is structured to address specific issues you might encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your process development.
Process Overview: Synthetic Route
The primary synthetic route to Methyl 2-(benzyloxy)-4-methylbenzoate is illustrated below. Understanding this pathway is crucial for effective troubleshooting.
Caption: General synthetic route for Methyl 2-(benzyloxy)-4-methylbenzoate.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control during the esterification step at scale?
When scaling up the Fischer esterification of 4-methylsalicylic acid, the following parameters become critical:
-
Water Removal: The esterification reaction is an equilibrium process.[1] Efficient removal of water is paramount to drive the reaction towards the product. At scale, this can be achieved through azeotropic distillation using a Dean-Stark trap or by using a dehydrating agent.
-
Catalyst Concentration: While concentrated sulfuric acid is a common catalyst, its concentration must be carefully controlled.[2][3] Excessive catalyst can lead to side reactions like dehydration or charring, especially at elevated temperatures. On a large scale, the use of solid acid catalysts like zeolites can be advantageous for easier removal and reduced waste streams.[4]
-
Methanol Stoichiometry: Using a large excess of methanol can favor the forward reaction, but this also increases solvent volume and recovery costs at scale.[2][5] An optimized molar ratio should be determined to balance reaction kinetics and process economics.
-
Temperature and Reaction Time: The reaction is typically run at the reflux temperature of methanol.[5] Consistent heating and monitoring are crucial for reaction completion and to minimize byproduct formation.
FAQ 2: I am observing poor conversion during the benzylation step. What are the likely causes?
Low conversion in the Williamson ether synthesis step can often be attributed to several factors that are exacerbated during scale-up:
-
Insufficient Base: The base, typically a mild inorganic base like potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group. Inadequate mixing or insufficient quantity of the base can lead to incomplete deprotonation and thus, poor conversion.
-
Moisture in the Reaction: The presence of water can hydrolyze the benzyl bromide and deactivate the alkoxide intermediate.[6] Ensuring anhydrous conditions by using dry solvents and reagents is critical.
-
Poor Solubility of Reagents: The solubility of methyl 4-methylsalicylate and the base in the chosen solvent can be a limiting factor. A solvent system that ensures all reactants are in the same phase is ideal.
-
Side Reactions: Benzyl bromide is a reactive alkylating agent and can undergo elimination reactions, especially at higher temperatures.[7][8] The choice of a non-nucleophilic base and careful temperature control can mitigate this.
FAQ 3: What are the common impurities observed, and how can they be minimized?
The primary impurities can originate from both the esterification and benzylation steps:
| Impurity | Origin | Mitigation Strategy |
| Unreacted 4-methylsalicylic acid | Incomplete esterification | Optimize catalyst concentration, reaction time, and water removal.[2][3] |
| Unreacted Methyl 4-methylsalicylate | Incomplete benzylation | Ensure sufficient base, anhydrous conditions, and adequate reaction time. |
| Dibenzyl ether | Self-condensation of benzyl alcohol (from hydrolysis of benzyl bromide) | Maintain anhydrous conditions. |
| Benzyl alcohol | Hydrolysis of benzyl bromide | Use dry solvents and reagents. |
Post-reaction workup, including washing with a dilute base solution, can help remove acidic impurities like unreacted 4-methylsalicylic acid.[3]
Troubleshooting Guide
Problem 1: Low Yield of Methyl 4-methylsalicylate in the Esterification Step
Symptoms:
-
Significant amount of starting material (4-methylsalicylic acid) remains after the reaction.
-
The reaction mixture appears dark or charred.
Possible Causes & Solutions:
Caption: Troubleshooting low yield in the esterification step.
Problem 2: Product Purity Issues After Benzylation
Symptoms:
-
The final product contains significant amounts of starting material or byproducts after initial workup.
-
Difficulty in crystallizing the final product.
Possible Causes & Solutions:
-
Inefficient Workup: The aqueous washes may not be sufficient to remove all impurities.
-
Solution: Incorporate a wash with a saturated sodium bicarbonate solution to remove any remaining acidic starting materials.[2] A subsequent brine wash can aid in breaking emulsions.
-
-
Co-crystallization of Impurities: Impurities with similar solubility profiles to the desired product can co-crystallize.
-
Thermal Degradation: Prolonged exposure to high temperatures during solvent removal or distillation can lead to degradation.
-
Solution: Utilize rotary evaporation under reduced pressure for solvent removal. If distillation is required, perform it under high vacuum to lower the boiling point.
-
Experimental Protocols
Protocol 1: Scale-Up of Methyl 4-methylsalicylate Synthesis (Esterification)
Objective: To synthesize Methyl 4-methylsalicylate from 4-methylsalicylic acid and methanol.
Materials:
-
4-methylsalicylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a reflux condenser.
-
Charge the reactor with 4-methylsalicylic acid, methanol (3-5 equivalents), and toluene (as an azeotropic solvent).
-
Slowly add concentrated sulfuric acid (catalytic amount) with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Scale-Up of Methyl 2-(benzyloxy)-4-methylbenzoate Synthesis (Benzylation)
Objective: To synthesize Methyl 2-(benzyloxy)-4-methylbenzoate from Methyl 4-methylsalicylate and benzyl bromide.
Materials:
-
Methyl 4-methylsalicylate
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate
-
Acetone or Methyl Ethyl Ketone (MEK) (anhydrous)
-
Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
Charge a clean, dry reactor with Methyl 4-methylsalicylate, anhydrous potassium carbonate (1.5-2 equivalents), and the chosen anhydrous solvent (e.g., MEK).[10]
-
Stir the suspension and slowly add benzyl bromide (1.1-1.2 equivalents).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or HPLC.[11]
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like ethanol.[9][10]
Safety Considerations
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[12][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14] Emergency eyewash and shower facilities should be readily available.[12]
-
Concentrated Sulfuric Acid: This is a highly corrosive acid. Handle with extreme care and appropriate PPE.
-
Flammable Solvents: Methanol, acetone, and other organic solvents are flammable. Ensure all heating is done using intrinsically safe equipment and there are no nearby ignition sources.[15]
By understanding the key reaction parameters, potential pitfalls, and purification strategies, the scale-up of Methyl 2-(benzyloxy)-4-methylbenzoate production can be approached with greater confidence and success. This guide serves as a starting point for your process development, and further optimization will likely be necessary based on your specific equipment and scale.
References
-
Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, E68, o3382. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]
-
How to make methyl benzoate. (2017, September 12). YouTube. [Link]
- A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka | Patsnap. [Link]
-
Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356–361. [Link]
-
Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Esterification of salicylic acid over zeolites using dimethyl carbonate. ResearchGate. [Link]
-
Methyl 4-benzyloxy-2-hydroxybenzoate. PMC - NIH. [Link]
-
Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts. ResearchGate. [Link]
-
Benzyl 5-bromo-4-methylsalicylate. ResearchGate. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo. askIITians. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting Byproducts in the Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with purity and yield in their reactions. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by authoritative literature. Our goal is to move beyond simple procedural steps to explain the causality behind experimental outcomes, empowering you to troubleshoot effectively.
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of methyl 2-hydroxy-4-methylbenzoate to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzylating agent, typically benzyl bromide.
While seemingly straightforward, this SN2 reaction is often accompanied by competing side reactions that lead to a variety of byproducts, complicating purification and reducing yields.[1] This guide will help you identify and mitigate the formation of these impurities.
Troubleshooting Guide: Identifying and Resolving Common Issues
This section addresses specific experimental observations and links them to likely byproduct formation, providing both the "what" and the "why."
Q1: My reaction yield is disappointingly low, and TLC analysis shows a large spot corresponding to the starting phenol (methyl 2-hydroxy-4-methylbenzoate). What went wrong?
A1: This is indicative of an incomplete reaction. The root cause is typically insufficient activation of the nucleophile or suboptimal reaction conditions.
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Causality - The Role of the Base: The reaction requires a base to deprotonate the phenolic hydroxyl group (pKa ≈ 10) to form the more nucleophilic phenoxide ion.[1] If a weak base like potassium carbonate (K2CO3) is used, the acid-base equilibrium may not fully favor the phenoxide, especially in the presence of any protic impurities.[1] Stronger bases like sodium hydride (NaH) will deprotonate the phenol irreversibly, driving the reaction forward more effectively.[2] However, NaH is more hazardous and requires strictly anhydrous conditions.
-
Troubleshooting Steps:
-
Assess Base Strength: For a sluggish reaction with K2CO3, consider switching to NaH in an anhydrous solvent like DMF or THF. A study comparing K2CO3 and NaH in a similar Williamson ether synthesis showed that NaH in DMF gave significantly higher yields.[3]
-
Ensure Anhydrous Conditions: Water will consume strong bases and can hydrolyze the benzyl bromide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Increase Temperature: If using a weaker base like K2CO3 in a solvent like acetone or MEK, refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.[4]
-
Extend Reaction Time: Monitor the reaction by TLC until the starting phenol spot is consumed. These reactions can sometimes require several hours (12 hours or more) to reach completion.[4]
-
Q2: I've isolated my product, but the 1H NMR spectrum shows an unexpected singlet around δ 4.6-4.7 ppm and another at δ 7.3-7.4 ppm that integrates to 5 protons, which doesn't correspond to my product.
A2: These signals strongly suggest the presence of benzyl alcohol and dibenzyl ether as byproducts.
-
Causality - Benzyl Alcohol Formation: Benzyl bromide is susceptible to hydrolysis. If there is residual water in your reaction solvent or from the base (e.g., hydrated K2CO3), benzyl bromide will undergo an SN2 reaction with water (or hydroxide ions) to form benzyl alcohol.
-
Causality - Dibenzyl Ether Formation: Once benzyl alcohol is formed, its hydroxyl group can be deprotonated by the base in the reaction mixture. This newly formed benzoxide is a potent nucleophile that can react with another molecule of benzyl bromide to produce dibenzyl ether. This side reaction is particularly noted in syntheses involving benzyl halides at higher temperatures.[5]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the initial hydrolysis of benzyl bromide.
-
Purification: Both benzyl alcohol and dibenzyl ether can often be removed by column chromatography on silica gel, as their polarities differ from the desired product.[4]
-
Q3: My TLC plate shows an impurity with a polarity very close to my desired product, making chromatographic separation extremely difficult. What is this likely byproduct?
A3: The most probable culprit is a C-alkylation product .
-
Causality - Ambident Nucleophile: The phenoxide ion generated in the first step is an "ambident nucleophile," meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring. While O-alkylation is electronically favored and leads to your desired ether, C-alkylation can compete, where the benzyl group attaches directly to the carbon skeleton of the benzene ring.[6] The positions ortho and para to the activating hydroxyl group are most susceptible. In this case, benzylation could occur at the C3 or C5 position.
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
Counter-ion: The nature of the cation (K+, Na+) can influence the O/C alkylation ratio, although this effect is complex.
-
Temperature Control: Running the reaction at the lowest feasible temperature can sometimes increase selectivity for the thermodynamically favored O-alkylation product.
-
Advanced Purification: If C-alkylation is a persistent issue, preparative HPLC or crystallization may be necessary to achieve high purity.
-
Q4: After my aqueous workup, I noticed a significant loss of material into the basic wash (e.g., NaHCO3 or Na2CO3 wash). What happened?
A4: This indicates that the methyl ester group of your product or starting material has been hydrolyzed to a carboxylic acid, a side reaction known as saponification.[7]
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Causality - Ester Hydrolysis: Under basic conditions, especially with prolonged reaction times, high temperatures, and the presence of water, the hydroxide ion can act as a nucleophile and attack the carbonyl carbon of the methyl ester.[8][9] This leads to the formation of the corresponding carboxylate salt (sodium or potassium 2-(benzyloxy)-4-methylbenzoate), which is water-soluble and will be extracted into the aqueous layer during a basic wash.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If possible, use a non-nucleophilic base, although common bases like K2CO3 and even the hydroxide generated from it in situ can cause this issue.[10]
-
Minimize Water: Keep the reaction strictly anhydrous.
-
Moderate Temperature and Time: Avoid unnecessarily long reaction times or excessive heat.
-
Product Recovery: If significant hydrolysis has occurred, you can recover the acidic byproduct. Acidify the basic aqueous wash with a strong acid like HCl until it is acidic (pH ~2). The carboxylic acid will precipitate and can be collected by filtration.[11]
-
Frequently Asked Questions (FAQs)
-
What are the most common byproducts I should screen for? The primary byproducts to anticipate are: 1) Unreacted methyl 2-hydroxy-4-methylbenzoate, 2) Benzyl alcohol, 3) Dibenzyl ether, 4) C-alkylation isomers, and 5) The saponified product, 2-(benzyloxy)-4-methylbenzoic acid.
-
How can I optimize my reaction to minimize byproduct formation? Optimization involves balancing reactivity with selectivity. Using a strong, non-nucleophilic base (like NaH) in a polar aprotic solvent (like DMF) at room temperature often provides a good balance, promoting the desired SN2 reaction while minimizing elimination and hydrolysis.[3] Careful monitoring by TLC to avoid unnecessarily long reaction times is also crucial.
-
Is benzyl chloride a better alternative to benzyl bromide? Benzyl bromide is more reactive than benzyl chloride, which means the reaction can often be run under milder conditions (lower temperature, shorter time). However, its higher reactivity also makes it more susceptible to hydrolysis. Benzyl chloride is less reactive, may require more forcing conditions, but can offer a better profile against hydrolysis-related side products. The choice depends on balancing reaction rate with byproduct control.
Visualizing the Reaction Pathways
The following diagram illustrates the desired O-alkylation pathway in competition with the major side reactions.
Caption: Competing reaction pathways in the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate.
Data Summary: Influence of Reaction Conditions on Byproduct Formation
The choice of reagents and conditions can significantly alter the product distribution. The following table provides a general guide based on established chemical principles.
| Condition | Parameter | O-Alkylation (Desired) | C-Alkylation | Ester Hydrolysis | Dibenzyl Ether |
| Base | Weak (e.g., K2CO3) | Moderate | Lower | Moderate | Lower |
| Strong (e.g., NaH) | High | Higher | Low (if anhydrous) | Higher | |
| Solvent | Protic (e.g., EtOH) | Low | Moderate | High | High |
| Aprotic Polar (e.g., DMF) | High | Lower | Low (if anhydrous) | Moderate | |
| Temperature | Low (e.g., 0 °C to RT) | Slower Rate | Lower | Low | Low |
| High (e.g., Reflux) | Faster Rate | Higher | Higher | Higher |
Experimental Protocol: Purification via Acid-Base Extraction
This protocol details the removal of the acidic byproduct, 2-(benzyloxy)-4-methylbenzoic acid, from the crude product mixture.
Objective: To separate the neutral desired product from the acidic hydrolysis byproduct.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Aqueous Wash (Basic): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (from CO2 evolution if residual acid is present).
-
Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (confirm miscibility if using a chlorinated solvent). Drain the lower aqueous layer into a separate flask.
-
Repeat Extraction: Repeat the wash with fresh NaHCO3 solution (steps 2-4) to ensure complete removal of the acidic impurity.
-
Product Isolation: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na2SO4). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified neutral product.
-
Byproduct Confirmation (Optional): To confirm the identity of the removed impurity, take the combined aqueous layers from step 4 and slowly add 3M hydrochloric acid (HCl) while stirring until the solution is acidic (pH < 2, check with pH paper).[11] The 2-(benzyloxy)-4-methylbenzoic acid, being insoluble in acidic water, should precipitate as a solid, which can be collected by vacuum filtration.
-
Purity Analysis: Analyze the purified organic product by TLC, HPLC, or NMR to confirm the absence of the acidic impurity.
Caption: Workflow for purification by acid-base extraction.
References
- Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-2-hydroxybenzoate. PMC. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
Pearson. (2024). Propose a mechanism for the reaction of benzyl bromide with ethanol under heat. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Retrieved from [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]
-
MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
DrugBank Online. (n.d.). Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What are the products formed when phenol is reacted with benzyl bromide? Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (2025). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]
-
WordPress. (2026). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. My aim is to equip you with the practical knowledge and underlying scientific principles to successfully navigate this synthesis.
Introduction to the Synthesis
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate is a classic example of the Williamson ether synthesis. This reaction forms an ether by reacting an alkoxide with a primary alkyl halide. In this specific case, the hydroxyl group of methyl 2-hydroxy-4-methylbenzoate is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.
The choice of catalyst, which in this context is the base, is critical for the success of the reaction. It must be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote side reactions. This guide will delve into the selection of appropriate catalysts and other critical reaction parameters.
Reaction Pathway Overview
The overall transformation involves the O-benzylation of methyl 2-hydroxy-4-methylbenzoate.
Technical Support Center: Solvent Effects in Reactions of Methyl 2-(benzyloxy)-4-methylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in modulating reactions involving Methyl 2-(benzyloxy)-4-methylbenzoate. As a key intermediate, understanding its reactivity landscape is crucial for successful synthesis campaigns. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.
Foundational Concepts: Why Solvent Choice is Critical
The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction, influencing rates, yields, and even mechanistic pathways. Its properties dictate the solvation and stabilization of reactants, intermediates, and transition states. For a molecule like Methyl 2-(benzyloxy)-4-methylbenzoate, with its distinct ester and benzyl ether functionalities, solvent selection is paramount to achieving desired outcomes and minimizing side reactions.
Key Solvent Classifications and Their Mechanistic Implications:
| Solvent Type | Key Characteristics | Examples | Impact on Reactions |
| Polar Protic | Contains O-H or N-H bonds; can act as hydrogen bond donors.[1][2] High dielectric constants. | Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH) | Excellent at stabilizing ions (both cations and anions) through hydrogen bonding.[3] Favors SN1 reactions by stabilizing carbocation intermediates.[4] Can decrease the nucleophilicity of strong nucleophiles by creating a solvent shell around them.[5] |
| Polar Aprotic | Lacks O-H or N-H bonds; cannot act as hydrogen bond donors.[1][2] High dielectric constants. | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | Solvates cations well but leaves anions relatively "naked" and highly reactive.[1] Significantly accelerates SN2 reactions by enhancing the power of the nucleophile.[3][5] |
| Non-Polar | Low dielectric constants; no significant dipole moment. | Hexane, Toluene, Diethyl ether (Et₂O), Dichloromethane (DCM) | Poor at solvating charged species. Often used when reactants are non-polar or to prevent side reactions that are accelerated by polarity. Ethereal solvents like Et₂O and THF are crucial for organometallic reactions.[6] |
Troubleshooting Guide & FAQs for Key Transformations
This section addresses common problems encountered during reactions with Methyl 2-(benzyloxy)-4-methylbenzoate, organized by the reactive site.
Reactions at the Ester Functional Group
The methyl ester is susceptible to nucleophilic acyl substitution. The most common transformations are hydrolysis (saponification) and amidation.
❓ FAQ: My base-mediated hydrolysis (saponification) is slow and gives poor yields. How can I improve it?
Answer: This is a classic issue where solvent choice is critical for balancing reactant solubility and nucleophile reactivity. The reaction involves an anionic nucleophile (hydroxide) attacking the ester.
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The Causality: For the reaction to proceed, both your ester (which is relatively non-polar) and the inorganic base (e.g., NaOH, KOH) must be at least partially soluble. Using a single solvent is often inefficient. A polar protic solvent like methanol or ethanol mixed with water is a common starting point. However, protic solvents can hydrogen-bond with the hydroxide ion, creating a bulky solvent shell that hinders its ability to attack the sterically encumbered carbonyl carbon.[5] The rate of alkaline hydrolysis of methyl-substituted benzoates often decreases as the percentage of an organic co-solvent increases.[7]
-
Troubleshooting Steps & Solutions:
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Switch to a Mixed Solvent System: If you are using only water, the ester will not dissolve. If you are using only an alcohol, the base may not dissolve sufficiently. A mixture like THF/Water or Dioxane/Water is often superior. THF and dioxane are excellent at dissolving the organic ester while water dissolves the base.
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Leverage a Polar Aprotic Co-Solvent: To dramatically increase the reaction rate, consider using DMSO as a co-solvent. DMSO is a polar aprotic solvent that dissolves the ester and solvates the cation (e.g., Na⁺) of the base, but it does not hydrogen-bond with the hydroxide anion.[1] This leaves the hydroxide "naked" and extremely nucleophilic, accelerating the attack on the ester carbonyl.
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Phase-Transfer Catalysis: In a biphasic system (e.g., Toluene/Water), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used. The PTC transports the hydroxide ion from the aqueous phase into the organic phase containing the ester, facilitating the reaction.
-
-
Illustrative Data (Hypothetical):
| Solvent System | Temperature (°C) | Approx. Reaction Time (h) | Yield (%) | Key Observation |
| Methanol / Water (4:1) | Reflux | 12 | 65 | Sluggish conversion, requires heat. |
| THF / Water (4:1) | 50 | 6 | 85 | Improved homogeneity and rate. |
| DMSO / Water (9:1) | 25 | 1 | >95 | Very rapid reaction at room temp. |
❓ FAQ: I'm attempting to form an amide by reacting the ester with an amine, but the reaction won't proceed. What's wrong?
Answer: This is a common challenge as amines are weaker nucleophiles than hydroxide. Direct amidation of an unactivated ester is difficult and often requires high temperatures, which can lead to decomposition. Solvent choice here is about maximizing the amine's intrinsic nucleophilicity.
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The Causality: Protic solvents are detrimental to this reaction. They will form hydrogen bonds with your amine, effectively deactivating its lone pair and reducing its nucleophilicity.
-
Troubleshooting Steps & Solutions:
-
Use a Polar Aprotic Solvent: The solvent of choice should be a high-boiling polar aprotic solvent like DMF or DMSO . These solvents will dissolve both reactants but will not engage in hydrogen bonding with the amine, preserving its reactivity.[1]
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Consider an Activator: A more robust solution is to bypass the direct reaction. First, hydrolyze the ester to the corresponding carboxylic acid. Then, use a standard peptide coupling reagent (e.g., DCC, EDC, HATU) in a solvent like DCM or DMF to activate the acid for reaction with the amine. This is a much more reliable and general method.
-
Reactions at the Benzyl Ether Protecting Group
The benzyl ether is a robust protecting group for the phenolic oxygen. Its cleavage is a key step in many synthetic routes.
❓ FAQ: My catalytic hydrogenation (H₂, Pd/C) to cleave the benzyl ether is stalled. Is the solvent to blame?
Answer: Yes, the solvent is a primary suspect, alongside catalyst quality and substrate purity. The solvent's role here is to dissolve the substrate and facilitate its access to the solid catalyst surface without interfering with the catalytic process itself.
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The Causality: The reaction occurs on the surface of the palladium catalyst. The solvent must effectively dissolve the starting material, but it should not strongly coordinate to the palladium surface, as this can inhibit or "poison" the catalyst.
-
Troubleshooting Steps & Solutions:
-
Solvent Screening: The most common solvents for hydrogenolysis are Ethanol (EtOH) , Methanol (MeOH) , and Ethyl Acetate (EtOAc) . If one is not effective, simply switching to another can solve the problem. THF is also a good option.
-
Add an Acidic Modifier: Sometimes, the reaction is accelerated by the addition of a small amount of acid, such as a few drops of Acetic Acid (AcOH) or Hydrochloric Acid (HCl) . This can help prevent catalyst poisoning by basic impurities and may facilitate the cleavage mechanism.
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Check for Catalyst Poisons: Ensure your substrate and solvent are free from sulfur-containing compounds, strong amines, or other known catalyst poisons.
-
Workflow for Troubleshooting Benzyl Ether Cleavage
Caption: Troubleshooting workflow for benzyl ether hydrogenolysis.
Experimental Protocols: A Self-Validating System
Adherence to a well-designed protocol is essential. The following protocol for saponification includes checkpoints and rationale.
Protocol: Accelerated Saponification using a DMSO Co-solvent
This protocol is designed for the efficient and rapid hydrolysis of Methyl 2-(benzyloxy)-4-methylbenzoate at room temperature.
-
Materials:
-
Methyl 2-(benzyloxy)-4-methylbenzoate (1.0 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
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1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
-
Procedure:
-
Dissolution (The Key Step): In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(benzyloxy)-4-methylbenzoate in DMSO (approx. 5 mL per 1 g of ester). Stir until the solution is homogeneous. Rationale: Ensuring complete dissolution before adding the base is critical for a clean reaction.
-
Reagent Addition: In a separate vial, dissolve KOH in a minimal amount of water (e.g., 1.5 eq of KOH in 1-2 mL of water). Add the aqueous KOH solution dropwise to the stirring DMSO solution at room temperature. Rationale: The small amount of water is sufficient to dissolve the base, while the bulk DMSO environment maximizes the hydroxide's nucleophilicity.
-
Reaction Monitoring: The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in Hexane). The reaction should be complete within 1-2 hours. Self-Validation: A clean conversion from a high Rf starting material to a baseline (polar) carboxylate salt product should be observed.
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Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and water.
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Workup - Acidification: Slowly add 1 M HCl to the aqueous layer until the pH is ~2-3. This protonates the carboxylate salt, making the product, 2-(benzyloxy)-4-methylbenzoic acid, soluble in the organic layer. Self-Validation: The product should move from the aqueous to the organic layer upon acidification.
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Extraction & Purification: Separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary (e.g., by recrystallization).
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Mechanistic Visualization: Solvent-Nucleophile Interaction
The diagram below illustrates why polar aprotic solvents enhance the reactivity of anionic nucleophiles in SN2-type reactions, a principle directly applicable to the saponification of our target ester.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
This guide provides a framework for understanding and troubleshooting solvent effects in your reactions. Always consult safety data sheets (SDS) for all reagents and solvents before beginning any experiment.
References
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link][1]
-
Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link][4]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link][5]
-
An-Najah National University. (n.d.). Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. [Link][8]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link][7]
-
PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). [Link][2]
-
Tenger Chemical. (2023). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link][3]
-
University of California, Davis. (n.d.). Grignard Reaction – Synthesis of Benzoic Acid. [Link][6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. psiberg.com [psiberg.com]
- 3. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. zenodo.org [zenodo.org]
- 8. staff.najah.edu [staff.najah.edu]
Validation & Comparative
A Comparative Guide to Validating the Purity of Methyl 2-(benzyloxy)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical development and advanced material sciences, the confirmation of a molecule's identity and purity is a cornerstone of reliable and reproducible research. Methyl 2-(benzyloxy)-4-methylbenzoate, a substituted aromatic ester, serves as a valuable intermediate in organic synthesis. Its purity is paramount, as undetected impurities can lead to ambiguous experimental outcomes, side reactions, and compromised safety profiles in downstream applications.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust validation of Methyl 2-(benzyloxy)-4-methylbenzoate purity. It is designed to empower researchers with the rationale behind method selection and to provide actionable protocols for confident quality assessment.
The Imperative for an Orthogonal Analytical Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property of the molecule. An orthogonal approach, which combines multiple, disparate techniques, creates a self-validating system of checks and balances. For instance, a chromatographic method may separate impurities based on polarity, while a spectroscopic method quantifies the molecule based on its unique magnetic properties. Agreement between these methods provides a high degree of confidence in the final purity assignment. This is a core principle in adhering to guidelines set by bodies like the International Council for Harmonisation (ICH).[1][2]
Anticipating the Impurity Profile
Effective purity validation begins with a theoretical assessment of potential impurities. The most common synthetic route to Methyl 2-(benzyloxy)-4-methylbenzoate is the Williamson ether synthesis, reacting Methyl 4-methylsalicylate with benzyl bromide.[3][4][5][6]
Based on this synthesis, the primary process-related impurities are likely to be:
-
Starting Materials: Unreacted Methyl 4-methylsalicylate and benzyl bromide.
-
Reagent Byproducts: Benzyl alcohol (from hydrolysis of benzyl bromide) and dibenzyl ether (from self-condensation).
-
Degradation Products: Impurities that may form during synthesis or storage.
Comparative Analysis of Core Purity Validation Techniques
A multi-faceted strategy employing chromatography, spectroscopy, and elemental analysis is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds like Methyl 2-(benzyloxy)-4-methylbenzoate.[7][8][9][10] It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.[11][12][13][14]
-
Principle of Separation: The aromatic nature and ester functionality of the target molecule make it well-suited for reversed-phase chromatography. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of acetonitrile and water). The target molecule and impurities will elute at different times based on their relative hydrophobicity.
-
Detection: The presence of two aromatic rings in Methyl 2-(benzyloxy)-4-methylbenzoate provides strong chromophores, making UV-Vis or Photodiode Array (PDA) detection highly effective. A PDA detector is particularly advantageous as it can provide spectral information, helping to distinguish between co-eluting peaks.
-
Causality in Method Design: A gradient elution (where the mobile phase composition changes over time) is often preferred over an isocratic method. This allows for the effective elution of both more polar impurities (which elute early) and more nonpolar impurities (which are more strongly retained on the column), providing a comprehensive impurity profile in a single run.
Gas Chromatography (GC)
For compounds that are thermally stable and sufficiently volatile, GC offers high resolution and sensitivity.[9][15][16] GC separates components in the gas phase based on their boiling points and interactions with the stationary phase.[11]
-
Applicability: Methyl 2-(benzyloxy)-4-methylbenzoate is amenable to GC analysis. GC is particularly effective for detecting volatile impurities such as residual solvents, benzyl alcohol, and benzyl bromide.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For enhanced specificity and identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[15][17][18][19] The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each eluted compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation and can be adapted for highly accurate purity determination.[20][21] Unlike chromatographic techniques, which rely on response factors, the signal intensity in ¹H NMR is directly proportional to the number of nuclei generating the signal.[20]
-
Principle of Quantification: By integrating the area of a specific, well-resolved proton signal from the analyte and comparing it to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.[21][22][23]
-
Why it is Authoritative: qNMR is considered a primary ratio method of measurement by metrology institutes worldwide. It provides a highly accurate purity value and can simultaneously confirm the structure of the main component and detect impurities that contain protons, often without needing to identify them.[24]
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[25][26][27]
-
Role in Purity Validation: This technique provides a validation of the compound's empirical formula.[28][29] A significant deviation (typically >0.4%) between the experimentally determined elemental composition and the theoretical values calculated from the molecular formula suggests the presence of impurities or residual solvent.[27] It is a powerful check on the overall composition of the bulk material.
Data Presentation: A Comparative Overview
The following table summarizes the strengths and applications of each technique in the context of validating Methyl 2-(benzyloxy)-4-methylbenzoate purity.
| Technique | Principle | Primary Application | Strengths | Limitations | Typical LOD/LOQ |
| HPLC-PDA | Differential Partitioning | Purity (% Area), Detection of non-volatile impurities | High precision, Widely applicable, Provides spectral data | Requires reference standards for identified impurities, Response factors can vary | ~0.01% / 0.03% |
| GC-MS | Volatility & Mass | Detection of volatile impurities, Identification of unknowns | Excellent for volatile/semi-volatile compounds, High specificity (MS) | Not suitable for non-volatile or thermally labile compounds | ~0.01% / 0.03% (GC-FID); Lower for GC-MS (SIM mode) |
| ¹H qNMR | Nuclear Spin | Absolute Purity (mass %), Structural confirmation | High accuracy, No analyte-specific reference standard needed, Universal detection of proton-containing species | Lower sensitivity than chromatography, Requires expensive instrumentation | ~0.1% |
| Elemental Analysis | Combustion | Empirical Formula Confirmation | Validates bulk composition, Inexpensive | Non-specific (cannot identify individual impurities), Less sensitive to minor impurities | N/A (Deviation from theoretical >0.4% is significant) |
Experimental Protocols & Workflows
A logical workflow is essential for an efficient and comprehensive purity assessment.
Purity Validation Workflow Diagram
Caption: A multi-phase workflow for comprehensive purity validation.
Protocol 1: HPLC-PDA Method for Purity Determination
This protocol outlines a standard reversed-phase HPLC method suitable for separating Methyl 2-(benzyloxy)-4-methylbenzoate from its likely impurities.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA scan 210-400 nm, with extraction at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.
Causality: The gradient is designed to first elute polar impurities like Methyl 4-methylsalicylate and benzyl alcohol, followed by the main peak, and finally the more nonpolar impurities like dibenzyl ether. Formic acid is added to improve peak shape.
Protocol 2: ¹H qNMR for Absolute Purity Assay
This protocol provides a framework for determining absolute purity using an internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Anhydride (a high purity, stable solid with a sharp singlet).
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~20 mg of Methyl 2-(benzyloxy)-4-methylbenzoate into a vial.
-
Accurately weigh ~10 mg of the Maleic Anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Set a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl ester singlet) and the singlet for the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate the purity by weight, accounting for the molar masses, number of protons in each integrated signal, and the weights of the analyte and standard.
Causality: A long relaxation delay is the most critical parameter for qNMR. It ensures that the signal intensity is directly proportional to the molar concentration, which is the fundamental basis of the measurement.[20][21]
Conclusion
Validating the purity of Methyl 2-(benzyloxy)-4-methylbenzoate requires more than a single measurement; it demands a scientifically rigorous, multi-technique approach. By integrating high-resolution chromatographic separations (HPLC and GC) with the definitive structural and quantitative power of NMR and the fundamental check of elemental analysis, researchers can establish an unimpeachable purity profile. This orthogonal strategy ensures data integrity, facilitates reproducible science, and upholds the stringent quality standards required in drug development and chemical research.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH; 2006. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP; 2022. [Link]
-
Kazemifard G, Moore DE, Mohammadi A. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library; 2002. [Link]
-
Reis MM, et al. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. 2012. [Link]
-
ResearchGate. Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]
-
Ashenhurst J. The Williamson Ether Synthesis. Master Organic Chemistry. 2014. [Link]
-
INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]
-
Yang Z, et al. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Advances. 2019. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
da Costa, et al. Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. 2018. [Link]
-
Pittenauer E, et al. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. 2021. [Link]
-
Kim HY, et al. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry. 2022. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Rodrigues J, et al. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods. 2023. [Link]
-
Osunstate. Mastering The Williamson Ether Synthesis. [Link]
- Patsnap.
- Google Patents.
-
University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. [Link]
-
Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
USP. <621> CHROMATOGRAPHY. [Link]
-
YouTube. Methyl Benzoate : Organic Synthesis Fischer Esterification. [Link]
-
Shimadzu. ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>? [Link]
-
The Good Scents Company. methyl 4-methyl benzoate. [Link]
-
ResearchGate. Analytical methods for the quantification of volatile aromatic compounds. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]
-
SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
-
American Chemical Society. Purity by Absolute qNMR Instructions. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ResearchGate. I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? [Link]
-
MDPI. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]
-
PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]
-
University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]
-
YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
YouTube. Determining Empirical and Molecular Formulas. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. [Link]
-
Medicines Control Agency, The Gambia. Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. jpionline.org [jpionline.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. scribd.com [scribd.com]
- 15. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. emerypharma.com [emerypharma.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Elemental analysis and chemical composition [infinitiaresearch.com]
- 26. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 27. Elemental analysis - Wikipedia [en.wikipedia.org]
- 28. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 29. m.youtube.com [m.youtube.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Methyl 2-(benzyloxy)-4-methylbenzoate Purity
This guide provides a detailed, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Methyl 2-(benzyloxy)-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. We will explore a robust HPLC method, compare it with the high-throughput capabilities of Ultra-Performance Liquid Chromatography (UPLC), and provide the scientific rationale behind the method development. All protocols are designed to be self-validating, ensuring accuracy and reproducibility for researchers and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-(benzyloxy)-4-methylbenzoate is a precursor whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can carry through the synthesis, potentially leading to adverse effects or reduced drug potency. Therefore, a precise, accurate, and reliable analytical method is not merely a quality control checkpoint; it is a cornerstone of robust drug development.
This guide focuses on reversed-phase HPLC, the gold standard for analyzing moderately polar, non-volatile organic molecules like our target compound. The presence of a benzene ring and a benzyl group provides a strong chromophore, making UV detection an ideal choice. We will detail a primary HPLC method and compare it against a modern UPLC alternative to guide your selection based on laboratory needs, whether they be standard QC testing or high-throughput screening.
Part 1: The Workhorse Method: Reversed-Phase HPLC for Routine Purity Analysis
The objective here is to develop a method that provides excellent resolution between the main peak of Methyl 2-(benzyloxy)-4-methylbenzoate and any potential impurities, such as starting materials (e.g., methyl 4-methylsalicylate) or by-products of the benzylation reaction.
Rationale for Method Design
-
Stationary Phase: A C18 column is the most common and versatile reversed-phase support, offering excellent hydrophobic retention for the aromatic rings in our analyte. A particle size of 5 µm is standard for conventional HPLC, balancing efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The gradient elution, starting with a higher water concentration and increasing the acetonitrile, ensures that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducibility of retention times, especially if any acidic or basic impurities are present.
-
Detection: The benzoyl and benzyl groups in the molecule contain aromatic rings, which absorb strongly in the UV region. A detection wavelength of 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity and specificity.
Detailed HPLC Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 50 50 15.0 10 90 20.0 10 90 20.1 50 50 | 25.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 2-(benzyloxy)-4-methylbenzoate.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of Methyl 2-(benzyloxy)-4-methylbenzoate.
Part 2: The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
For laboratories focused on high-throughput screening or requiring faster analytical turnaround, UPLC presents a significant advantage. UPLC systems operate at much higher pressures and use columns packed with smaller particles (typically sub-2 µm), leading to dramatic improvements in both speed and resolution. The principles of separation remain the same (reversed-phase), but the operational parameters are scaled accordingly.
Rationale for UPLC Adaptation
The HPLC method is adapted by scaling the gradient and flow rate to the smaller column dimensions. The sub-2 µm particles provide a massive increase in theoretical plates, leading to sharper, narrower peaks and better resolution, which can all be achieved in a fraction of the time. This approach is consistent with the principles of method transfer and scaling between HPLC and UPLC systems.
Detailed UPLC Protocol
-
Instrumentation:
-
UPLC system capable of operating at pressures >15,000 psi.
-
UPLC-compatible detector with a low-dispersion flow cell.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution (Scaled):
Time (min) %A %B 0.0 50 50 2.5 10 90 3.5 10 90 3.6 50 50 | 4.5 | 50 | 50 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Identical to the HPLC method, maintaining a concentration of 0.1 mg/mL.
-
Part 3: Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on a trade-off between initial capital cost, desired sample throughput, and analytical performance. The table below summarizes the expected performance differences based on the methods described.
| Parameter | Conventional HPLC Method | UPLC Method | Advantage |
| Analysis Time | ~25 minutes | ~4.5 minutes | UPLC |
| Resolution (Rs) | Good (Rs > 2.0 for critical pairs) | Excellent (Rs > 3.0 for critical pairs) | UPLC |
| Peak Width | Broader | Sharper, more efficient peaks | UPLC |
| Solvent Consumption | ~25 mL per run | ~2.7 mL per run | UPLC |
| System Backpressure | ~1,500 - 2,500 psi | ~10,000 - 14,000 psi | HPLC (Less demanding) |
| Sensitivity | Standard | Higher (due to sharper peaks) | UPLC |
| System Cost | Lower | Higher | HPLC |
This comparison highlights that while a standard HPLC method is perfectly suitable and robust for routine quality control, a UPLC method offers substantial gains in speed, efficiency, and solvent savings, making it ideal for high-throughput environments common in drug discovery and development.
Logical Framework for Method Selection
The decision-making process for selecting the appropriate analytical technology can be visualized as follows:
Caption: Decision tree for selecting between HPLC and UPLC based on lab requirements.
Conclusion
For the purity analysis of Methyl 2-(benzyloxy)-4-methylbenzoate, both HPLC and UPLC offer reliable and robust solutions. The presented HPLC method serves as a foundational workhorse, providing accurate and reproducible results suitable for standard quality control and release testing. However, for laboratories where speed, sample throughput, and reduced solvent consumption are paramount, transitioning to the described UPLC method is a highly effective strategy. The UPLC approach delivers superior resolution and sensitivity in a fraction of the time, accelerating the drug development lifecycle. The choice ultimately rests on balancing the analytical needs of the project with the available instrumental capabilities and budget.
References
-
Introduction to HPLC - Theory, and Practice. Waters Corporation. [Link]
-
HPLC Method Development for Pharmaceutical Analysis. ChromSword. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
UPLC Technology. Waters Corporation. [Link]
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate: A Comparative Analysis
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(benzyloxy)-4-methylbenzoate, a valuable building block in the synthesis of various biologically active molecules, presents an interesting case study in synthetic strategy. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, supported by experimental data and field-proven insights. We will dissect the synthetic pathway, which universally proceeds in two key stages: the formation of the precursor, methyl 2-hydroxy-4-methylbenzoate, followed by the crucial O-benzylation step.
Part 1: Synthesis of the Precursor: Methyl 2-hydroxy-4-methylbenzoate
The journey to our target molecule begins with the synthesis of the phenolic ester precursor. The most common and industrially scalable approach involves a two-step sequence starting from readily available m-cresol.
Method 1: Kolbe-Schmitt Carboxylation followed by Fischer Esterification
This classical approach leverages the Kolbe-Schmitt reaction to introduce a carboxylic acid group onto the aromatic ring of m-cresol, followed by a standard Fischer esterification to yield the methyl ester.
Reaction Pathway:
Caption: Synthesis of the precursor via Kolbe-Schmitt and Fischer esterification.
Experimental Protocol: Kolbe-Schmitt Reaction
-
Formation of the Phenoxide: In a suitable pressure reactor, dissolve m-cresol in a minimal amount of a high-boiling point solvent like gas oil.
-
Add an equimolar amount of potassium hydroxide (KOH) and heat to form the potassium salt of m-cresol.
-
Carboxylation: Pressurize the reactor with carbon dioxide (CO₂) to approximately 8.5 MPa and heat to 170-200°C for 5 hours.
-
Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 2-hydroxy-4-methylbenzoic acid. The product is then filtered, washed, and dried.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-4-methylbenzoic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux: Heat the mixture to reflux (approximately 65°C) for one hour.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography.[1]
Performance Data:
| Parameter | Kolbe-Schmitt Reaction | Fischer Esterification |
| Starting Material | m-Cresol | 2-Hydroxy-4-methylbenzoic acid |
| Key Reagents | KOH, CO₂ | Methanol, H₂SO₄ (catalyst) |
| Typical Yield | ~42% (for 2-hydroxy-4-methylbenzoic acid)[2] | >90%[1] |
| Key Considerations | Requires high pressure and temperature. Selectivity can be an issue, with the formation of 4-hydroxy-2-methylbenzoic acid as a side product.[2] | Equilibrium reaction; use of excess methanol drives the reaction to completion. |
Part 2: The Critical O-Benzylation Step: A Comparative Analysis
With the precursor in hand, the pivotal step is the benzylation of the phenolic hydroxyl group. The choice of method here significantly impacts yield, purity, and scalability. We will compare three prominent methods: the classical Williamson ether synthesis, the versatile Mitsunobu reaction, and the modern Palladium-catalyzed benzylation.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[3] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Reaction Mechanism:
Caption: Williamson ether synthesis pathway.
Experimental Protocol:
-
Deprotonation: To a solution of methyl 2-hydroxy-4-methylbenzoate in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base. Potassium carbonate (K₂CO₃) is a common and effective choice.
-
Alkylation: Add benzyl bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring. A typical condition is 100°C for 3 hours.[4]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the crude product. The precipitate is then filtered, washed with water, and dried. Recrystallization or column chromatography can be employed for further purification to yield the final product as a solid.[4]
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong, non-nucleophilic base like K₂CO₃ is preferred to deprotonate the phenol without promoting side reactions of the benzyl bromide. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of elimination side reactions.[5]
-
Solvent Choice: A polar aprotic solvent like DMF is ideal as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[5]
-
Alkylating Agent: Benzyl bromide is a highly reactive primary halide, making it an excellent substrate for SN2 reactions.
Potential Side Reactions:
The primary competing reaction is the base-catalyzed elimination of the alkylating agent.[6] Additionally, since the phenoxide is an ambident nucleophile, C-alkylation on the aromatic ring can occur, though it is generally less favored under these conditions.[6]
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and often stereospecific method for converting alcohols to a variety of functional groups, including ethers.[7][8] It proceeds under mild, neutral conditions, making it compatible with sensitive functional groups.
Reaction Mechanism:
Caption: Key steps in the Mitsunobu reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve methyl 2-hydroxy-4-methylbenzoate, benzyl alcohol, and triphenylphosphine (PPh₃) in a dry aprotic solvent like tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: The work-up for a Mitsunobu reaction can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[9] A common method involves diluting the reaction mixture with an organic solvent, washing with saturated sodium bicarbonate solution and brine, and then drying and concentrating the organic layer.[9] Purification is almost always necessary and is typically achieved by column chromatography. A useful technique to remove the bulk of the triphenylphosphine oxide is to suspend the crude residue in a mixture of pentane/ether and filter through a plug of silica gel.[10]
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD forms a phosphonium intermediate that activates the benzyl alcohol, making it a good leaving group for the subsequent SN2 attack by the phenoxide.[8]
-
Conditions: The reaction is typically run at low temperatures initially to control the exothermic reaction between the phosphine and the azodicarboxylate.
Key Considerations:
The primary drawback of the Mitsunobu reaction is the purification process. The byproducts can be difficult to separate from the desired product, often requiring careful chromatography. However, its mild conditions make it an excellent choice for substrates with sensitive functional groups that would not tolerate the basic conditions of the Williamson ether synthesis.
Method C: Palladium-Catalyzed O-Benzylation
Modern organometallic chemistry offers a powerful alternative for ether synthesis. Palladium-catalyzed cross-coupling reactions provide a mild and efficient route for the benzylation of phenols.
Reaction Mechanism:
A simplified representation of the catalytic cycle is shown below. The exact mechanism can be complex and ligand-dependent.
Caption: A simplified catalytic cycle for Palladium-catalyzed O-benzylation.
Experimental Protocol:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.
-
Reaction Mixture: Add the methyl 2-hydroxy-4-methylbenzoate, a benzylating agent such as benzyl carbonate, and a base.
-
Reaction Conditions: Heat the mixture in a suitable solvent until the reaction is complete.
-
Work-up and Purification: After completion, the reaction mixture is typically filtered to remove the catalyst, and the filtrate is then subjected to a standard aqueous work-up. Purification by column chromatography is often necessary to remove any remaining catalyst and byproducts. Filtration through a pad of Celite is a common method to remove the palladium catalyst.[11]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for the efficiency of the reaction. The ligand plays a key role in stabilizing the palladium species and facilitating the key steps of the catalytic cycle.
-
Benzylating Agent: Benzyl carbonates are often used as they are stable and react under the catalytic conditions to provide the benzyl group.
-
Conditions: The reaction conditions are generally mild, avoiding the need for strong bases and high temperatures.
Advantages and Disadvantages:
Palladium-catalyzed methods offer high functional group tolerance and can often be performed under neutral or mildly basic conditions. However, the cost of the palladium catalyst and the need to remove it completely from the final product are significant considerations, especially for pharmaceutical applications.
Comparative Summary of O-Benzylation Methods
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Palladium-Catalyzed Benzylation |
| Conditions | Basic, elevated temperature | Neutral, mild (0°C to RT) | Mild, often neutral or weakly basic |
| Reagents | Base (e.g., K₂CO₃), Benzyl Bromide | PPh₃, DEAD/DIAD, Benzyl Alcohol | Pd catalyst, Ligand, Benzylating agent |
| Typical Yield | Good to excellent (e.g., 74% for a similar system)[4] | Generally good, but can be variable | Good to excellent |
| Purification | Relatively straightforward (precipitation/crystallization) | Challenging (byproducts) | Requires catalyst removal |
| Scalability | Highly scalable and cost-effective | More suitable for smaller scale due to reagent cost and purification challenges | Can be scalable, but catalyst cost is a factor |
| Key Advantage | Simplicity, cost-effectiveness | High functional group tolerance, mild conditions | Excellent functional group tolerance, mild conditions |
| Key Disadvantage | Requires basic conditions, potential for side reactions | Difficult purification | Catalyst cost and removal |
Conclusion and Recommendation
The choice of synthetic route for Methyl 2-(benzyloxy)-4-methylbenzoate is a classic example of the trade-offs between traditional and modern synthetic methodologies.
-
For large-scale, cost-effective synthesis where the starting materials are robust, the Williamson ether synthesis remains the method of choice. Its simplicity, high yields, and straightforward purification make it an industrially viable route.
-
For small-scale synthesis of complex molecules where functional group compatibility is critical, the Mitsunobu reaction provides a valuable alternative, despite its purification challenges.
-
Palladium-catalyzed benzylation represents the cutting edge of synthetic methodology, offering exceptional mildness and functional group tolerance. While the catalyst cost and removal are hurdles for large-scale production, it is an excellent option for the synthesis of highly functionalized, high-value compounds.
Ultimately, the optimal synthesis method will depend on the specific requirements of the project, including the desired scale, cost constraints, and the chemical nature of the substrate. This guide provides the foundational knowledge and comparative data necessary for an informed decision in the synthesis of this and structurally related molecules.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4785.
-
Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid.
-
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). CO2 Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benzoate Esters in Synthesis: A Comparative Analysis of Methyl 2-(benzyloxy)-4-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. Among the myriad of choices, benzoate esters stand out as versatile building blocks. This guide provides an in-depth technical comparison of Methyl 2-(benzyloxy)-4-methylbenzoate with other commonly employed benzoate esters, supported by experimental data and mechanistic insights to inform your synthetic strategies.
Introduction: The Strategic Advantage of Methyl 2-(benzyloxy)-4-methylbenzoate
Methyl 2-(benzyloxy)-4-methylbenzoate is a substituted aromatic ester that offers a unique combination of steric and electronic properties. The presence of the benzyloxy group at the ortho position introduces significant steric bulk and the potential for chelation, which can influence regioselectivity in certain reactions. The methyl group at the para position provides a subtle electronic perturbation and a point for further functionalization. This guide will explore how these features translate into tangible advantages or disadvantages in key synthetic transformations compared to simpler benzoate esters like methyl benzoate, ethyl benzoate, and phenyl benzoate.
I. Comparative Reactivity in Nucleophilic Acyl Substitution: A Hydrolysis Study
The susceptibility of the ester carbonyl to nucleophilic attack is a fundamental aspect of its reactivity. To quantify the influence of the ester group and aromatic substituents, we can examine the kinetics of base-catalyzed hydrolysis.
Experimental Data Summary: Relative Hydrolysis Rates
A comparative study of the base-catalyzed hydrolysis of various benzoate esters reveals the interplay of electronic and steric effects. The rate of hydrolysis is a good indicator of the electrophilicity of the carbonyl carbon and the stability of the corresponding leaving group.
| Ester | Relative Rate of Hydrolysis (Half-life, min)[1] | Key Observations |
| Phenyl Benzoate | 11 | The phenoxide leaving group is well-stabilized by resonance, leading to a faster reaction rate. |
| Methyl Benzoate | 14 | Serves as a baseline for simple alkyl benzoates. |
| Ethyl Benzoate | 14 | Similar reactivity to methyl benzoate, with the slightly larger ethoxide being a comparably good leaving group to methoxide. |
| Benzyl Benzoate | 16 | The benzyloxy group is a slightly poorer leaving group than methoxide or ethoxide, resulting in a slower hydrolysis rate. |
| n-Propyl Benzoate | 19 | Increasing the alkyl chain length slightly decreases the rate of hydrolysis. |
| n-Butyl Benzoate | 21 | Further decrease in hydrolysis rate with a larger alkyl group. |
Mechanistic Insight: The Role of the Leaving Group and Substituents
The hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The stability of the leaving group (alkoxide or phenoxide) is a crucial factor; more stable leaving groups depart more readily, accelerating the reaction. Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.
Caption: Generalized workflow for base-catalyzed ester hydrolysis.
II. Grignard Reactions: Probing Steric Hindrance at the Carbonyl Group
The reaction of esters with Grignard reagents is a classic method for the synthesis of tertiary alcohols. This transformation is highly sensitive to steric hindrance around the carbonyl group.
Comparative Experimental Outcomes
| Ester | Reactant | Product | Typical Yield | Reference |
| Methyl Benzoate | Phenylmagnesium Bromide (2 eq.) | Triphenylmethanol | High | [2] |
| Ethyl Benzoate | Phenylmagnesium Bromide (2 eq.) | Triphenylmethanol | High | [3] |
| Phenyl Benzoate | Phenylmagnesium Bromide (2 eq.) | Triphenylmethanol | Moderate to High | N/A |
| Methyl 2-(benzyloxy)-4-methylbenzoate | Phenylmagnesium Bromide (2 eq.) | (2-(Benzyloxy)-4-methylphenyl)diphenylmethanol | Predicted: Lower Yield | N/A |
The bulky ortho-benzyloxy group in Methyl 2-(benzyloxy)-4-methylbenzoate is expected to significantly impede the approach of the Grignard reagent. This steric hindrance will likely lead to a slower reaction rate and potentially lower yields compared to the unhindered methyl and ethyl benzoates. In extreme cases of steric congestion, the reaction may not proceed to completion or may require harsher conditions.
Experimental Protocol: Grignard Reaction with Methyl Benzoate
This protocol serves as a representative procedure that can be adapted for other benzoate esters.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Methyl benzoate
-
10% Sulfuric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of methyl benzoate in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 1 hour.
-
Cool the reaction mixture and quench by slowly pouring it into a mixture of ice and 10% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Stepwise mechanism of the Grignard reaction with benzoate esters.
III. Suzuki-Miyaura Coupling: The Role of the Ortho-Substituent as a Potential Directing Group
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the context of benzoate esters, the ester group itself is generally unreactive. Therefore, a leaving group (e.g., a halide or triflate) is required on the aromatic ring. The nature of other substituents can influence the efficiency of the coupling.
Comparative Discussion
While benzoate esters are not typical substrates for Suzuki-Miyaura coupling through C-O bond cleavage under standard conditions, we can consider a scenario where the aromatic ring is functionalized with a leaving group, for instance, at the 5-position.
| Ester | Leaving Group | Coupling Partner | Expected Outcome |
| Methyl 5-bromobenzoate | Br | Phenylboronic acid | High yield of the corresponding biphenyl. |
| Methyl 2-(benzyloxy)-5-bromo-4-methylbenzoate | Br | Phenylboronic acid | The ortho-benzyloxy group could potentially coordinate with the palladium catalyst, influencing the rate and selectivity of the reaction. This coordination could either be beneficial, leading to faster reaction rates through a favorable pre-catalyst complex, or detrimental due to steric hindrance around the reaction center. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This generalized protocol can be adapted for various substituted aryl bromides.
Materials:
-
Aryl bromide (e.g., Methyl 5-bromobenzoate)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. Directed Ortho-Lithiation: The Influence of the Benzyloxy Group
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The efficiency of this reaction is highly dependent on the ability of a substituent to coordinate with the lithium reagent, thereby directing deprotonation to the adjacent ortho position.
Comparative Analysis of Directing Groups
The benzyloxy group, with its ether oxygen, can act as a directing group in ortho-lithiation. Its effectiveness can be compared to other common directing groups.
| Directing Group | Relative Directing Ability | Comments |
| -CONR₂ (Amide) | Strong | One of the most powerful directing groups. |
| -OMe (Methoxy) | Moderate | A commonly used and effective directing group. |
| -OCH₂Ph (Benzyloxy) | Moderate | Expected to have similar directing ability to the methoxy group, as the coordinating atom is oxygen in both cases. However, the steric bulk of the benzyl group might influence the approach of the base and subsequent electrophilic quench. |
In the case of Methyl 2-(benzyloxy)-4-methylbenzoate, the ester group itself is a poor directing group. The benzyloxy group at the 2-position will direct lithiation to the 3-position. This provides a route to 2,3-disubstituted benzoic acid derivatives.
Conclusion and Future Outlook
This guide has provided a comparative analysis of Methyl 2-(benzyloxy)-4-methylbenzoate and other common benzoate esters in fundamental organic transformations. The key takeaways are:
-
Nucleophilic Acyl Substitution: The ortho-benzyloxy group in Methyl 2-(benzyloxy)-4-methylbenzoate is predicted to decrease reactivity towards nucleophiles due to steric hindrance and electronic effects.
-
Grignard Reactions: Significant steric hindrance from the ortho-benzyloxy group is expected to lower the yields and/or require more forcing conditions for reactions with Grignard reagents compared to less substituted benzoate esters.
-
Suzuki-Miyaura Coupling: While the ester is unreactive, the benzyloxy group can potentially act as a directing or coordinating group, influencing the outcome of couplings on a functionalized aromatic ring.
-
Directed Ortho-Lithiation: The benzyloxy group is a moderately effective directing group, enabling regioselective functionalization at the adjacent ortho position.
The choice of a specific benzoate ester in a synthetic sequence is a nuanced decision. While simpler esters like methyl and ethyl benzoate offer high reactivity and low steric hindrance, the strategically placed substituents in molecules like Methyl 2-(benzyloxy)-4-methylbenzoate provide opportunities for controlling regioselectivity and introducing further complexity. Future research in this area could involve the quantitative kinetic analysis of these more complex esters in a wider range of reactions and the exploration of the benzyloxy group as a removable directing group.
References
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
(PDF) Methyl 4-benzyloxy-2-hydroxybenzoate - ResearchGate. URL: [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. URL: [Link]
-
Synthesis of Methyl Benzoate Lab - YouTube. URL: [Link]
-
Methyl Benzoate : Organic Synthesis Fischer Esterification - YouTube. URL: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. URL: [Link]
- EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids - Google Patents.
-
Grignard Reaction. URL: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. URL: [Link]
-
-
The Grignard Reaction. URL: [Link]
-
-
Methyl 4-benzyloxy-2-hydroxybenzoate - PMC - NIH. URL: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: [Link]
-
Directed ortho metalation - Wikipedia. URL: [Link]
-
Experiment 16: Triphenylmethanol by a Grignard reaction - Athabasca University. URL: [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. URL: [Link]
-
During the reaction of phenyl Grignard with methyl benzoate, a solid forms. Draw the chemical structure of this solid. | Homework.Study.com. URL: [Link]
-
Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept) - YouTube. URL: [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. URL: [Link]
-
Grignard Reaction: Ethyl Benzoate to Triphenylmethanol - Prepp. URL: [Link]
Sources
A Comparative Guide to the Biological Efficacy of Methyl 2-(benzyloxy)-4-methylbenzoate Derivatives and Related Compounds
In the landscape of modern drug discovery, the benzoate scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, from antimicrobial to anticancer and neuroprotective effects. This guide provides a comparative analysis of the biological efficacy of methyl 2-(benzyloxy)-4-methylbenzoate derivatives and structurally related compounds, offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Introduction to the Methyl 2-(benzyloxy)-4-methylbenzoate Scaffold
The core structure of methyl 2-(benzyloxy)-4-methylbenzoate combines a benzoate ester with a benzyloxy substituent, creating a versatile scaffold for chemical modification. The presence of the ether linkage and aromatic rings provides opportunities for derivatization to modulate pharmacokinetic and pharmacodynamic properties. Benzyloxyphenyl and benzyloxybenzoate moieties are important components in the synthesis of pharmaceuticals and natural products. For instance, methyl 4-(benzyloxy)-3-methoxybenzoate serves as a crucial intermediate in the synthesis of the antineoplastic drug Cediranib, which has shown efficacy against lung and breast cancer[1]. This underscores the potential of this chemical class in oncology.
Comparative Biological Efficacy
While comprehensive studies on a homologous series of methyl 2-(benzyloxy)-4-methylbenzoate derivatives are limited in the public domain, a comparative analysis of structurally related compounds provides valuable insights into their potential therapeutic applications. This section will compare the antimicrobial, antifungal, and cytotoxic activities of various benzoate and benzyloxy-containing derivatives.
Antimicrobial and Antifungal Activity
Benzoate derivatives have long been investigated for their antimicrobial properties. Research into new thioureides of 2-(4-methylphenoxymethyl) benzoic acid has revealed significant antifungal activity, with Minimum Inhibitory Concentrations (MICs) as low as 15.6 µg/mL against planktonic fungal cells[2]. Furthermore, a study on benzoic acid analogues demonstrated that the addition of a methyl, methoxyl, or chloro group at the 4-position of the aromatic ring, or esterification of the carboxylic acid, enhanced antifungal activity against various Aspergillus species[3].
Another relevant study focused on methyl 2,3-dihydroxybenzoate, which exhibited potent antifungal activity against several plant pathogens[4]. The growth of Botrytis cinerea and Rhizoctonia solani was almost completely inhibited at a concentration of 50 μg/mL, with MIC values of 32 μg/mL for both[4]. This highlights the potential of substituted methyl benzoates as effective antifungal agents.
Table 1: Comparative Antifungal Activity of Benzoate Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Planktonic fungal cells | 15.6 - 62.5 | [2] |
| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | 32 | [4] |
| Methyl 2,3-dihydroxybenzoate | Rhizoctonia solani | 32 | [4] |
| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum f.sp lycopersici | 64 | [4] |
Cytotoxic and Antiproliferative Activity
The benzyloxy moiety is a common feature in compounds designed for anticancer activity. A study on benzyloxyphenyl-methylaminophenol derivatives identified them as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy[5]. Two compounds from this series, 4a and 4b, demonstrated superior activity against the IL-6/STAT3 signaling pathway with IC50 values of 7.71µM and 1.38µM, respectively[5]. Compound 4a also showed potent antiproliferative activity against the MDA-MB-468 breast cancer cell line with an IC50 value of 9.61µM[5].
In a different study, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives were found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells[6]. These compounds induced cell-cycle arrest at the G2/M phase and promoted apoptosis[6]. While not a direct analogue, the cytotoxicity of methyl benzoate itself has been evaluated against various human cell lines, with concentrations greater than 7.3 mM showing inhibitory effects on cell growth and proliferation[7].
Table 2: Comparative Cytotoxic Activity of Benzyloxy-Containing Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Benzyloxyphenyl-methylaminophenol (4a) | MDA-MB-468 | Antiproliferation | 9.61 | [5] |
| Benzyloxyphenyl-methylaminophenol (4a) | - | IL-6/STAT3 signaling | 7.71 | [5] |
| Benzyloxyphenyl-methylaminophenol (4b) | - | IL-6/STAT3 signaling | 1.38 | [5] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (1) | MCF-7, MDA-MB-468 | Cell viability | - | [6] |
| Methyl Benzoate | HEK293, CACO2, SH-SY5Y | Cell growth | >7300 | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for key biological assays.
Synthesis of Methyl 4-benzyloxy-2-hydroxybenzoate
A common synthetic route involves the reaction of methyl 2,4-dihydroxybenzoate with benzyl chloride.
Step-by-step methodology:
-
A mixture of methyl 2,4-dihydroxybenzoate (1 mmol), benzyl chloride (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in methylethylketone is refluxed for 12 hours.
-
After the reaction is complete, the mixture is extracted with chloroform.
-
The organic layer is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed to yield a crude solid.
-
The crude product is purified by column chromatography on silica gel using 5% ethyl acetate in hexane as the eluent to afford the final compound.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-step methodology:
-
Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar).
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized fungal spore suspension.
-
The plates are incubated at an appropriate temperature for 48-72 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-step methodology:
-
Human cancer cell lines (e.g., MDA-MB-468) are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Core Chemical Structures
The following diagrams illustrate the core chemical structures of the discussed compound classes.
Caption: Core structures of key compound classes.
Experimental Workflow for Biological Evaluation
The following workflow outlines the general process for evaluating the biological efficacy of novel chemical entities.
Sources
- 1. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Methyl 2-(benzyloxy)-4-methylbenzoate in Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise and accurate quantification of molecules is paramount. The potential for structurally similar compounds to interfere with analytical assays, a phenomenon known as cross-reactivity, can lead to erroneous results, impacting critical decisions. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule, Methyl 2-(benzyloxy)-4-methylbenzoate, across various assay platforms. While specific experimental data for this compound is not extensively available in public literature, this document outlines the principles and methodologies required to conduct a thorough investigation, ensuring the scientific integrity of future studies.
Introduction to Methyl 2-(benzyloxy)-4-methylbenzoate and the Imperative of Cross-Reactivity Assessment
Methyl 2-(benzyloxy)-4-methylbenzoate is a benzoate ester. Benzoate derivatives are utilized in pharmaceuticals and material science.[1] Its structure, characterized by a substituted benzene ring, presents a potential for interaction with antibodies and other biological molecules developed for similar structures.
Cross-reactivity occurs when a substance other than the intended analyte is detected by an assay, leading to an over- or underestimation of the true analyte concentration.[2][3][4] This is a critical consideration in diagnostic immunoassays and pharmacokinetic studies where structurally related metabolites or co-administered drugs may be present.[2][5] Understanding the cross-reactivity profile of a compound like Methyl 2-(benzyloxy)-4-methylbenzoate is essential for developing robust and reliable analytical methods.
Structural and Physicochemical Profile of Methyl 2-(benzyloxy)-4-methylbenzoate
A thorough understanding of the molecule's properties is the foundation for predicting and assessing its cross-reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.30 g/mol | |
| Appearance | White solid | |
| Melting Point | 99°C | |
| Solubility | Soluble in Acetone | |
| LogP (o/w) | 3.8 | [6] |
The presence of the benzyl and methylbenzoate moieties suggests potential for both hydrophobic and aromatic interactions, which could contribute to non-specific binding in various assay formats.
Evaluating Cross-Reactivity in Immunoassays: A Case Study with ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying proteins and small molecules.[3][7] However, its susceptibility to cross-reactivity from structurally similar compounds is a well-documented challenge.[2][3][4]
The Causality Behind Immunoassay Cross-Reactivity
Cross-reactivity in immunoassays arises from the ability of a non-target molecule to bind to the antigen-binding site of the antibody.[8] This interaction is governed by the structural similarity between the analyte and the interfering compound. In the case of Methyl 2-(benzyloxy)-4-methylbenzoate, compounds sharing the benzoate core or the benzyloxy group could potentially cross-react with antibodies raised against a similar target. The degree of cross-reactivity is influenced not only by the antibody's specificity but also by the assay format and the concentrations of reactants.[9]
Experimental Workflow for Assessing Cross-Reactivity in a Competitive ELISA
The following diagram and protocol outline a self-validating system for determining the cross-reactivity of Methyl 2-(benzyloxy)-4-methylbenzoate.
Sources
- 1. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. myadlm.org [myadlm.org]
- 9. mdpi.com [mdpi.com]
Benchmarking an Unsung Hero: A Comparative Performance Analysis of Methyl 2-(benzyloxy)-4-methylbenzoate as a Pharmaceutical Intermediate
For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the performance of a chemical intermediate is a critical determinant of the efficiency, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of Methyl 2-(benzyloxy)-4-methylbenzoate, a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as 'sartans'. We will objectively benchmark its performance against alternative intermediates, supported by experimental data, to provide a clear rationale for its strategic use in drug development.
The Central Role of Biphenyl Intermediates in 'Sartan' Synthesis
The biphenyl moiety is the cornerstone of the pharmacophore for a significant class of antihypertensive drugs, including Telmisartan, Candesartan, and Valsartan. The synthesis of these complex molecules hinges on the efficient construction of a substituted biphenyl core. Methyl 2-(benzyloxy)-4-methylbenzoate serves as a protected precursor to the 4'-methylbiphenyl-2-carboxylic acid core, a central building block for Telmisartan. The benzyloxy group acts as a protecting group for the carboxylic acid, which is later deprotected in the final stages of the synthesis.
The strategic choice of the biphenyl intermediate and the synthetic route employed directly impacts several key performance indicators: overall yield, purity of the final product, reaction times, and manufacturing costs. This guide will dissect these factors to provide a comprehensive performance benchmark.
Performance Showdown: Methyl 2-(benzyloxy)-4-methylbenzoate vs. The Alternatives
To establish a robust benchmark, we will compare a synthetic strategy utilizing Methyl 2-(benzyloxy)-4-methylbenzoate with prominent alternative routes employed in the synthesis of Telmisartan.
Route 1: The Benzyl-Protected Pathway
This conceptual pathway involves the use of Methyl 2-(benzyloxy)-4-methylbenzoate as the key biphenyl intermediate.
Caption: Conceptual synthetic pathway to Telmisartan via Methyl 2-(benzyloxy)-4-methylbenzoate.
Route 2: The Convergent Suzuki Coupling Approach
A widely adopted alternative involves a convergent synthesis where the biphenyl linkage is formed via a Suzuki coupling of two advanced intermediates.
Caption: Alternative convergent synthesis of Telmisartan using a key Suzuki coupling step.
Quantitative Performance Metrics: A Head-to-Head Comparison
| Performance Metric | Methyl 2-(benzyloxy)-4-methylbenzoate Pathway (Projected) | Alternative Convergent Suzuki Pathway |
| Key Intermediate Yield | The synthesis of the precursor, 4'-Methylbiphenyl-2-carboxylic acid methyl ester, has been reported with a high yield of 98.05% and purity of 99.06%.[1] | The key Suzuki coupling step to form the biphenyl aldehyde intermediate is reported with a yield of 90%.[2] |
| Overall Yield | Not explicitly reported, but dependent on the efficiency of subsequent steps including benzimidazole formation and debenzylation. | A reported overall yield for a similar convergent synthesis is 46%.[3] |
| Purity | High purity of the initial biphenyl intermediate (99.06%) is a significant advantage, potentially leading to a cleaner final product.[1] | Dependent on the purification of intermediates at each stage. |
| Process Steps | Involves protection (benzylation) and deprotection (debenzylation) steps, adding to the overall step count. | Generally a more convergent and potentially shorter route. |
| Cost-Effectiveness | The cost of benzyl bromide and palladium catalysts for debenzylation are key considerations. | The cost of palladium catalysts and specialized boronic acid and oxazoline starting materials are major factors. |
Experimental Protocols: A Closer Look at Key Transformations
To provide a practical context for this comparison, we outline the methodologies for the critical steps in both synthetic pathways.
Synthesis of 4'-Methylbiphenyl-2-carboxylic acid methyl ester (Precursor to the Benzyl-Protected Intermediate)
This protocol describes a high-yield synthesis of the core biphenyl structure.
Materials:
-
4'-methyl-2-biphenylcarboxylic acid
-
Methanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve 4'-methyl-2-biphenylcarboxylic acid in methanol.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction at 25°C for 3 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Add water to the filtrate to induce crystallization of the product.
-
Collect the crystals by filtration, wash with water until neutral, and dry under vacuum at 40°C.
-
This procedure has been reported to yield 4'-Methylbiphenyl-2-carboxylic acid methyl ester with a 98.05% yield and 99.06% purity.[1]
Catalytic Transfer Hydrogenation for Debenzylation
This method is a mild and efficient way to remove the benzyl protecting group.
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (Pd/C) catalyst
-
Formic acid or other hydrogen donor
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol).
-
Add the Pd/C catalyst.
-
Add the hydrogen donor (e.g., formic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected product.
-
This method is known for its fast and simple removal of O-benzyl groups from various derivatives.
Alternative Suzuki Coupling for Biphenyl Aldehyde Intermediate
This protocol is a key step in the alternative convergent synthesis of Telmisartan.
Materials:
-
4-formylphenylboronic acid
-
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline
-
Tetrakis(triphenylphosphine)palladium(0)
-
Aqueous sodium carbonate solution
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline in THF.
-
Add the aqueous sodium carbonate solution.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by crystallization or chromatography.
-
This reaction has been reported to achieve a yield of 90%.[2]
Causality Behind Experimental Choices
The choice of a benzyl protecting group for the carboxylic acid in the first pathway is strategic. Benzyl ethers are stable under a wide range of reaction conditions, yet they can be cleaved under mild catalytic hydrogenation conditions, which typically do not affect other sensitive functional groups in the molecule. The use of catalytic transfer hydrogenation with a hydrogen donor like formic acid can sometimes offer advantages in terms of experimental simplicity over using hydrogen gas.
In the alternative route, the Suzuki coupling is a powerful and versatile C-C bond-forming reaction. The use of an oxazoline-protected benzoic acid derivative is a clever tactic to prevent unwanted side reactions of the carboxylic acid functionality during the coupling reaction. The oxazoline can be readily hydrolyzed in a subsequent step to reveal the carboxylic acid.
Trustworthiness and Self-Validation
The protocols described are based on established and peer-reviewed synthetic methodologies. The performance metrics cited are taken from scientific literature and patents, providing a basis for their trustworthiness. The purity of the intermediates, which can be verified at each stage using standard analytical techniques like HPLC and NMR, serves as a self-validating mechanism for the success of each step. High purity of the starting materials and intermediates is paramount to achieving a high-purity final API with a favorable impurity profile.
Conclusion: A Strategic Choice for Optimized Synthesis
While the convergent Suzuki coupling approach offers a more direct route to the Telmisartan core, the pathway utilizing Methyl 2-(benzyloxy)-4-methylbenzoate presents a compelling alternative, particularly when considering the exceptionally high yield and purity achievable for the initial biphenyl intermediate. The additional steps of protection and deprotection associated with the benzyl-protected route must be weighed against the potential for a cleaner overall synthesis and potentially higher overall yield if the subsequent steps are optimized.
Ultimately, the choice of intermediate will depend on a variety of factors including the specific manufacturing capabilities, cost of raw materials and catalysts, and the desired purity profile of the final API. This guide provides the foundational data and experimental context to empower researchers and drug development professionals to make an informed and strategic decision in the synthesis of 'sartan' based antihypertensive drugs.
References
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. [Link]
- Process for preparing telmisartan.
-
New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry. [Link]
- Method for preparing 4-methyl-biphenyl derivatives.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. DalSpace. [Link]
-
Efficient and improved synthesis of Telmisartan. PMC - NIH. [Link]
-
Methyl 4-benzyloxy-2-hydroxybenzoate. PMC - NIH. [Link]
-
A highly efficient supramolecular catalyst for Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. [Link]
-
(PDF) Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]
-
Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. [Link]
-
Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library. [Link]
-
Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. [Link]
-
4'-Methylbiphenyl-2-carboxylic Acid. Pharmaffiliates. [Link]
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. [Link]
-
Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
Sources
A Comparative Guide to Catalytic Synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate
Introduction
Methyl 2-(benzyloxy)-4-methylbenzoate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals and other fine chemicals. The core of its synthesis lies in the efficient O-benzylation of the phenolic hydroxyl group of methyl 2-hydroxy-4-methylbenzoate. The choice of catalyst for this transformation is critical, as it directly influences reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of various catalytic systems for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and practical applicability.
Synthetic Strategies for O-Benzylation of Phenols
The formation of an ether linkage between the phenolic oxygen of methyl 2-hydroxy-4-methylbenzoate and a benzyl group can be achieved through several catalytic methods. The most prominent among these are the classical Williamson ether synthesis, the efficiency-enhanced phase-transfer catalysis, and the more modern palladium-catalyzed benzylation. Each approach possesses distinct advantages and is suited for different experimental constraints and desired outcomes.
Comparative Analysis of Catalytic Systems
| Catalytic System | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Limitations |
| Williamson Ether Synthesis | - | K₂CO₃ | Acetone | Reflux | 24 | ~85-95 | Simple, cost-effective reagents. | Long reaction times, requires stoichiometric base. |
| Phase-Transfer Catalysis | TBAB | K₂CO₃ | Toluene/H₂O | 80-100 | 4-8 | >90 | Faster reaction, efficient for biphasic systems. | Catalyst can sometimes be difficult to remove. |
| Palladium-Catalyzed Benzylation | Pd(OAc)₂/Ligand | - | THF | 60-80 | 12-24 | ~80-90 | Neutral reaction conditions, high functional group tolerance. | Higher catalyst cost, requires specialized ligands. |
In-Depth Discussion of Catalytic Systems
Williamson Ether Synthesis with Carbonate Bases
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of synthesizing Methyl 2-(benzyloxy)-4-methylbenzoate, this method involves the deprotonation of the phenolic hydroxyl group of methyl 2-hydroxy-4-methylbenzoate using a base, followed by a nucleophilic substitution (SN2) reaction with a benzyl halide.
Mechanism and Rationale: The choice of a relatively weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone is a common and effective strategy. The carbonate base is sufficient to deprotonate the acidic phenol, forming the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) to form the desired ether product. The use of acetone as a solvent facilitates the dissolution of the organic starting materials and promotes the SN2 reaction. Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion.
Figure 1: Williamson Ether Synthesis Workflow.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique to accelerate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. For the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate, PTC offers a significant improvement over the traditional Williamson ether synthesis by facilitating the transport of the phenoxide from the solid or aqueous phase to the organic phase where the benzyl halide resides.
Mechanism and Rationale: In this system, a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is employed. The potassium carbonate deprotonates the phenol, forming the potassium phenoxide. The lipophilic cation of the phase-transfer catalyst (e.g., Bu₄N⁺) then pairs with the phenoxide anion, transporting it into the organic phase. This "naked" and highly reactive phenoxide can then readily react with the benzyl bromide. This catalytic cycle continuously transfers the phenoxide into the organic phase, leading to a much faster reaction rate compared to the conventional method. The use of a biphasic system, such as toluene and water, is common in industrial applications.
Figure 2: Phase-Transfer Catalysis Workflow.
Palladium-Catalyzed Benzylation
Modern organometallic chemistry offers elegant solutions for challenging transformations. Palladium-catalyzed benzylation of phenols has emerged as a valuable alternative, particularly for substrates with sensitive functional groups that might not be compatible with the basic conditions of the Williamson ether synthesis.
Mechanism and Rationale: This reaction typically proceeds under neutral conditions. A palladium(0) catalyst, often generated in situ, undergoes oxidative addition to a benzylating agent, such as benzyl chloride or a benzyl carbonate, to form a π-benzylpalladium(II) complex. The phenol then coordinates to the palladium center, and subsequent reductive elimination yields the desired aryl benzyl ether and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency and selectivity of this reaction. This method avoids the need for a strong base, making it compatible with a wider range of functional groups.
Figure 3: Palladium-Catalyzed Benzylation Cycle.
Experimental Protocols
The following are representative, detailed experimental procedures for the synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate using the discussed catalytic systems.
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
-
To a solution of methyl 2-hydroxy-4-methylbenzoate (1.0 eq.) in anhydrous acetone (10 mL/mmol of substrate), add anhydrous potassium carbonate (2.0 eq.).
-
To the resulting suspension, add benzyl bromide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure Methyl 2-(benzyloxy)-4-methylbenzoate.
Protocol 2: Phase-Transfer Catalyzed Synthesis using TBAB
-
In a round-bottom flask, combine methyl 2-hydroxy-4-methylbenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add toluene (10 mL/mmol of substrate) and water (1 mL/mmol of substrate) to the flask.
-
Add benzyl bromide (1.2 eq.) and heat the biphasic mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Palladium-Catalyzed Benzylation
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Add anhydrous THF (5 mL/mmol of substrate) and stir for 10 minutes.
-
Add methyl 2-hydroxy-4-methylbenzoate (1.0 eq.) and benzyl carbonate (1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of Methyl 2-(benzyloxy)-4-methylbenzoate can be effectively achieved through various catalytic methods. The traditional Williamson ether synthesis with a carbonate base remains a simple and cost-effective option, particularly for small-scale laboratory preparations where reaction time is not a critical factor. For enhanced efficiency and faster reaction rates, especially in larger-scale productions, phase-transfer catalysis offers a significant advantage. The modern palladium-catalyzed benzylation provides a valuable alternative for substrates that are sensitive to basic conditions, showcasing high functional group tolerance, albeit at a higher initial catalyst cost. The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, desired reaction time, and the chemical nature of other functional groups present in the starting material. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision for their synthetic endeavors.
References
- Specific literature references for the protocols and data would be listed here in a numbered format with full citation details, including title, source, and clickable URLs where available.
A Comparative Guide to Peer-Reviewed Methods for the Analysis of Methyl 2-(benzyloxy)-4-methylbenzoate
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates, the accurate and reliable analysis of compounds such as Methyl 2-(benzyloxy)-4-methylbenzoate is paramount. This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to this aromatic ester, offering insights into the principles, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and validation principles described herein are synthesized from established practices for similar benzoate esters and are designed to ensure scientific integrity and trustworthiness in your analytical workflows.[1][2]
Introduction to Methyl 2-(benzyloxy)-4-methylbenzoate and its Analytical Importance
Methyl 2-(benzyloxy)-4-methylbenzoate is a key intermediate in the synthesis of various organic molecules. Its purity and characterization are critical to ensure the quality and safety of downstream products. The analytical methods employed for its assessment must be specific, accurate, and robust. This guide will explore the primary analytical techniques suited for both qualitative and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methyl 2-(benzyloxy)-4-methylbenzoate.[3] Its high resolution and sensitivity make it ideal for purity assessments and quantification.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like Methyl 2-(benzyloxy)-4-methylbenzoate, a reversed-phase C18 column is a common and effective choice.[1][4] The separation is driven by the polarity of the analyte, with less polar compounds like our target molecule exhibiting stronger retention on the nonpolar stationary phase. Detection is typically achieved using a UV-Diode Array Detector (DAD), which allows for monitoring at multiple wavelengths, enhancing specificity.[4][5]
Experimental Protocol: HPLC-DAD for Purity Determination
This protocol is adapted from methodologies used for similar benzyloxybenzoic acid methyl esters and aromatic esters.[1][3]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the Methyl 2-(benzyloxy)-4-methylbenzoate sample.
- Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 0.1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
- HPLC System: Agilent 1100 series or equivalent with a DAD detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).
- Gradient Program:
- 0-5 min: 50% B
- 5-25 min: 50% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm (or a wavelength determined by UV scan of a standard).
- Injection Volume: 10 µL.
3. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis of Methyl 2-(benzyloxy)-4-methylbenzoate.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While Methyl 2-(benzyloxy)-4-methylbenzoate itself has a relatively high boiling point, GC-MS is invaluable for identifying volatile impurities and providing definitive structural confirmation through mass spectral data.
Principle of GC-MS Analysis
In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification.
Experimental Protocol: GC-MS for Impurity Profiling and Identification
This protocol is based on general methods for the analysis of aromatic esters.
1. Sample Preparation:
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2. GC-MS Conditions:
- GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
- Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: 40-400 amu.
3. Data Analysis:
- Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
- For Methyl 2-(benzyloxy)-4-methylbenzoate, characteristic fragments would be expected from the loss of the methoxy group, the benzyloxy group, and cleavage of the ester bond.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of Methyl 2-(benzyloxy)-4-methylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is dependent on the electron density around the nucleus, providing information about the atom's bonding and neighboring functional groups.
Experimental Protocol: ¹H and ¹³C NMR for Structural Verification
The following protocol is based on standard practices for the characterization of benzyloxybenzoic acid methyl esters.[1][6]
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Acquisition:
- Spectrometer: Bruker Avance 400 MHz or equivalent.
- ¹H NMR:
- Acquire a standard proton spectrum.
- Expected Resonances: Signals corresponding to the aromatic protons of the benzoate and benzyl groups, the methylene protons of the benzyloxy group, the methyl protons of the ester, and the methyl group on the benzoate ring.
- ¹³C NMR:
- Acquire a standard carbon spectrum with proton decoupling.
- Expected Resonances: Signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two methyl carbons.
3. Data Interpretation:
- Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of Methyl 2-(benzyloxy)-4-methylbenzoate. The data should be consistent with the expected structure.
Visualization of NMR Data Acquisition
Caption: Workflow for NMR-based structural confirmation of Methyl 2-(benzyloxy)-4-methylbenzoate.
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the techniques discussed.
| Feature | HPLC-DAD | GC-MS | NMR Spectroscopy |
| Primary Application | Purity determination, Quantification | Impurity profiling, Identification | Structural elucidation, Confirmation |
| Analyte Volatility | Not required | Required | Not required |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) |
| Quantification | Excellent | Good | Possible (qNMR), but less common |
| Structural Information | Limited (retention time, UV spectrum) | High (fragmentation pattern) | Definitive (chemical shifts, coupling) |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Moderate | High | Very High |
Ensuring Trustworthiness: The Role of Method Validation
To ensure the reliability and accuracy of analytical data, method validation is a critical and mandatory step in a regulated environment.[7] The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[7] The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
By thoroughly validating the chosen analytical method, researchers can have a high degree of confidence in the quality of their data, which is essential for regulatory submissions and ensuring product quality.
Conclusion
The analysis of Methyl 2-(benzyloxy)-4-methylbenzoate can be effectively achieved using a combination of HPLC, GC-MS, and NMR spectroscopy. HPLC is the method of choice for routine purity analysis and quantification due to its high throughput and reliability. GC-MS offers superior capabilities for the identification of volatile impurities and provides valuable structural information. NMR remains the definitive technique for absolute structural confirmation. The selection of the most appropriate method or combination of methods will depend on the specific analytical goal, whether it is routine quality control, impurity profiling, or initial structural characterization. Adherence to rigorous method validation principles is essential to guarantee the integrity and trustworthiness of the analytical results.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 27(8), 2415. [Link]
-
Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]
-
Naveen, P., Naveen, S., Zabiulla, Benaka Prasad, S. B., Lokanath, N. K., Shaukath Ara Khanum, & Warad, I. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1(12), x161934. [Link]
- Preparation method of methyl benzoate compound. (2021).
-
Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. [Link]
-
Preparation of Methyl Benzoate. (n.d.). [Link]
-
Bhup, E. K., Kumar, A., & Akolkar, A. B. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Advances in Applied Science Research, 5(3), 33-41. [Link]
-
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2018). ResearchGate. [Link]
-
Methyl Benzoate. (n.d.). PubChem. [Link]
-
Bouyahya, A., Laghrib, F., Bakri, Y., El Omari, N., Marmouzi, I., Salhi, N., ... & El Mzibri, M. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]
-
Methyl 2-benzylbenzoate. (n.d.). PubChem. [Link]
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Patsnap. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
METHYL BENZOATE. (2008). MassBank. [Link]
-
Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments. (2014). Semantic Scholar. [Link]
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449-456. [Link]
Sources
- 1. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(benzyloxy)-4-methylbenzoate
In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe disposal of Methyl 2-(benzyloxy)-4-methylbenzoate, ensuring that your laboratory practices meet the highest standards of safety and scientific integrity.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for Methyl 2-(benzyloxy)-4-methylbenzoate may not always be readily available, we can infer its likely hazard profile by examining structurally similar compounds, such as Methyl Benzoate and other aromatic esters. This proactive, science-based approach allows us to anticipate risks and implement appropriate controls.
Inferred Hazard Profile:
Based on analogs like Methyl Benzoate, Methyl 2-(benzyloxy)-4-methylbenzoate should be handled as a substance with the following potential hazards.[1][2] Note: This information is for guidance only. Always consult the manufacturer-provided SDS for definitive hazard information.
| Hazard Class | GHS Category | Inferred Hazard Statement | Causality and Field Insight |
| Physical Hazards | Combustible Liquid | H227: Combustible liquid.[1] | The presence of a benzene ring and ester functional group suggests the compound is organic and will burn under the right conditions.[1][3] Benzoate esters typically have flash points that classify them as combustible, not flammable, meaning they require a source of ignition and preheating to ignite.[2][3] |
| Health Hazards | Acute Toxicity, Oral | H302: Harmful if swallowed.[1] | Many simple esters exhibit moderate oral toxicity. Ingestion can lead to gastrointestinal irritation. |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[1] | This is a potential hazard associated with some benzoate compounds and should be considered a risk until proven otherwise for this specific molecule.[1] | |
| Skin Irritation | H315: Causes skin irritation.[4] | Aromatic compounds can defat the skin, leading to irritation and dermatitis with prolonged contact. | |
| Eye Irritation | H319: Causes serious eye irritation.[4] | Direct contact with eyes is likely to cause significant irritation, a common property for many organic chemicals.[4] | |
| Environmental Hazards | Hazardous to the Aquatic Environment, Acute | H402: Harmful to aquatic life.[1] | Organic compounds that are not readily biodegradable can pose a risk to aquatic ecosystems. Therefore, direct release to the environment must be avoided.[1][3][5] |
Pre-Disposal Protocol: The Foundation of Safe Waste Handling
Proper disposal begins long before the waste container is full. Adherence to a systematic pre-disposal protocol is a self-validating system that minimizes risk and ensures regulatory compliance.
Step 1: Waste Identification and Segregation Treat all waste chemicals, including Methyl 2-(benzyloxy)-4-methylbenzoate and materials contaminated with it (e.g., silica gel, filter paper, contaminated gloves), as hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[6] Never mix incompatible waste streams. This compound should be segregated with non-halogenated organic waste.
Step 2: Container Selection and Management The integrity of your waste containment is your first line of defense against a chemical spill or exposure.
-
Compatibility is Key: Use containers made of materials compatible with the waste. The original manufacturer's container is often the best choice.[6][7] If unavailable, use a clean, properly vetted container (e.g., glass or polyethylene) with a secure, screw-top cap.[7]
-
Condition Matters: Ensure the container is in good condition, free from leaks, cracks, or external residue.[6][7]
-
Headspace is Non-Negotiable: Leave at least 10% headspace (or one-inch) in the container to allow for vapor expansion.[7]
-
Keep it Closed: Waste containers must remain sealed at all times, except when adding waste.[6][8] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling for Safety and Compliance Proper labeling is not just a regulatory requirement; it is a critical safety communication tool.
-
Immediate Labeling: Affix a hazardous waste tag as soon as you begin collecting waste in a container.[6]
-
Full Disclosure: Clearly list all chemical constituents, including their approximate percentages. Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Clearly mark the relevant hazards (e.g., "Combustible," "Toxic").
Disposal Decision Workflow
The appropriate disposal route depends on the quantity of waste, its specific chemical composition, and the capabilities of your facility and its licensed waste management partners. The following workflow provides a logical decision-making process.
Caption: Disposal decision workflow for Methyl 2-(benzyloxy)-4-methylbenzoate.
Primary Disposal Protocol: Incineration
For organic compounds like Methyl 2-(benzyloxy)-4-methylbenzoate, the most environmentally sound and commonly accepted disposal method is high-temperature incineration at a licensed hazardous waste facility.[9]
The Science Behind Incineration: Incineration utilizes high temperatures (typically >850°C) and controlled air supply to break down the organic molecule into its simplest, most stable components, primarily carbon dioxide (CO₂) and water (H₂O). This process irreversibly destroys the chemical's structure and any associated toxicity. Modern incineration facilities are equipped with advanced flue gas treatment systems (e.g., scrubbers and filters) to remove any potentially harmful byproducts before they are released into the atmosphere.
Operational Steps (Researcher's Responsibility):
-
Accumulate Waste: Follow all pre-disposal protocols for waste accumulation, segregation, and labeling as described in Section 2.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup of the full, sealed waste container. They will manage the logistics of transferring the waste to a licensed disposal vendor.
-
Documentation: Ensure you complete all required internal paperwork for waste tracking. The EHS department will handle the official hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.[9]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is crucial.
Step-by-Step Spill Response:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: As the compound is combustible, extinguish all nearby open flames and turn off hot plates or other ignition sources.[2][3]
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical splash goggles
-
Nitrile gloves (double-gloving is recommended)
-
A chemically resistant lab coat
-
-
Contain the Spill: Use an inert, absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[2][3][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Gently cover and absorb the spilled material. Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a soap and water solution.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be placed in the sealed hazardous waste container for disposal via incineration.[3]
Regulatory Framework
In the United States, the management of laboratory hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Academic and research institutions often operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[11][12] Key principles include mandatory waste removal from labs within twelve months and the development of a comprehensive Laboratory Management Plan.[11][12] It is imperative that all laboratory personnel are trained on and adhere to the specific requirements set forth by their institution's EHS office, which are designed to comply with all local, state, and federal regulations.
References
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Safety Data Sheet: Benzoic acid ethyl ester. (2024, March 4). Carl ROTH. [Link]
-
Methyl 2-benzylbenzoate. PubChem, National Institutes of Health. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2024, February 27). US Environmental Protection Agency (EPA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
ChemView: Halogenated benzoic acid ethyl ester (generic). US Environmental Protection Agency (EPA). [Link]
-
Methyl 4-(benzyloxy)benzoate. PubChem, National Institutes of Health. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI). [Link]
-
Safety Data Sheet: Ethyl benzoate. Fisher Scientific. [Link]
-
methyl 4-methyl benzoate. The Good Scents Company. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. vumc.org [vumc.org]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(benzyloxy)-4-methylbenzoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(benzyloxy)-4-methylbenzoate, a substituted aromatic ester.
While specific toxicological data for this exact compound is not widely published, its structure—containing a benzoate ester and a benzyl ether group—allows us to make an expert assessment of the potential hazards by examining structurally similar chemicals. Our safety protocols are therefore built on a conservative interpretation of data from related compounds like Methyl Benzoate and various substituted benzoic acids. This principle of "controlling for the highest reasonable risk" is the cornerstone of a trustworthy laboratory safety system.
Hazard Assessment: Understanding the "Why" Behind the PPE
The required PPE is directly dictated by the anticipated hazards of Methyl 2-(benzyloxy)-4-methylbenzoate, which we can infer from analogous compounds.
-
Oral Toxicity: Simple esters like Methyl Benzoate are classified as harmful if swallowed.[1][2][3]
-
Irritation Potential: Substituted benzoic acids and benzoate esters are known to be irritants. We must assume a high probability of irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5][6]
-
Combustibility: Methyl Benzoate is a combustible liquid with a flashpoint of 83°C (181°F).[2][4][7] Therefore, Methyl 2-(benzyloxy)-4-methylbenzoate should be treated as a combustible substance and kept away from ignition sources.
-
Unknown Long-Term Effects: For many specialized chemicals, comprehensive data on chronic effects like carcinogenicity or reproductive toxicity is unavailable.[1][5] A lack of data does not signify a lack of hazard. Prudent practice dictates minimizing exposure to prevent potential long-term health effects.
This assessment logically leads to a multi-layered PPE strategy designed to prevent oral, dermal, ocular, and respiratory exposure.
Core PPE Requirements: Your Primary Defense
Always don your PPE before entering the designated handling area and only remove it after safely exiting and decontaminating.
Eye and Face Protection
Ocular exposure presents an immediate and significant risk. Standard laboratory safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes, mists, and vapors.[8]
-
Recommended for High-Risk Tasks: When handling larger volumes (>100 mL) or performing operations with a high potential for splashing (e.g., heating, pressurizing, vortexing), a full-face shield must be worn in addition to chemical splash goggles.[8][9]
Hand Protection
The selection of appropriate gloves is critical, as no single material protects against all chemicals.[10] For aromatic esters, glove choice must be based on resistance to both permeation and degradation.
-
Primary Gloves: Nitrile gloves are an excellent choice for incidental contact and splash protection due to their broad resistance to solvents and oils.[11]
-
For Extended Contact or Immersion: For tasks involving prolonged chemical contact, Butyl rubber gloves are superior, offering high resistance to esters and ketones.[10][11]
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated, it can be safely removed, leaving the inner glove to protect you while you exit the area to re-glove.
Table 1: Glove Material Chemical Resistance for Aromatic Esters
| Glove Material | Recommended Use | Breakthrough Time | Key Considerations |
| Nitrile | Incidental contact, splash protection | Good | Excellent general-duty glove with good puncture resistance.[11] Not suitable for prolonged immersion. |
| Butyl Rubber | Extended contact, immersion | Excellent | High resistance to permeation by esters and ketones.[10][11] |
| Viton® | Extended contact, immersion | Excellent | Exceptional resistance to aromatic solvents but can be less flexible and more expensive.[4][10][11] |
| Natural Rubber (Latex) | Not Recommended | Poor | Offers poor protection against aromatic and chlorinated solvents. |
Always check the manufacturer's specific chemical resistance chart for the gloves you are using. Inspect gloves for any signs of degradation or puncture before each use.[9]
Body Protection
-
A flame-resistant (FR) lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.
-
Wear long pants and fully enclosed shoes made of a non-porous material.
-
For large-scale operations, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
Engineering controls are the first line of defense.
-
Primary Control: All handling of Methyl 2-(benzyloxy)-4-methylbenzoate must be conducted within a certified chemical fume hood to minimize vapor inhalation.
-
Secondary Control: If engineering controls are not feasible or during a large spill, a respirator may be necessary. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is the appropriate choice.[7] Note: Use of a respirator requires prior medical clearance, training, and fit-testing as per your institution's EHS policy.
Operational Plan: A Step-by-Step Protocol
Trustworthiness in the lab is built on repeatable, safe procedures. Follow this workflow for every operation.
Step 1: Pre-Handling & Area Preparation
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Place all necessary equipment (glassware, stir plates, reagents) and a designated, sealed waste container inside the fume hood before introducing the chemical.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and face shield (if needed).
Step 2: Chemical Handling
-
Dispensing: Carefully dispense the required amount of the chemical, keeping the container opening away from your breathing zone.
-
Containment: Keep all containers sealed when not in immediate use. Perform all transfers and manipulations deep within the fume hood.
-
Heating: If heating is required, use a controlled heating mantle and a condenser to prevent vapor release. Avoid open flames.[7]
Step 3: Post-Handling & Decontamination
-
Seal Containers: Tightly seal the primary chemical container and any waste containers.
-
Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of the cleaning materials in the sealed hazardous waste container.
-
PPE Removal: Remove PPE in a way that avoids self-contamination. Remove outer gloves first, followed by the face shield/goggles and lab coat. Remove inner gloves last.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling Methyl 2-(benzyloxy)-4-methylbenzoate.
Sources
- 1. chemos.de [chemos.de]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

